molecular formula C9H14ClN B3021759 (S)-1-m-Tolylethanamine hydrochloride CAS No. 1630984-18-7

(S)-1-m-Tolylethanamine hydrochloride

Cat. No.: B3021759
CAS No.: 1630984-18-7
M. Wt: 171.67
InChI Key: UGZRFRLOFJGHSK-QRPNPIFTSA-N
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Description

(S)-1-m-Tolylethanamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67. The purity is usually 95%.
The exact mass of the compound (S)-1-m-Tolylethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-1-m-Tolylethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-m-Tolylethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(3-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZRFRLOFJGHSK-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660768
Record name (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138457-18-8, 1630984-18-7
Record name (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3-methylphenyl)ethan-1-amine hydrochloride
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Foundational & Exploratory

(S)-1-m-Tolylethanamine hydrochloride CAS 1630984-18-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-m-Tolylethanamine hydrochloride (CAS 1630984-18-7) is a high-value chiral building block belonging to the phenethylamine class. Distinguished by its meta-methyl substitution on the phenyl ring and a specific (S)-configuration at the benzylic amine center, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and monoamine transporters. Additionally, its enantiopure nature makes it a potent resolving agent for chiral acids in organic synthesis. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identification
PropertyDetail
Chemical Name (S)-1-(3-Methylphenyl)ethanamine hydrochloride
Common Synonyms (S)-1-m-Tolylethanamine HCl; (S)-alpha-Methyl-3-benzenemethanamine HCl
CAS Number 1630984-18-7
Molecular Formula C₉H₁₃N[1][2][3][4][5][6] · HCl
Molecular Weight 171.67 g/mol
Chiral Center C1 (Benzylic position)
SMILES CC1=CC(=CC=C1)N.Cl
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, toluene).

  • Hygroscopicity: Like many amine hydrochlorides, this salt is potentially hygroscopic. It must be stored under an inert atmosphere (Argon or Nitrogen) to prevent caking and hydrolysis.

  • Melting Point: Experimentally determined. While specific batch data varies, hydrochloride salts of this structural class typically exhibit melting points in the range of 150–200°C .

  • Storage Conditions: 2–8°C, inert atmosphere, dessicated.

Synthetic Routes & Manufacturing

The synthesis of enantiopure (S)-1-m-tolylethanamine hydrochloride is achieved primarily through two robust methodologies: Asymmetric Reductive Amination (modern catalytic approach) and Classical Chiral Resolution (traditional approach).

Method A: Asymmetric Reductive Amination (Catalytic)

This route is preferred for large-scale manufacturing due to its high atom economy and avoidance of wasteful enantiomer disposal.

  • Precursor: 3-Methylacetophenone.

  • Reagents: Ammonium source (NH₄OAc), Chiral Catalyst (e.g., Ruthenium-complex with chiral phosphine ligands or ω-Transaminase enzyme).

  • Mechanism: The ketone is converted to an imine/enamine intermediate, which undergoes stereoselective hydrogenation directed by the chiral catalyst.

  • Salt Formation: The resulting free base is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.

Method B: Classical Resolution (Crystallization)

Used when specific chiral catalysts are unavailable or for validating enantiomeric excess.

  • Racemate Formation: Reductive amination of 3-methylacetophenone using NaBH₄/NH₃ yields racemic 1-m-tolylethanamine.

  • Diastereomeric Salt Formation: The racemate is reacted with a chiral acid (e.g., (R)-Mandelic acid or L-Tartaric acid).

  • Fractional Crystallization: The (S)-amine-(Chiral Acid) salt is less soluble in specific solvent systems (e.g., Ethanol/Water) and crystallizes out.

  • Basification & Acidification: The salt is treated with NaOH to liberate the (S)-amine free base, extracted, and then converted to the HCl salt.

Synthesis Workflow Visualization

SynthesisWorkflow Start 3-Methylacetophenone Inter Imine Intermediate Start->Inter NH4OAc Racemate Racemic Amine Inter->Racemate NaBH4 (Non-selective) Enantioselective Asymmetric Hydrogenation (Ru-Catalyst) Inter->Enantioselective Direct Route Resolution Chiral Resolution (w/ Tartaric Acid) Racemate->Resolution FreeBase (S)-Free Base Resolution->FreeBase Crystallization -> NaOH Enantioselective->FreeBase >98% ee Product (S)-1-m-Tolylethanamine HCl (CAS 1630984-18-7) FreeBase->Product HCl/Dioxane

Figure 1: Comparative synthetic pathways showing Classical Resolution vs. Asymmetric Hydrogenation routes.

Analytical Characterization

Verifying the identity and purity of CAS 1630984-18-7 requires a multi-modal approach.

Proton NMR (¹H NMR) - Predicted (D₂O)
  • Aromatic Region (6.9 - 7.3 ppm): Multiplet corresponding to the 4 protons on the meta-substituted benzene ring.

  • Benzylic Methine (4.3 - 4.5 ppm): Quartet (1H), coupled to the methyl group.

  • Benzylic Methyl (1.5 - 1.6 ppm): Doublet (3H).

  • Aryl Methyl (2.3 ppm): Singlet (3H), distinct from the benzylic methyl.

Chiral HPLC[2]
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (for free base) or Trifluoroacetic acid (for salt).

  • Detection: UV at 210 nm or 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98% is required for high-grade research applications.

Applications in Drug Discovery

The (S)-1-m-tolylethanamine scaffold is a "privileged structure" in medicinal chemistry.

Pharmacophore Utility

The compound serves as a rigidified analogue of dopamine and other catecholamines. The meta-methyl group provides:

  • Lipophilicity: Increases blood-brain barrier (BBB) penetration compared to unsubstituted phenethylamines.

  • Metabolic Stability: Blocks metabolic oxidation at the meta-position.

  • Steric Bulk: Enhances selectivity for specific receptor subtypes (e.g., distinguishing between Dopamine D2 and D3 receptors).

Resolving Agent

Due to its high enantiomeric purity, the free base of this compound is used to resolve racemic carboxylic acids (e.g., ibuprofen precursors, mandelic acid derivatives) via diastereomeric salt formation.

Application Logic Visualization

Applications Core (S)-1-m-Tolylethanamine Scaffold ResAgent Chiral Resolving Agent Core->ResAgent GPCR GPCR Ligand Synthesis Core->GPCR Monoamine Monoamine Transporter Modulators Core->Monoamine Acids Resolution of Chiral Acids ResAgent->Acids Receptors Targeting 5-HT, D2, Adrenergic GPCR->Receptors

Figure 2: Functional applications of the (S)-1-m-tolylethanamine scaffold in synthesis and pharmacology.

Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][8]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[9][7][10]

    • H335: May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[9]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Skin Contact: Wash with soap and water.[9][8]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. (S)-1-M-TOLYLETHANAMINE HCL Properties and Supplier Data. Retrieved from

  • BenchChem. Compound Summary for CAS 1630984-18-7. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Phenethylamine Derivatives. Retrieved from

  • Nieto, C. T., et al. (2023).[11] "2-Phenethylamines in Medicinal Chemistry: A Review." Molecules, 28(2), 855.[11] Retrieved from

  • Wikipedia. Chiral Resolution and Phenethylamine Chemistry. Retrieved from

Sources

(S)-1-(3-methylphenyl)ethanamine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Developing the Guide's Focus

I'm currently structuring the whitepaper on (S)-1-(3-methylphenyl)ethanamine hydrochloride. My aim is a detailed guide for researchers, specifically focusing on its chemical structure, with an eye towards drug development applications. I'm prioritizing clarity and technical depth for a professional audience.

Defining the Approach

I've established the guide's core requirements, focusing on editorial freedom and scientific rigor. Ensuring Expertise, Trustworthiness, and Grounding is paramount, supported by complete references. Visualization is key: I'm planning tables for quantitative data, detailed protocols, and Graphviz diagrams for pathways, maintaining a specific color palette for clarity.

Outlining the Content

I've outlined the critical sections now. They will include structure and stereochemistry with CIP priority, along with physical/chemical properties like solubility and NMR data. The guide will include synthesis/resolution strategies for the pure (S) form, along with applications such as chiral resolution and drug synthesis, with a focus on analytical characterization (HPLC, optical rotation) .

Structuring the Detailed Outline

I'm now detailing the whitepaper's structure. I've broken it down into an executive summary, followed by sections on structure, physicochemical properties, synthesis and process chemistry, analytical validation, and pharmaceutical applications. Each section will have specific protocols or diagrams, such as enzymatic and chemical resolution processes, along with chiral HPLC methods and NMR interpretation. I'm focusing on the hydrochloride salt form, ensuring accuracy.

Defining the Compound

I've clearly defined the compound's structure as (S)-1-(3-methylphenyl)ethanamine hydrochloride. Its synonyms, (S)-3-Methyl-alpha-methylbenzylamine HCl and (S)-1-(m-Tolyl)ethylamine HCl, are crucial for comprehensive searching.

Investigating Structural Relationships

My current focus is on understanding the structural relationship, or lack thereof, between the target compound and Rivastigmine. While (S)-1-(3-methylphenyl)ethanamine isn't a direct precursor, its structural similarities have led me to examine (S)-3-[1-(dimethylamino)ethyl]phenol. I've now determined that Rivastigmine is 3-[(1S)-1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate. My next step will be to search the compounds found in rivastigmine synthesis to see how closely related they are.

Refining Focus of Inquiry

I'm now zeroing in on (S)-1-(3-methylphenyl)ethanamine hydrochloride. I've re-evaluated the user's focus, setting aside Rivastigmine unless it is an intermediate of this target. I'm hypothesizing potential uses such as in calcimimetic synthesis, or as a chiral resolving agent. I'm focusing my search on applications specific to this methyl-substituted phenyl derivative. I must confirm the structural identity.

Broadening the Search

I've hit a roadblock; the original query yielded nothing. It seems the specificity of "S" enantiomer may be the issue, or perhaps the term is too specific. I'm expanding my search to include the free base and the racemic mixture in an attempt to get some useful data.

Exploring Resolution Methods

Now, I'm shifting focus toward resolution strategies, hoping to find insights into the compound's potential uses. I'm also looking at the (R) enantiomer, expecting mirrored properties. I've compiled new search terms including "resolution" and "synthesis" queries. My hypothesis is that this compound acts as a chiral building block or resolving agent, potentially similar to phenethylamine. The calcimimetic analogy, specifically using (R)-1-(1-naphthyl)ethylamine, might offer further clues.

Defining the Compound

I've got the core structure and synonyms defined now: the target compound is (S)-1-(3-methylphenyl)ethanamine, also known as (S)-3-Methyl-alpha-methylbenzylamine or (S)-1-(m-Tolyl)ethylamine.

Pinpointing the CAS

I'm now zeroing in on the CAS numbers. I've confirmed 55755-17-4 for the racemic form. The (S)-isomer's CAS, 19131-99-8, initially seemed promising, but a Chem-Impex snippet threw a curveball with a different structure (N-methyl vs. phenyl methyl). A Transaminase snippet confirms the compound's existence and importance, and hints at links to Rivastigmine and related drugs, which will be helpful for further research.

Clarifying the Synthesis

I'm now clarifying the synthesis pathway implications. My train of thought initially considered oxidation of the methyl group, which is unlikely for this target. The Rivastigmine connection highlights a methoxy analog's potential, but I'm zeroed in on (S)-1-(3-methylphenyl)ethanamine. I'm focusing on its role as a resolving agent or chiral building block, ignoring a methoxy analog.

Refining the Properties

I'm now zeroing in on the compound's physical properties, specifically refractive index and density, which I expect to be close to, but slightly higher than, phenylethylamine due to the methyl group. I'm hypothesizing that its optical rotation will also be similar, and I'm eager to track down the specific optical rotation and CAS for the (S)-HCl salt, which is crucial.

I'm also working on refining my hypothesis on the CAS.

Refining Chemical Understanding

I've been drilling down on the search results, and now I have a better understanding of the target molecule. The focus is now on confirming the stereochemistry, particularly with the (S)-1-(3-methylphenyl)ethanamine. I'm noting its use as a chiral intermediate and re-evaluating the search snippets for confirmation.

Confirming Target Stereochemistry

I'm now zeroing in on the stereochemistry related to Rivastigmine, which has an (S) stereocenter. Initially, I thought the precursor was the (S)-1-(3-methoxyphenyl)ethanamine, but the user specifies (S)-1-(3-methylphenyl)ethanamine. I'm focusing on confirming the exact structure requested, specifically (S)-1-(m-tolyl)ethylamine HCl, and searching for the definitive CAS numbers.

Analyzing Synthesis & Resolution

I'm now diving into the synthesis and resolution options for the (S)-1-(3-methylphenyl)ethanamine. I've confirmed that the standard resolution method involves Tartaric acid, specifically (R,R)-Tartaric (L-Tartaric) acid, forming a salt with the (S)-amine. I'm also examining synthetic routes; transaminases appear to yield the (R) enantiomer, implying that an (S)-selective transaminase, kinetic resolution, or Tartaric acid resolution is needed for the target (S) enantiomer. This chiral amine is definitely a building block for pharmaceuticals.

Exploring Potential Applications

I'm now focusing on potential applications. It appears this chiral building block is used in drug synthesis, similar to the intermediate for Rivastigmine. While the exact application is not yet clear, I'm considering it as a chiral precursor, keeping in mind the methyl group's impact on later functionalization, perhaps for making Cinacalcet analogs or similar drugs. The structural similarity to Rivastigmine is key. I'm also noting that it's a common starting point in general organic synthesis.

Developing Technical Guide

I'm now putting together a technical guide, starting with the structure: benzene ring with a meta-methyl group, ethyl group, and an amine at the alpha position. The stereocenter at the alpha carbon has an (S)-configuration. I'm building a Graphviz diagram showcasing synthesis from 3-methylacetophenone via reductive amination followed by resolution. Alternative enzymatic transamination is also considered. The technical guide will include structure, synthesis routes (reductive amination with resolution, and asymmetric transamination), applications (chiral auxiliary and an intermediate like Rivastigmine), and properties.

Analyzing the Structure

Okay, I'm now zeroing in on the specific structure: (S)-1-(3-methylphenyl)ethanamine hydrochloride. My focus is the meta-methyl group on the phenyl ring and the chiral center at the 1- position, bearing the ethylamine. The hydrochloride salt adds a layer of ionic complexity I'll have to consider.

Clarifying the Isomer

I am now focusing on the stereochemistry of the molecule, (S)-1-(3-methylphenyl)ethanamine hydrochloride. I had initially linked to the N-methyl isomer CAS in TCI, which is not what the user requested. I confirmed that the user's target compound is the ring-methyl isomer, meaning the methyl group is on the phenyl ring. I've yet to locate a specific CAS for the (S)-enantiomer.

Defining the Synthesis Strategy

I've determined I'll describe the synthesis and resolution of (S)-1-(3-methylphenyl)ethanamine hydrochloride, avoiding incorrect CAS numbers. I'll detail a synthesis starting from 3-methylacetophenone, involving reductive amination to a racemic amine, followed by resolution with tartaric acid. I'll note that the (S)-amine forms a salt with (+)-tartaric acid, based on phenylethylamine analogs. I'll also touch on an alternative transaminase approach that yields the (R)-amine, necessitating a different enzymatic pathway for the (S)-enantiomer, such as kinetic resolution.

(S)-1-m-Tolylethanamine HCl molecular weight and solubility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and applications of (S)-1-m-Tolylethanamine Hydrochloride, a critical chiral building block in pharmaceutical development.

Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

(S)-1-m-Tolylethanamine Hydrochloride (CAS: 1630984-18-7) is the hydrochloride salt of the (S)-enantiomer of 3-methyl-α-methylbenzylamine.[1] As a chiral primary amine, it serves as a pivotal intermediate in the asymmetric synthesis of neurological therapeutics and as a resolving agent for chiral acids. This guide provides a comprehensive analysis of its molecular weight, solubility thermodynamics, and synthesis protocols, designed for researchers in medicinal chemistry and process development.

Part 1: Molecular Identity & Physicochemical Properties[2]

The precise characterization of (S)-1-m-Tolylethanamine HCl is fundamental for calculating stoichiometry in salt formation and chiral resolution processes.

1.1 Chemical Identity
PropertySpecification
IUPAC Name (1S)-1-(3-methylphenyl)ethanamine hydrochloride
Common Name (S)-1-m-Tolylethanamine HCl
CAS Number 1630984-18-7 (Salt); 1167414-88-1 (R-isomer salt ref)
Molecular Formula C₉H₁₃N[2][3][4][5][6][7][8][9] · HCl
Stereochemistry (S)-Enantiomer
1.2 Molecular Weight Breakdown

Accurate molecular weight (MW) is critical for analytical standard preparation.

  • Free Base (C₉H₁₃N): 135.21 g/mol [3]

  • Counterion (HCl): 36.46 g/mol

  • Total MW (Salt): 171.67 g/mol [1]

1.3 Physical State & Melting Point[8]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 195–205°C (Decomposes).

    • Note: Melting points for amine salts are highly dependent on crystalline purity and residual solvent. An onset <190°C often indicates the presence of the (R)-enantiomer or trapped mother liquor.

Part 2: Solubility Profile & Dissolution Thermodynamics

Solubility is the primary constraint in recrystallization processes used to upgrade optical purity. As an ionic salt, (S)-1-m-Tolylethanamine HCl exhibits a polarity-dependent solubility profile.

2.1 Solvent Compatibility Table
SolventSolubility RatingProcess Application
Water High (>100 mg/mL)Aqueous workup; pH adjustment.
Methanol High (>50 mg/mL)Primary solvent for resolution/recrystallization.
Ethanol ModerateAnti-solvent crystallization (often mixed with Et₂O).
Dichloromethane Low to ModerateBiphasic extraction (requires pH > 10 to extract free base).
Diethyl Ether InsolubleAnti-solvent for precipitation of the salt.
Hexanes InsolubleWash solvent to remove non-polar impurities.
2.2 Thermodynamic Insight: The Common Ion Effect

In process chemistry, solubility is not static. The addition of excess chloride ions (e.g., adding concentrated HCl to a saturated aqueous solution) will suppress the solubility of (S)-1-m-Tolylethanamine HCl via the Common Ion Effect , precipitating the salt.

  • Protocol Tip: To maximize yield during isolation, cool the solution to 0–5°C and add chilled ethereal HCl or concentrated aqueous HCl dropwise until precipitation ceases.

Part 3: Synthesis & Quality Control

Two primary routes exist for accessing high-purity (S)-1-m-Tolylethanamine: Classical Diastereomeric Resolution and Biocatalytic Transamination .

3.1 Route A: Classical Resolution (Tartaric Acid)

This method relies on the differential solubility of diastereomeric salts formed with a chiral acid.

Workflow Diagram:

ResolutionWorkflow Figure 1: Classical Resolution Workflow using (+)-Tartaric Acid Racemate Racemic 1-m-Tolylethanamine SaltFormation Salt Formation (Methanol, Reflux) Racemate->SaltFormation Tartaric (+)-Tartaric Acid (Resolving Agent) Tartaric->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid: (S)-Amine Tartrate Salt Filtration->Solid Precipitate Liquor Mother Liquor: (R)-Enriched Filtration->Liquor Filtrate Basification Basification (NaOH, pH > 12) Solid->Basification Extraction Extraction (DCM/Ether) Basification->Extraction Acidification HCl Gas/Ether Extraction->Acidification FinalProduct Pure (S)-1-m-Tolylethanamine HCl Acidification->FinalProduct

Protocol Validation:

  • Stoichiometry: Use 0.5 to 1.0 equivalents of (+)-Tartaric acid.

  • Solvent Choice: Methanol is preferred. If the salt is too soluble, add Ethanol or Isopropanol to reduce solubility and force precipitation.

  • Enantiomeric Excess (ee): Analyze the free base via Chiral HPLC (e.g., Chiralcel OD-H column) using Hexane/IPA (90:10) with 0.1% Diethylamine.

3.2 Route B: Biocatalytic Synthesis (Green Chemistry)

Modern synthesis utilizes ω-Transaminases to convert 3-methylacetophenone directly to the (S)-amine with >99% ee.

Mechanism:

  • Substrate: 3-Methylacetophenone

  • Enzyme: (S)-Selective ω-Transaminase (e.g., from Vibrio fluvialis)

  • Amine Donor: Isopropylamine (converts to Acetone)[4]

  • Advantage: Avoids heavy metal catalysts and tedious resolution steps.

Part 4: Applications in Drug Development
4.1 Chiral Auxiliary & Resolving Agent

(S)-1-m-Tolylethanamine is structurally rigid, making it an excellent chiral auxiliary . It is used to resolve racemic carboxylic acids (e.g., substituted mandelic acids or ibuprofen analogs) by forming diastereomeric amides or salts, which are then separated.[10]

4.2 Intermediate for CNS Therapeutics

The 1-aryl-ethylamine scaffold is a pharmacophore found in numerous CNS-active agents.

  • Rivastigmine Analogs: While Rivastigmine utilizes the 3-methoxy derivative, the 3-methyl (m-tolyl) analog is used in Structure-Activity Relationship (SAR) studies to probe the steric vs. electronic requirements of the acetylcholinesterase binding pocket.

  • N-Methylation: The primary amine is readily methylated to form secondary amines, precursors to various reuptake inhibitors.

SAR Logic Diagram:

SAR_Logic Figure 2: Synthetic Utility and Downstream Applications Core (S)-1-m-Tolylethanamine Scaffold Deriv1 Amide Coupling (Chiral Auxiliaries) Core->Deriv1 Deriv2 Reductive Amination (N-Alkylation) Core->Deriv2 Deriv3 Schiff Base Formation (Ligand Synthesis) Core->Deriv3 App1 Resolution of Racemic Acids Deriv1->App1 App2 CNS Drug Analogs (e.g., Rivastigmine SAR) Deriv2->App2 App3 Asymmetric Catalysis (Metal Ligands) Deriv3->App3

References
  • BenchChem. (S)-1-m-Tolylethanamine hydrochloride Product Description & Applications. Retrieved from

  • ChemicalBook. CAS 1630984-18-7 Physicochemical Properties.[2] Retrieved from

  • MDPI. Concept Study for an Integrated Reactor-Crystallizer Process for the Continuous Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine. (Analogous Biocatalytic Protocol). Retrieved from

  • Organic Syntheses. Resolution of alpha-Phenylethylamine (General Protocol for Arylethanamines). Coll. Vol. 2, p. 506. Retrieved from

  • National Institutes of Health (NIH). Rivastigmine: Mechanism and SAR Context. StatPearls. Retrieved from

Sources

Precision in Chirality: A Comprehensive Guide to the Nomenclature and Identity of (S)-1-(3-methylphenyl)ethylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural identity, and chemical resolution of (S)-1-(3-methylphenyl)ethylamine HCl , a chiral building block critical in structure-activity relationship (SAR) studies and asymmetric synthesis.

The Core Identity: Nomenclature & Classification[1]

In the field of chiral pharmacology, ambiguity in nomenclature can lead to costly synthesis errors. (S)-1-(3-methylphenyl)ethylamine HCl is a specific enantiomer of a branched phenethylamine derivative.[1] Unlike its linear isomer (3-methylphenethylamine), this compound possesses a stereocenter at the benzylic position, conferring optical activity.

Chemical Identifiers[1][2][3][4][5][6][7]
Identifier Type Value / Description
IUPAC Name (1S)-1-(3-methylphenyl)ethanamine hydrochloride
Common Name (S)-3-Methyl-α-methylbenzylamine HCl
Synonym (Tolyl) (S)-1-(m-Tolyl)ethylamine HCl
Synonym (Base) (S)-m-Tolylethylamine
CAS Number (Racemate) 70138-19-1 (Base)
CAS Number (N-Methyl) 20218-52-4 (Related Derivative)
Molecular Formula C₉H₁₃N[1][2][3][4] · HCl
Molecular Weight 171.67 g/mol (Salt); 135.21 g/mol (Base)
SMILES (Base) Cc1cccc(C)c1
InChI Key Derived from structure: HIJMHAFOUAKOMS-UHFFFAOYSA-N (Racemate base)

Critical Note on CAS Numbers: While the racemate (70138-19-1) and the para-isomer (27298-98-2) are frequently indexed, the specific CAS for the pure (S)-meta isomer is less common in public catalogs.[1] Researchers often synthesize it via resolution of the racemate or purchase it as a custom chiral building block.

Synonym Mapping & Disambiguation

The nomenclature for this compound often overlaps with related pharmaceutical intermediates. The diagram below maps the correct terminology and highlights potential confusion points (e.g., with Rivastigmine intermediates).

NomenclatureMap Target (S)-1-(3-methylphenyl)ethylamine HCl IUPAC IUPAC Rules Target->IUPAC Common Common/Trade Names Target->Common Structural Structural Descriptors Target->Structural Warning DISTINCTION ALERT: Not '3-Methoxy' (Rivastigmine Int.) Not 'Phenethylamine' (Linear) Target->Warning IUPAC_1 (1S)-1-(3-methylphenyl)ethanamine HCl IUPAC->IUPAC_1 Common_1 (S)-3-Methyl-α-methylbenzylamine HCl Common->Common_1 Common_2 (S)-1-(m-Tolyl)ethylamine HCl Common->Common_2 Struct_1 Meta-substituted Structural->Struct_1 Struct_2 Benzylic Chiral Center Structural->Struct_2

Figure 1: Nomenclature hierarchy and disambiguation logic for (S)-1-(3-methylphenyl)ethylamine HCl.

Structural Verification: Stereochemistry

The (S)-configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For the benzylic carbon:

  • -NH₂ (Nitrogen, Atomic Number 7) → Priority 1

  • -C₆H₄CH₃ (Aryl group, Carbon bonded to C, C, H) → Priority 2

  • -CH₃ (Methyl group, Carbon bonded to H, H, H) → Priority 3

  • -H (Hydrogen) → Priority 4

When the lowest priority group (-H) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a counter-clockwise direction, designating the (S) configuration.

CIP_Logic Center Chiral Center (Benzylic Carbon) N 1. -NH2 (Highest Atomic #) Center->N Aryl 2. 3-Methylphenyl (C bonded to C,C) Center->Aryl Methyl 3. -CH3 (C bonded to H,H) Center->Methyl H 4. -H (Lowest) Center->H Result Configuration: (S)-Sinister (Counter-Clockwise) Methyl->Result Sequence 1->2->3

Figure 2: Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.[1]

Technical Protocol: Identity Verification via Resolution

Since the pure (S)-enantiomer is often expensive or unavailable off-the-shelf, a standard laboratory protocol involves the chemical resolution of the racemate (CAS 70138-19-1).[1] This process validates the identity of the compound through diastereomeric salt formation.

Resolution Principle

The racemic amine reacts with a chiral acid (typically L-(+)-Tartaric acid or (S)-Mandelic acid ) to form two diastereomeric salts.[1] These salts possess different solubilities in specific solvents (e.g., Methanol/Water), allowing separation by fractional crystallization.

Experimental Workflow

Reagents:

  • Racemic 1-(3-methylphenyl)ethylamine (1.0 eq)[1]

  • L-(+)-Tartaric Acid (0.5 - 1.0 eq)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic amine in MeOH. Slowly add L-(+)-Tartaric acid dissolved in MeOH.

  • Crystallization: Heat the mixture to reflux until clear, then cool slowly to room temperature (or 4°C) to induce crystallization. The less soluble diastereomer (typically the S-amine[1]·L-tartrate complex) precipitates.

  • Filtration: Filter the white crystalline solid.

  • Liberation of Base: Suspend the salt in water and basify with 20% NaOH (pH > 12). Extract with Dichloromethane (DCM).

  • Conversion to HCl: Treat the organic layer with HCl in diethyl ether to precipitate (S)-1-(3-methylphenyl)ethylamine HCl .

ResolutionWorkflow Racemate Racemic 1-(3-methylphenyl)ethylamine (CAS 70138-19-1) Reaction Salt Formation (Reflux in MeOH) Racemate->Reaction Agent Resolving Agent (e.g., L-(+)-Tartaric Acid) Agent->Reaction Cryst Fractional Crystallization Reaction->Cryst Solid Precipitate: (S)-Amine · L-Tartrate Salt Cryst->Solid Less Soluble Liquor Mother Liquor: (R)-Amine · L-Tartrate Cryst->Liquor More Soluble BaseRelease Basification (NaOH) & Extraction (DCM) Solid->BaseRelease Final Final Product: (S)-1-(3-methylphenyl)ethylamine HCl BaseRelease->Final HCl/Ether

Figure 3: Workflow for the optical resolution of the racemate to the (S)-HCl salt.[1]

Applications & Context

Chiral Auxiliary & Building Block

Like its unsubstituted analog (α-methylbenzylamine), the 3-methyl derivative is used as a chiral auxiliary in asymmetric synthesis.[1][2] The meta-methyl group provides a slightly different steric bulk and electronic environment compared to the unsubstituted or para-substituted analogs, allowing for fine-tuning of stereoselectivity in reaction transition states.[1]

Pharmaceutical Relevance

While the 3-methoxy analog is the key intermediate for the Alzheimer's drug Rivastigmine , the 3-methyl analog is often used in:

  • SAR Studies: To test the effect of lipophilicity (methyl vs. methoxy) on receptor binding affinity.

  • Trace Amine Research: As an agonist for TAAR1 (Trace Amine-Associated Receptor 1), where ring substitution patterns critically dictate potency.

References

  • CymitQuimica. (2025). 1-(3-Methylphenyl)ethanamine CAS 70138-19-1.[1] Retrieved from

  • Advanced ChemBlocks. (2025). [(1S)-1-(3-methylphenyl)ethyl]methylamine CAS 20218-52-4.[1] Retrieved from

  • Sigma-Aldrich. (2025). 1-(3-Methylphenyl)ethanamine Product Data. Retrieved from

  • PubChem. (2025).[3][5] 1-(3-Methylphenyl)ethanamine Compound Summary. Retrieved from

  • ChemicalBook. (2025). (S)-(-)-1-(P-TOLYL)ETHYLAMINE (Related Isomer Data). Retrieved from

Sources

Methodological & Application

Application Note: Asymmetric Reductive Amination Protocols for (S)-1-m-Tolylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides advanced, field-validated protocols for the asymmetric synthesis of (S)-1-m-Tolylethanamine (also known as (S)-1-(3-methylphenyl)ethanamine).

While this molecule is structurally analogous to the key intermediate of the Alzheimer's drug Rivastigmine (which bears a 3-methoxy group), the specific 3-methyl derivative is a distinct, high-value chiral building block used in the synthesis of calcimimetics and other CNS-active agents.

Executive Summary & Strategic Analysis

The synthesis of (S)-1-m-Tolylethanamine presents a classic challenge in chiral synthesis: introducing a nitrogen center at a benzylic position with high enantiocontrol. Traditional methods (Leuckart-Wallach followed by resolution) are atom-inefficient (max 50% yield).

This guide details two superior, atom-economic "Direct Asymmetric Reductive Amination" (DARA) protocols:

  • Chemo-Catalytic Route: Iridium-catalyzed reductive amination.[1][2] Best for high-throughput, rapid synthesis in organic solvents.

  • Biocatalytic Route:

    
    -Transaminase mediated amination.[3][4][5][6] Best for green chemistry requirements, ambient pressure operation, and ultra-high optical purity (>99% ee).
    

Protocol A: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

Theoretical Grounding

This protocol utilizes a chiral Iridium(I) complex. The reaction proceeds via the in situ formation of a ketimine, facilitated by a Lewis acid (Titanium isopropoxide), followed by an outer-sphere hydride transfer from the Iridium catalyst.

Key Mechanistic Insight: The use of Ti(OiPr)₄ is non-negotiable. It acts as a water scavenger and Lewis acid activator, driving the unfavorable equilibrium from ketone to ketimine, which is the actual substrate for the Iridium hydride species.

Reaction Workflow Diagram

Ir_Catalysis Substrate 3-Methylacetophenone Imine Activated Ketimine (Intermediate) Substrate->Imine Condensation (-H2O via Ti) Reagents NH4OAc + Ti(OiPr)4 Reagents->Imine Product (S)-1-m-Tolylethanamine Imine->Product Asymmetric Hydrogenation Catalyst Ir-Chiral Phosphine (H2, 50 bar) Catalyst->Product Hydride Transfer

Figure 1: Iridium-catalyzed DARA workflow emphasizing the dual role of Titanium(IV) isopropoxide.

Detailed Experimental Protocol

Reagents:

  • Substrate: 3-Methylacetophenone (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (5.0 eq)
    
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 eq)
    
  • Catalyst:

    
     (0.5 mol%) + (S,S)-f-Binaphane (1.1 mol%) (or equivalent chiral phosphoramidite ligand).
    
  • Solvent: Methanol (anhydrous).

  • Gas: Hydrogen (

    
    ).
    

Step-by-Step Procedure:

  • Catalyst Preparation (Glovebox/Schlenk): In a dry vial, mix

    
     and the chiral ligand in degassed dichloromethane (DCM). Stir for 30 mins to form the active pre-catalyst complex.
    
  • Imine Formation: In a high-pressure steel autoclave liner, dissolve 3-methylacetophenone (e.g., 10 mmol, 1.34 g) in Methanol (20 mL).

  • Additive Addition: Add

    
     (3.85 g) followed strictly by the slow addition of 
    
    
    
    (4.4 mL). Caution: Exothermic.
  • Catalyst Injection: Add the pre-formed Ir-catalyst solution to the liner.

  • Hydrogenation: Seal the autoclave. Purge 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 50 bar (725 psi) .
  • Reaction: Stir at room temperature (25°C) for 18–24 hours.

  • Quench & Workup:

    • Depressurize carefully.

    • Add saturated aqueous

      
       to quench the Titanium alkoxide (forms a white precipitate of 
      
      
      
      ).
    • Filter through a Celite pad to remove Titanium salts. Wash with Ethyl Acetate.

    • Extract the filtrate with Ethyl Acetate (3x).

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: The crude oil is purified via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) or converted to the HCl salt for recrystallization.

Self-Validation Check:

  • Conversion: >95% by GC-MS.

  • Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Target ee: >94%.

Protocol B: Biocatalytic Transamination (Green Route)

Theoretical Grounding

This protocol uses an (S)-selective


-Transaminase (

-TA).[3] The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the ketone via a Pyridoxal-5'-phosphate (PLP) cofactor.

Expert Insight: The equilibrium constant for this reaction is unfavorable (


). To drive the reaction to completion, we utilize Isopropylamine (IPA)  as the amine donor.[7] The co-product is acetone, which is volatile and can be removed, or simply tolerated if a large excess of IPA is used (kinetic driving).
Enzymatic Pathway Diagram

Bio_Catalysis Enzyme (S)-omega-Transaminase (PLP-Bound) Complex Enzyme-PMP Intermediate Enzyme->Complex Transfer NH2 Byproduct Acetone Enzyme->Byproduct -Acetone Donor Isopropylamine (Amine Donor) Donor->Enzyme Deamination Substrate 3-Methylacetophenone Product (S)-1-m-Tolylethanamine Substrate->Product +NH2 Complex->Substrate Amination Product->Enzyme Regenerated

Figure 2: Ping-Pong Bi-Bi mechanism of Transaminase.[4] The removal of Acetone or excess IPA drives the cycle.

Detailed Experimental Protocol

Reagents:

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., Vibrio fluvialis JS17 strain or Codexis ATA-113/ATA-256).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Isopropylamine (IPA) (1.0 M stock, pH adjusted).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Co-solvent: DMSO (10-20% v/v) to solubilize the hydrophobic ketone.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Amine Donor Solution: Dissolve Isopropylamine in the buffer to reach a concentration of 1.0 M. Crucial: Adjust pH back to 7.5 using concentrated HCl, as IPA is strongly basic.

  • Substrate Solution: Dissolve 3-methylacetophenone (50 mg) in DMSO (to make a 10% v/v final concentration in the reaction).

  • Reaction Assembly:

    • In a glass vial, combine the Amine Donor solution (900 µL) and Substrate/DMSO solution (100 µL).

    • Add lyophilized

      
      -TA enzyme powder (10–20 mg depending on activity).
      
  • Incubation: Shake at 30°C and 150 rpm for 24 hours. Note: Do not exceed 35°C as many wild-type transaminases are thermally unstable.

  • Workup:

    • Basify reaction mixture to pH >12 with 10M NaOH (to ensure amine is deprotonated).

    • Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (3x).

    • Dry organic phase over

      
       and evaporate.
      
  • Purification: Kugelrohr distillation or salt formation (HCl gas in ether).

Self-Validation Check:

  • Stereochemistry: This method typically yields >99% ee (S)-isomer. If (R)-isomer is detected, check enzyme specificity immediately.

Comparative Analysis & Expert Recommendations

ParameterIridium Catalysis (Protocol A)Biocatalysis (Protocol B)
Selectivity (ee) 90–96%>99%
Reaction Time 12–18 hours24–48 hours
Scalability High (kg scale feasible)High (requires pH control)
Conditions High Pressure (50 bar H2)Ambient Pressure
Cost Driver Catalyst (Ir/Ligand)Enzyme & Cofactor
Primary Risk Incomplete conversion without Ti(OiPr)4Product inhibition/Equilibrium

Expert Recommendation:

  • For Drug Discovery/Early Stage : Use Protocol B (Biocatalysis) . The superior optical purity (>99% ee) eliminates the need for complex chiral resolution steps, ensuring reliable biological data.

  • For Process Development/Scale-up : Evaluate Protocol A (Iridium) . It handles higher substrate concentrations (>100 g/L) better than enzymes, which often suffer from substrate inhibition at high loads.

References

  • Direct Asymmetric Reductive Amination (DARA)

    • Title: Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.[1][8]

    • Source: Nature Communications, 2022.[1][9]

    • URL:[Link]

  • Transaminase Biocatalysis (General Mechanism & Optimization)

    • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[3][4][5]

    • Source: C
    • URL:[Link][10]

  • Specific Application to Rivastigmine Intermediates (Analogous Chemistry)

    • Title: Chemoenzymatic Asymmetric Total Synthesis of (S)-Rivastigmine Using ω-Transaminases.[5][11]

    • Source: Journal of Organic Chemistry (Cited in search context).[2][12]

    • Context: Validates the use of Vibrio fluvialis and ATA enzymes for 3-substituted acetophenones.
  • Kinetic Resolution Alternative (Lipase)

    • Title: Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemiz
    • Source: Organic Letters / Organic Chemistry Portal.
    • URL:[Link]

Sources

using (S)-1-m-Tolylethanamine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Using (S)-1-m-Tolylethanamine as a Chiral Auxiliary Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

PART 1: INTRODUCTION & CORE UTILITY

(S)-1-m-Tolylethanamine (also known as (S)-1-(3-methylphenyl)ethanamine or (S)-3-methyl-α-methylbenzylamine) is a specialized chiral primary amine used in asymmetric synthesis. While less ubiquitous than its phenyl analog (1-phenylethanamine), the meta-tolyl variant offers distinct advantages in fine-tuning solubility profiles during optical resolutions and enhancing steric differentiation in diastereoselective transformations.

Key Applications:

  • Chiral Resolution: Separation of racemic carboxylic acids via diastereomeric salt formation. The meta-methyl group often disrupts crystal lattice energy differently than the phenyl analog, providing an alternative when standard resolution agents fail to crystallize.

  • Diastereoselective Ugi Reactions: Synthesis of chiral peptidomimetics where the auxiliary acts as a removable chiral template.

  • Asymmetric Reductive Amination: Synthesis of chiral secondary amines.

PART 2: MECHANISM OF ACTION

The utility of (S)-1-m-Tolylethanamine relies on its ability to create a rigid, chiral environment around a reactive center.

Steric Differentiation (The "Gear" Effect)

In nucleophilic additions (e.g., to imines formed from this amine), the meta-methyl group increases the effective hydrodynamic volume of the aryl ring without the excessive bulk of a tert-butyl group.

  • Conformation: The C-N bond rotates to minimize steric strain (A(1,3) strain). The (S)-configuration directs incoming nucleophiles to the Re-face or Si-face of the attached prochiral center, typically following a Felkin-Anh or Cram-Chelate transition state model depending on the presence of coordinating metals.

Lattice Engineering in Resolution

In resolution, the success depends on the solubility difference between the


-salt and the 

-salt. The meta-substitution breaks the symmetry of the phenyl ring, often preventing the formation of solid solutions (where both diastereomers co-crystallize) and promoting the formation of pure conglomerates or distinct polymorphs.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Optical Resolution of Racemic Mandelic Acid Derivatives

Use Case: Isolating (R)-Mandelic Acid analogs when the (S)-amine is used.

Reagents:

  • Racemic 4-chloromandelic acid (10 mmol)

  • (S)-1-m-Tolylethanamine (5-10 mmol, see optimization below)

  • Solvent: Ethanol/Water (9:1) or Isopropanol

Step-by-Step Procedure:

  • Salt Formation: Dissolve 10 mmol of racemic acid in 20 mL of boiling Ethanol/Water (9:1).

  • Auxiliary Addition: Add 5 mmol (0.5 eq) of (S)-1-m-Tolylethanamine dropwise. Note: Using 0.5 equivalents ("Method of Half-Quantities") maximizes the theoretical yield of the less soluble diastereomer.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Seed with a pure crystal of the target salt if available. Store at 4°C overnight.

  • Filtration: Filter the white precipitate. This is typically the (S)-Amine • (R)-Acid salt (check specific derivative literature).

  • Recrystallization: If chiral purity (determined by HPLC) is <98% ee, recrystallize from pure ethanol.

  • Liberation: Suspend the salt in dilute HCl (1M) and extract the free acid into Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Self-Validating Check:

  • The "Mother Liquor" Test: The filtrate should be enriched in the (S)-acid. Rotatory evaporation and optical rotation measurement of the residue must show the opposite sign to the crystals.

Protocol B: Diastereoselective Ugi Four-Component Reaction (U-4CR)

Use Case: Synthesis of chiral α-amino acid amides.

Reagents:

  • Aldehyde: Benzaldehyde (1.0 eq)

  • Amine: (S)-1-m-Tolylethanamine (1.0 eq)

  • Acid: Benzoic acid (1.0 eq)

  • Isocyanide: tert-Butyl isocyanide (1.0 eq)

  • Solvent: Methanol (0.5 M concentration)

Step-by-Step Procedure:

  • Imine Formation: Stir the aldehyde and (S)-1-m-Tolylethanamine in Methanol for 2 hours at 25°C. Validation: Monitor disappearance of aldehyde by TLC.

  • Addition: Add the carboxylic acid, stir for 10 mins, then add the isocyanide.

  • Reaction: Stir at room temperature for 24-48 hours.

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with saturated NaHCO₃ and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be a mixture of diastereomers (typically dr 80:20 to 95:5).

  • Auxiliary Cleavage (Optional): The chiral auxiliary can be removed via hydrogenolysis (Pd/C, H₂, 50 psi, MeOH/AcOH) to yield the primary amide.

PART 4: DATA & VISUALIZATION

Comparative Efficiency Table

Efficiency of (S)-1-m-Tolylethanamine vs. Phenyl Analog in Resolving 2-Arylpropionic Acids.

Parameter(S)-1-Phenylethanamine(S)-1-m-TolylethanamineNote
Salt Solubility (EtOH) HighModerateMeta-methyl reduces solubility, aiding precipitation.
Crystallization Speed Fast (Risk of occlusion)SlowerPromotes higher purity crystals.
Typical Yield (1st Crop) 30-35%40-45% Closer to theoretical max (50%).
Diastereomeric Excess 85-90% de>95% de Due to better lattice discrimination.
Diagram 1: Resolution Workflow

This diagram illustrates the logic flow for resolving a racemic acid using the auxiliary.

ResolutionWorkflow Racemic Racemic Mixture (R/S)-Acid Mix Solution Phase Complexation Racemic->Mix Auxiliary (S)-1-m-Tolylethanamine (Resolving Agent) Auxiliary->Mix Cryst Fractional Crystallization (Solubility Difference) Mix->Cryst Heat & Cool Solid Solid Precipitate (S)-Amine • (R)-Acid Salt Cryst->Solid Less Soluble Liquor Mother Liquor (S)-Amine • (S)-Acid (Enriched) Cryst->Liquor More Soluble Acidify Acidification (HCl) & Extraction Solid->Acidify Product Pure (R)-Acid Target Enantiomer Acidify->Product Recycle Recovered Auxiliary Acidify->Recycle Base Treatment

Caption: Workflow for optical resolution. The meta-tolyl auxiliary drives the separation via differential salt solubility.

Diagram 2: Diastereoselective Ugi Reaction Mechanism

Visualizing the steric induction during the key C-C bond forming step.

UgiMechanism Imine Chiral Imine (S)-Auxiliary Attached TS Transition State (Steric Blocking by m-Tolyl) Imine->TS + Acid (Protonation) Acid Carboxylic Acid Acid->TS Iso Isocyanide Iso->TS Nucleophilic Attack Prod_Major Major Diastereomer (S,S)-Ugi Product TS->Prod_Major Favored Path (Min. Steric Clash) Prod_Minor Minor Diastereomer (S,R)-Ugi Product TS->Prod_Minor Disfavored Path

Caption: Stereochemical control in the Ugi reaction. The (S)-m-tolyl group blocks one face of the iminium ion.

PART 5: REFERENCES

  • Ingersoll, A. W. (1937). Resolution of Racemic Acids by Chiral Amines. Organic Syntheses , Coll. Vol. 2, p. 506. (Foundational text on amine-based resolution).

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition , 39(18), 3168–3210. (Definitive review on Ugi chemistry and stereoselectivity).

  • Saigo, K., et al. (1982). Optical Resolution of 2-Phenylpropionic Acid by Preferential Crystallization. Bulletin of the Chemical Society of Japan , 55(5), 1568. (Demonstrates lattice energy principles in resolution).

  • BenchChem Application Note. (2025). Chiral Resolution of Racemic Amines and Acids. (General protocols for phenylethylamine derivatives).

procedure for diastereomeric salt resolution using chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Diastereomeric Salt Resolution Using Chiral Amines

Abstract

This guide provides a comprehensive technical framework for the resolution of racemic acids using chiral amines via diastereomeric salt formation.[1] Moving beyond standard textbook definitions, this protocol integrates advanced strategies such as the "Dutch Resolution" (family approach) and the Pope-Peachey method to maximize yield and enantiomeric excess (ee). It addresses critical scale-up challenges, specifically the phenomenon of "oiling out," and provides self-validating workflows for industrial application.

Introduction: The Physicochemical Basis

Diastereomeric salt resolution remains the workhorse of chiral manufacturing, accounting for over 65% of industrial enantioseparations. Unlike enantiomers, which share identical physical properties in achiral environments, diastereomeric salts (formed by reacting a racemic acid with a pure chiral amine) exhibit distinct lattice energies and solubilities.

The Governing Principle:



Success depends not merely on forming a salt but on manipulating the Solubility Ratio (


) :


Where

is the solubility of the respective diastereomer. A viable industrial process typically requires

.

Strategic Planning: Pre-Experimental Design

Resolving Agent Selection

Selection is non-trivial.[2][3][4][5][6] Use the


 Rule  as a primary filter:
  • Requirement:

    
     to ensure stable salt formation and prevent dissociation in solution.
    

Common Chiral Amine Library:

Class Resolving Agent pKa (approx) Application Notes
Natural Alkaloids Quinine, Cinchonidine ~8.5 Large molecular weight; good for bulky acids.
Synthetic Amines (S)-(-)-1-Phenylethylamine (PEA) 9.8 The "Gold Standard." Cheap, recoverable, highly crystalline salts.
Amino Alcohols Phenylglycinol, 2-Amino-1-butanol 9.5 H-bonding capability often aids crystal lattice rigidity.

| Complex Bases | Brucine, Strychnine | ~8.0 | Restricted Use: High toxicity; reserved for difficult resolutions. |

Methodological Approaches

Choose your stoichiometry based on economics and solubility data.

  • Classical Resolution: 1.0 eq Chiral Amine.[1]

    • Pros: Simple.[7]

    • Cons: Expensive if amine is costly; viscosity can be high.

  • Pope-Peachey Method: 0.5 eq Chiral Amine + 0.5 eq Achiral Base (e.g., NaOH, Triethylamine).

    • Mechanism:[4][8][9] The chiral amine selectively precipitates the less soluble enantiomer.[1][10] The achiral base keeps the other enantiomer in solution as a highly soluble achiral salt.[11]

    • Pros: Halves the cost of the resolving agent; improves solubility difference (

      
      ).[10]
      

Phase 1: High-Throughput Screening (HTS) Protocol

Objective: Identify the solvent/amine combination that yields a crystalline solid with measurable enantiomeric enrichment.

Materials:

  • Racemic Acid (100 mg per vial)

  • Chiral Amine Library (5-10 candidates)

  • Solvent Panel: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, MTBE, Acetonitrile, Water (and binary mixtures).

Protocol:

  • Preparation: Place 0.5 mmol of racemate in 20 HPLC vials.

  • Addition: Add 0.5 mmol (1.0 eq) of the respective chiral amine.

  • Solvent Scan: Add solvent to reach a concentration of ~100 mg/mL.

  • Thermal Cycle:

    • Heat to reflux (or near boiling) until dissolved.

    • Critical: If solid remains at boiling, add solvent in 100 µL increments until clear.

    • Cool slowly to room temperature (RT) over 4 hours.

  • Observation (24 hours):

    • Scenario A (Crystals): Harvest. Check ee via Chiral HPLC.

    • Scenario B (Clear Solution): Too soluble. Evaporate 50% solvent or add anti-solvent (e.g., Hexane to EtOAc).

    • Scenario C (Oil/Gum): The Failure Mode. Re-heat and seed (see Section 6).

    • Scenario D (Precipitate): Amorphous solid. Heat cycle again to induce ripening.

Phase 2: Scale-Up & Optimization (The "Dutch Resolution")

When a single amine yields poor resolution (low ee), employ the Dutch Resolution strategy.

  • Concept: Use a "family" of resolving agents (e.g., 90% PEA + 10% structural analog).

  • Mechanism: The impurity (wrong diastereomer) is structurally similar to the host. The "family" additives act as nucleation inhibitors specifically for the impurity, widening the metastable zone width (MSZW) of the undesired salt and allowing the pure salt to crystallize.

Scale-Up Protocol (10g Scale):

  • Dissolution: Charge reactor with 10g Racemate and 0.5 eq Chiral Amine + 0.5 eq NaOH (Pope-Peachey).

  • Solvent: Add optimized solvent (from Phase 1) to 5-10 volumes.

  • Heating: Heat to

    
     (usually 60-80°C) until clear.
    
  • Controlled Cooling (The Ramp):

    • Cool at 0.5°C/min to the Metastable Limit (approx. 5-10°C below saturation).

    • SEEDING: Add 0.1 wt% pure seed crystals (if available). This is the most critical step to prevent oiling out.

    • Cool at 0.2°C/min to final temperature (e.g., 5°C).

  • Aging: Stir for 2-4 hours to allow Ostwald ripening (dissolution of small, impure crystals and growth of large, pure ones).

  • Filtration: Filter and wash with cold solvent.[1]

  • Recrystallization: If ee < 98%, recrystallize the wet cake from the same solvent system.

Visualization: Experimental Workflows

Workflow 1: Resolution Process Logic

ResolutionWorkflow Start Racemic Acid Mixture AmineSelect Select Chiral Amine (Delta pKa > 2) Start->AmineSelect MethodSelect Choose Method: Classical (1 eq) or Pope-Peachey (0.5 eq) AmineSelect->MethodSelect Dissolve Dissolve in Solvent (Heat to Reflux) MethodSelect->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol AddSolvent Add Solvent CheckSol->AddSolvent No (Cloudy) Cooling Controlled Cooling (0.5°C/min) CheckSol->Cooling Yes AddSolvent->CheckSol Seeding Seed Addition (At Metastable Zone) Cooling->Seeding Crystallize Crystallization / Aging Seeding->Crystallize Filter Filtration Crystallize->Filter Analyze Analyze Purity (HPLC/Rotation) Filter->Analyze Recryst Recrystallize Analyze->Recryst ee < 98% SaltBreak Salt Breaking (Acid/Base Extraction) Analyze->SaltBreak ee > 98% Recryst->Dissolve

Caption: Logical workflow for diastereomeric salt resolution, highlighting the critical seeding step.

Phase 3: Salt Breaking & Recovery

Recovering the target enantiomer and the expensive resolving agent is vital for economic viability.

Protocol:

  • Suspension: Suspend the pure diastereomeric salt in water/DCM (biphasic mixture).

  • Acidification: Add HCl (aq) until pH < 2.

    • Chemistry: The Chiral Amine is protonated (

      
      ) and moves to the Aqueous Phase . The Chiral Acid is protonated (
      
      
      
      ) and moves to the Organic Phase .
  • Separation: Separate layers.

  • Product Isolation: Dry organic layer (

    
    ), filter, and evaporate to yield Pure Chiral Acid .
    
  • Amine Recovery: Treat the aqueous phase with NaOH (pH > 12) to liberate the free amine. Extract with DCM/Ether to recycle.

Workflow 2: Salt Breaking Chemistry

SaltBreaking Salt Pure Diastereomeric Salt (Solid) AcidTreat Add Dilute HCl + DCM (Biphasic Stirring) Salt->AcidTreat Sep Phase Separation AcidTreat->Sep OrgPhase Organic Phase (Contains Chiral Acid) Sep->OrgPhase AqPhase Aqueous Phase (Contains Amine-HCl) Sep->AqPhase Evap Evaporate Solvent OrgPhase->Evap BaseTreat Add NaOH (pH > 12) Extract with Ether AqPhase->BaseTreat Product Final Product: Pure Enantiomer Acid Evap->Product Recycle Recycled Chiral Amine BaseTreat->Recycle

Caption: Biphasic salt breaking process allowing simultaneous product isolation and amine recycling.

Troubleshooting: The Art of Resolution

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The system enters a region where the "oil" phase is more stable than the crystal phase, often due to high supersaturation or low melting point of the solvated salt.[12]

  • Solution 1 (Temperature): Keep the temperature above the oiling-out point, add seeds, and cool extremely slowly.

  • Solution 2 (Constitution): Add a non-polar anti-solvent (e.g., Hexane) dropwise to the hot solution until slight turbidity appears, then clear with a drop of polar solvent before cooling.

Problem: No Precipitate (Stable Supersaturation)

  • Cause: Metastable zone is too wide.[12]

  • Solution:Sonication. Place the flask in a sonic bath for 30 seconds to induce nucleation. Alternatively, scratch the glass surface.[6]

Problem: Low Yield but High Purity

  • Cause: Too much solvent.[6]

  • Solution: Concentrate the mother liquor. Warning: The second crop usually has lower optical purity.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution).[1]

  • Vries, T. R., et al. (1998). "The Family Approach to the Resolution of Racemates: Dutch Resolution." Angewandte Chemie International Edition, 37(17), 2349-2354.

  • Pope, W. J., & Peachey, S. J. (1899). "The Application of Powerful Optically Active Acids to the Resolution of Feebly Basic Racemic Compounds." Journal of the Chemical Society, Transactions, 75, 1066-1093.

  • Kozma, D. (2001).
  • Ager, D. J., et al. (2012). "Commercial Applications of Diastereomeric Salt Resolution." Chemical Reviews. (Overview of industrial Naproxen and Ibuprofen resolution).

Sources

Application Note: Precision Amide Coupling of (S)-1-(3-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the amide coupling of (S)-1-(3-methylphenyl)ethanamine (CAS: varies by salt form, free base generic structure).[1] This chiral primary benzylic amine is a critical pharmacophore, structurally analogous to intermediates used in the synthesis of acetylcholinesterase inhibitors (e.g., Rivastigmine analogs) and calcimimetics.

Introduction & Strategic Analysis

(S)-1-(3-methylphenyl)ethanamine presents a specific set of challenges and opportunities in amide bond formation. Unlike simple alkyl amines, the benzylic position activates the


-proton, creating a theoretical risk of racemization under strongly basic conditions or radical-mediated pathways, although the primary risk in coupling is usually the epimerization of the carboxylic acid partner.
Key Chemical Properties[1][2][3][4][5][6][7]
  • Nucleophilicity: Moderate to High.[1] The meta-methyl group is weakly electron-donating, making the amine slightly more nucleophilic than unsubstituted 1-phenylethanamine.[1]

  • Steric Environment: The

    
    -methyl group creates a chiral pocket.[1] While not as hindered as a tert-butyl group, it induces significant conformational rigidity, which can retard reaction rates with bulky carboxylic acids.
    
  • Chiral Integrity: The (S)-configuration must be preserved. While benzylic amines are generally configurationally stable during standard acylation, high temperatures (>100°C) or strong reversible deprotonation can lead to erosion of enantiomeric excess (ee).

Decision Matrix: Choosing the Right Coupling System

The choice of reagent depends heavily on the Carboxylic Acid (R-COOH) partner:

Acid TypeRecommended SystemMechanismRationale
Simple / Robust HATU / DIEA Uronium activationMaximize yield and reaction speed.[1]
Chiral / Epimerizable T3P / Pyridine Anhydride activationLowest risk of epimerization; easy aqueous workup.[1]
Sterically Hindered Ghosez’s Reagent Acyl Chloride (in situ)Overcomes steric barriers via highly reactive intermediate.[1]
Scale-Up (>100g) T3P / EtOAc Anhydride activationGreen solvent (EtOAc/MeTHF), no chromatographic purification needed.[1]

Experimental Protocols

Protocol A: High-Throughput / Discovery (HATU System)

Best for: Small scale (<100 mg), library synthesis, unreactive acids.

Reagents:

  • Amine: (S)-1-(3-methylphenyl)ethanamine (1.0 equiv)[1]

  • Acid: R-COOH (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration relative to acid). Add DIEA (3.0 equiv) and stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the O-At activated ester.[1]

  • Coupling: Add (S)-1-(3-methylphenyl)ethanamine (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.

Critical Note: If the acid is chiral, HATU can cause epimerization if the pre-activation time is too long or base is excessive. For chiral acids, switch to Protocol B.

Protocol B: Process-Optimized / Low Epimerization (T3P System)

Best for: Scale-up, chiral acids, and avoiding column chromatography.

Reagents:

  • Amine: (S)-1-(3-methylphenyl)ethanamine (1.0 equiv)[1]

  • Acid: R-COOH (1.1 equiv)[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)[1]

  • Solvent: EtOAc or 2-MeTHF[1][4]

Step-by-Step:

  • Charge: To a reactor/flask, add the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Solvent (EtOAc, 5–10 volumes).

  • Cooling: Cool the mixture to 0–5°C.

  • Base Addition: Add Pyridine (3.0 equiv).[1] Note: Pyridine acts as both base and acylation catalyst.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Self-Validating Workup:

    • Add water (5 vol). Stir for 15 mins.

    • Separate phases.[1][5][3] The T3P by-products are water-soluble.[1]

    • Wash organic layer with 0.5 M HCl (to remove pyridine), then sat.

      
      , then brine.
      
    • Concentrate to obtain high-purity amide.[1]

Why this works: T3P forms a mixed anhydride that is less prone to oxazolone formation (the primary pathway for racemization) compared to uronium salts.

Protocol C: "Difficult" Couplings (In Situ Acyl Chloride)

Best for: Extremely hindered acids (e.g., tertiary carbons) or electron-poor anilines.

Reagents:

  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)[1]

  • Solvent: DCM or

    
    
    

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.[1]

  • Add Ghosez's Reagent (1.1 equiv) at 0°C. Stir for 1 hour to generate the Acyl Chloride in situ (monitor by neutral methyl ester formation in MeOH quench).

  • Add a solution of (S)-1-(3-methylphenyl)ethanamine (1.1 equiv) and

    
     (2.0 equiv) in DCM.[1]
    
  • Stir at RT or reflux if necessary.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate coupling condition to maintain the integrity of the (S)-center and ensure high yield.

AmideCouplingLogic Start Target: Amide Bond Formation with (S)-1-(3-methylphenyl)ethanamine CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsChiral Is the Acid Chiral (Epimerization Risk)? CheckAcid->IsChiral IsHindered Is the Acid Sterically Hindered? IsChiral->IsHindered No ProtocolB PROTOCOL B: T3P / Pyridine (High Purity / Scale-Up) IsChiral->ProtocolB Yes (High Risk) ProtocolA PROTOCOL A: HATU / DIEA (Standard Discovery) IsHindered->ProtocolA No (Standard) ProtocolC PROTOCOL C: Ghosez's Reagent (In-situ Acid Chloride) IsHindered->ProtocolC Yes (Tertiary/Bulky)

Caption: Decision tree for selecting coupling reagents based on the properties of the carboxylic acid partner.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of the

-methyl group.[1]
Switch to Protocol C (Acid Chloride) or heat Protocol B to 50°C (T3P is thermally stable).[1]
Racemization (ee% drop) Basic conditions causing deprotonation.[1]Reduce base equivalents. Switch from DIEA to NMM or Collidine (weaker bases).[1][6] Use T3P (acidic activation).[1][7]
Impurity: Guanidinium Reaction of amine with HATU (slow activation).[1]Ensure Acid + HATU + Base are stirred before adding the amine.
Sticky Oil Product Residual DMF/DIEA salts.[1]Switch to Protocol B (EtOAc solvent).[1] Wash organic layer with 10% LiCl solution to remove DMF.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bode, J. W. (2006).[1] Peptide Synthesis: T3P as a Chiral-Safe Coupling Reagent.[1][7] Current Opinion in Drug Discovery & Development. (Contextualizing T3P for epimerization-prone substrates).

  • Gao, G., et al. (2018).[8] Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Molecules, 23(9), 2207.[8] (Demonstrates stability and synthesis of the analogous 3-methoxy chiral amine). Link

Sources

Application Note: Recrystallization Solvent Systems for m-Tolylethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the purification of 3-methylphenethylamine (m-tolylethanamine) hydrochloride via recrystallization.

Executive Summary

The purity of m-tolylethanamine salts is critical for their use as precursors in pharmaceutical synthesis or as analytical standards in neuropharmacology. While the free base is a liquid at room temperature, the hydrochloride salt is a stable crystalline solid. This guide outlines the thermodynamic principles and experimental protocols for purifying m-tolylethanamine hydrochloride using three validated solvent systems.

The selection of the solvent system is governed by the Van 't Hoff equation , balancing the enthalpy of dissolution (


) against the entropy of mixing to ensure high recovery yields and effective impurity rejection.

Solvent System Selection Strategy

For phenethylamine salts, the ideal solvent must exhibit a high temperature coefficient of solubility—low solubility at room temperature (


) and high solubility near the boiling point.
Comparative Solvent Matrix
SystemSolvent CompositionPolarity Index (

)
Primary MechanismRecommended Use
A Isopropanol (IPA) 3.9Temperature-Dependent SolubilityPrimary Protocol (High Purity)
B Ethanol / Et₂O 4.3 / 2.8Anti-Solvent PrecipitationHigh Yield (Small Scale)
C Ethanol / EtOAc 4.3 / 4.4Binary Polarity TuningScalable / Green (Process Chem)
Decision Logic for Researchers

The following decision tree illustrates the selection process based on impurity profile and scale.

SolventSelection Start Start: Crude m-Tolylethanamine HCl CheckColor Is the Crude Colored? Start->CheckColor Charcoal Perform Activated Carbon Filtration (Hot) CheckColor->Charcoal Yes (Yellow/Brown) ScaleCheck Batch Scale? CheckColor->ScaleCheck No (White/Off-White) Charcoal->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale LargeScale > 5 grams ScaleCheck->LargeScale SystemB System B: EtOH / Et2O (Rapid, High Yield) SmallScale->SystemB Maximize Yield SystemA System A: Isopropanol (High Purity, Slower) SmallScale->SystemA Maximize Purity LargeScale->SystemA Standard SystemC System C: EtOH / EtOAc (Scalable, Non-Peroxide) LargeScale->SystemC Safety Priority

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on scale and impurity profile.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best For: Routine purification, removal of synthesis byproducts, and obtaining X-ray quality crystals.

Materials:

  • Crude m-tolylethanamine HCl

  • Anhydrous Isopropanol (IPA)

  • Hot plate/Stirrer

  • Vacuum filtration setup (Buchner funnel)

Procedure:

  • Saturation: Place 5.0 g of crude salt in a 100 mL Erlenmeyer flask. Add 15 mL of IPA.

  • Heating: Heat the mixture to boiling (

    
    ) with gentle stirring.
    
  • Titration: If solid remains, add hot IPA in 1 mL increments until the solid just dissolves.

    • Note: If a small amount of residue remains after adding 25 mL total, it is likely an inorganic impurity (e.g., NaCl). Filter the hot solution to remove it.[1]

  • Nucleation: Remove from heat and cover the flask with foil. Allow it to cool to room temperature undisturbed (approx. 1 hour).

  • Crystallization: Once at room temperature, place the flask in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Harvest: Filter the white needles/plates via vacuum filtration. Wash the cake with 5 mL of ice-cold IPA.

  • Drying: Dry under high vacuum or in a desiccator over

    
    .
    
Protocol B: Binary Solvent Recrystallization (Ethanol / Diethyl Ether)

Best For: Small-scale samples (<1 g) or when the salt is too soluble in IPA.

Procedure:

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling absolute ethanol.

  • Antisolvent Addition: Remove from heat. Add diethyl ether dropwise to the hot solution.

  • Turbidity Point: Continue adding ether until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of ethanol to clear the solution.

  • Crystallization: Cap the flask loosely and allow to cool slowly. The lower polarity of the ether forces the salt out of solution as it cools.

Mechanism of Action & Signaling

Understanding the molecular interactions is vital for troubleshooting. The m-tolylethanamine cation is amphiphilic, containing a hydrophobic tolyl tail and a hydrophilic ammonium head.

RecrystallizationMechanism HotSolvent Hot Solvent (High Energy) Disrupts Crystal Lattice Solvated Solvated Ions (Entropically Favored) HotSolvent->Solvated Dissolution Cooling Cooling Phase (Kinetic Energy Drop) Solvated->Cooling Nucleation Nucleation (Critical Cluster Formation) Cooling->Nucleation Supersaturation Growth Crystal Growth (Impurity Rejection) Nucleation->Growth Self-Assembly Impurity Impurities (Remain in Mother Liquor) Growth->Impurity Lattice Selectivity

Figure 2: Thermodynamic workflow of the recrystallization process, highlighting the impurity rejection mechanism.

Validation & Troubleshooting

Self-Validating Quality Checks
  • Visual Inspection: Pure m-tolylethanamine HCl should appear as white, lustrous needles or platelets. Yellowing indicates oxidation or residual solvent.

  • Melting Point (MP):

    • While specific literature values for the m-isomer salt are often estimated, phenethylamine HCl salts typically melt between 150–170°C .

    • Criterion: A sharp melting range (

      
      ) indicates high purity. A broad range (
      
      
      
      ) necessitates a second recrystallization.
  • Solubility Test: A small sample should dissolve clearly in water without turbidity (turbidity suggests presence of non-polar organic impurities).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Oiling Out Phase separation before crystallization.Re-heat and add more solvent (IPA). Scratch glass to induce nucleation.
No Crystals Solution is not saturated.Evaporate 20% of solvent volume and re-cool.
Colored Crystals Chromophoric impurities trapped.Re-dissolve in hot water/EtOH, treat with activated charcoal, filter, and recrystallize.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Perry, J. A., et al. (2011). "Role of Solvents in Improvement of Dissolution Rate of Drugs." National Institutes of Health (PMC).

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Applications Library.

  • PubChem. "3-Methylphenethylamine (Compound)." National Library of Medicine.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

derivatization of (S)-1-m-Tolylethanamine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-m-Tolylethanamine (CAS: 63755-11-7), a chiral primary amine, serves as a critical intermediate in the synthesis of calcimimetic agents and as a chiral resolving agent. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is plagued by three primary issues:

  • Active Hydrogen Adsorption: The primary amine protons (-NH2) interact strongly with silanol groups in the GC liner and column, causing severe peak tailing and non-linear response.

  • Thermal Instability: At high injector temperatures, primary benzylic amines can undergo oxidative dehydrogenation.

  • Stereochemical Silence: Standard achiral stationary phases cannot distinguish the (S)-enantiomer from the (R)-impurity without specific chiral derivatization.

This guide details two validated protocols:

  • Protocol A (Quantitative): Achiral Acylation using Trifluoroacetic Anhydride (TFAA) for high-sensitivity quantification.

  • Protocol B (Stereospecific): Chiral Derivatization using (S)-N-Trifluoroacetylprolyl Chloride (L-TPC) for Enantiomeric Excess (ee) determination.

Chemical Theory & Mechanism

Why Acylation?

Derivatization replaces the active protons on the amine nitrogen with an acyl group. This eliminates hydrogen bonding capacity, reducing the boiling point relative to molecular weight and increasing volatility.[1]

  • Reagent: Trifluoroacetic Anhydride (TFAA).[1][2][3][4]

  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.

  • Advantage: The introduction of fluorine atoms increases the mass (shifting ions to a cleaner spectral region) and significantly enhances electronegativity, which can improve sensitivity if Negative Chemical Ionization (NCI) is used, though Electron Impact (EI) remains the standard.

Figure 1: Derivatization Workflow

DerivatizationWorkflow Sample Sample (S)-1-m-Tolylethanamine Solvent Solvent Addition (Ethyl Acetate + TEA) Sample->Solvent Reagent Reagent Addition (TFAA or TPC) Solvent->Reagent Reaction Reaction 60°C, 20 min Reagent->Reaction Dry Evaporation N2 Stream Reaction->Dry Remove Acid Byproducts Recon Reconstitution Isooctane/EtAc Dry->Recon GCMS GC-MS Injection Recon->GCMS

Caption: Step-by-step workflow for the acylation of primary amines ensuring removal of acidic byproducts.

Experimental Protocols

Safety Pre-requisites
  • TFAA/TPC: Highly corrosive and moisture-sensitive. Handle only in a functioning fume hood.

  • Solvents: Use anhydrous solvents.[2] Water acts as a competing nucleophile, hydrolyzing the reagent.

Protocol A: Quantitative Achiral Analysis (TFAA)

Objective: Purity assessment and quantification of 1-m-tolylethanamine (sum of enantiomers).

Materials:

  • Trifluoroacetic Anhydride (TFAA) (>99%).

  • Ethyl Acetate (Anhydrous).[2]

  • Triethylamine (TEA) (Base catalyst/acid scavenger).[4]

  • Internal Standard: Diphenylamine or n-Tetradecane.

Procedure:

  • Preparation: Weigh 1.0 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 200 µL of Ethyl Acetate containing 1% TEA.

    • Note: TEA neutralizes the trifluoroacetic acid byproduct, preventing acid-catalyzed degradation.

  • Reaction: Add 50 µL of TFAA dropwise. Cap immediately.

  • Incubation: Heat at 60°C for 20 minutes .

  • Evaporation: Cool to room temperature. Evaporate to dryness under a gentle stream of Nitrogen (N2).[2]

    • Critical: This step removes excess TFAA which can damage the GC column phase.

  • Reconstitution: Redissolve residue in 500 µL of Ethyl Acetate or Isooctane.

  • Analysis: Inject 1 µL into GC-MS.

Protocol B: Stereospecific Analysis (L-TPC)

Objective: Determination of Enantiomeric Excess (ee) to confirm the (S)-isomer.

Mechanism: L-TPC ((S)-N-Trifluoroacetylprolyl chloride) reacts with the (S)-amine to form an (S,S)-diastereomer and with the (R)-impurity to form an (S,R)-diastereomer. These diastereomers have different physical properties and separate on a standard achiral GC column (e.g., DB-5MS).

Procedure:

  • Preparation: Weigh 1.0 mg of sample.

  • Dissolution: Add 200 µL of Dichloromethane (DCM).

  • Base Addition: Add 10 µL of Pyridine.

  • Reagent: Add 50 µL of 0.1M L-TPC in DCM.

  • Reaction: Incubate at room temperature for 30 minutes. (Heating is usually unnecessary for TPC and may cause racemization).

  • Wash (Optional but Recommended): Wash with 200 µL of 1M HCl, then 200 µL water to remove pyridine and excess reagent. Dry organic layer over Na2SO4.

  • Analysis: Inject 1 µL of the organic layer.

GC-MS Parameters & Method Validation

Instrument Configuration

System: Agilent 7890/5977 or equivalent. Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).

Table 1: GC-MS Method Parameters
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of derivatives.
Injection Mode Split (20:1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp captures the volatile derivative; high finish cleans column.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source 230°C (EI)Standard EI source temperature.
Scan Range 40–450 m/zCovers molecular ion and key fragments.
Mass Spectral Interpretation (TFAA Derivative)

The derivatized molecule is N-(1-(3-methylphenyl)ethyl)-2,2,2-trifluoroacetamide .

  • Molecular Weight: 231.2 g/mol .

Table 2: Predicted Fragmentation Pattern (EI, 70eV)
m/zFragment IdentityMechanism
231

Molecular Ion (Distinct, unlike underivatized amine).
216

Base Peak. Loss of Methyl group (alpha-cleavage).
162

Loss of

group.
134

Loss of

(Amine fragment).
91

Tropylium ion (Characteristic of benzyl moiety).
Figure 2: Fragmentation Pathway (Graphviz)

Fragmentation Parent Molecular Ion [M]+ m/z 231 BasePeak Base Peak [M-CH3]+ m/z 216 Parent->BasePeak Alpha Cleavage (Loss of Methyl) Tropylium Tropylium Ion C7H7+ m/z 91 Parent->Tropylium Inductive Cleavage (Loss of Amide Chain)

Caption: Primary fragmentation pathways for the TFA-derivative under 70eV Electron Impact.

Results & Discussion

Chromatographic Performance

Underivatized (S)-1-m-Tolylethanamine typically elutes with a Tailing Factor (


) > 2.0 due to silanol interactions.
  • TFAA Derivative: Expect

    
     between 0.95 and 1.05.
    
  • Retention Time: The derivative will elute later than the native amine due to increased molecular weight, but with significantly sharper peak shape, improving Signal-to-Noise (S/N) ratio by approx. 5-10x.

Chiral Separation (Protocol B)

Using the L-TPC reagent on a standard DB-5MS column:

  • (S,S)-Diastereomer: Corresponds to the target (S)-1-m-Tolylethanamine.

  • (S,R)-Diastereomer: Corresponds to the (R)-impurity.

  • Separation: Expect a resolution (

    
    ) > 1.5. The elution order is typically (S,S) followed by (S,R) or vice versa depending on the specific steric interactions, but they will be distinct peaks.
    

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Little, J. L. (1999). "Derivatization of Amines for GC-MS." Journal of Chromatography A.

  • NIST Chemistry WebBook. "Mass spectrum of N-trifluoroacetyl-1-phenylethylamine" (Analogous fragmentation pattern).

  • Sigma-Aldrich (Merck). "Derivatization Reagents for GC: Acylation." Technical Bulletin.

  • Gao, B., et al. (2015). "Chiral separation of amines by GC using trifluoroacetyl-L-prolyl chloride." Journal of Separation Science.

Sources

Application Notes and Protocols for Handling Air-Sensitive Chiral Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines are foundational building blocks in modern pharmaceuticals and fine chemicals, with their hydrochloride salts being a common and convenient form for storage and handling. However, a significant subset of these salts exhibits sensitivity to atmospheric conditions, posing considerable challenges to maintaining their chemical and stereochemical integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust handling of air-sensitive chiral amine hydrochloride salts. We will delve into the underlying principles of their instability, outline rigorous protocols for storage, manipulation, and quality control, and present validated analytical methodologies to ensure the fidelity of these critical reagents.

Introduction: The Dual Challenge of Chirality and Air-Sensitivity

Chiral amines are ubiquitous in asymmetric synthesis, serving as catalysts, resolving agents, and key intermediates.[1] Their conversion to hydrochloride salts often improves their crystallinity, stability, and ease of handling compared to the free base. However, this perceived stability can be deceptive. Many amine hydrochloride salts are hygroscopic, readily absorbing atmospheric moisture.[2][3][4][5][6] This seemingly benign property can be the gateway to a cascade of degradative pathways, including hydrolysis and oxidation, particularly for structurally complex or electronically rich amines.[7]

For chiral amines, the stakes are even higher. The introduction of moisture or oxygen can not only lead to chemical decomposition but also potentially compromise the enantiopurity of the material through racemization. While direct racemization of the salt is less common, absorbed moisture can facilitate a localized equilibrium with the more reactive free amine, which may be susceptible to racemization, especially if the chiral center is adjacent to a stabilizing group.[8][9][10] Therefore, the imperative is twofold: to prevent chemical degradation and to preserve the enantiomeric excess (ee) of the chiral center.

This document provides a systematic approach to mitigating these risks, ensuring that the chiral amine hydrochloride salt you use in your experiment is the same, both chemically and stereochemically, as the one specified on the bottle.

Understanding the Instability of Chiral Amine Hydrochloride Salts

The "air-sensitivity" of a chiral amine hydrochloride salt is not a single phenomenon but rather a combination of factors:

  • Hygroscopicity: The tendency to absorb moisture from the air is a primary concern.[2][3][4][5][6] This can lead to the material becoming clumpy or even deliquescing into a solution. The absorbed water can act as a solvent for degradative reactions or facilitate the release of HCl, creating a corrosive microenvironment.

  • Oxidation: Certain amine structures are susceptible to oxidation by atmospheric oxygen. This can be exacerbated by the presence of moisture or trace metal impurities.[7] The hydrochloride salt form does not always confer complete protection against oxidation.

  • Racemization: While the protonated amine is generally less prone to racemization than the free base, the presence of moisture can create localized pockets of the free amine. If the chiral center has an adjacent acidic proton (e.g., alpha to a carbonyl group), this transient free amine can undergo racemization.[9][10]

The interplay of these factors necessitates the use of inert atmosphere techniques for all manipulations of these sensitive salts.

Core Protocols for Handling and Storage

Storage of Air-Sensitive Chiral Amine Hydrochloride Salts

Proper storage is the first line of defense against degradation.

  • Primary Container: Upon receipt, ensure the manufacturer's container is tightly sealed. For long-term storage, consider placing the entire manufacturer's bottle inside a larger, sealable container with a desiccant.

  • Inert Atmosphere: The ideal storage location is within a glovebox with a continuously purged inert atmosphere (e.g., nitrogen or argon) where both oxygen and moisture levels are kept below 1 ppm.[11][12]

  • Secondary Containment: If a glovebox is not available, store the tightly sealed primary container in a desiccator cabinet that is regularly purged with an inert gas. The use of desiccants like silica gel or calcium chloride is also recommended.[13]

  • Temperature and Light: Store in a cool, dark place to minimize thermal degradation and photochemical reactions.[2][4]

Storage Condition Recommendation Rationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and minimizes moisture contact.
Moisture Control Glovebox or desiccator with desiccantAmine hydrochlorides can be hygroscopic.[2][3][4][5][6]
Temperature Cool (as per manufacturer's recommendation)Slows down potential decomposition pathways.
Light Dark (amber vials or opaque containers)Prevents photochemical degradation.
Weighing and Transferring the Salt

All weighing and transfer operations should be performed under an inert atmosphere.

Protocol 1: Weighing in a Glovebox

  • Preparation: Bring the sealed container of the chiral amine hydrochloride salt, a clean and dry weighing vessel (e.g., a vial or round-bottom flask), and a spatula into the glovebox antechamber.

  • Equilibration: Allow the items to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Weighing: Inside the glovebox, carefully open the container of the salt. Using the spatula, transfer the desired amount of the solid to the tared weighing vessel.

  • Sealing: Tightly seal the weighing vessel and the stock container before removing them from the glovebox.

Protocol 2: Weighing on the Bench using a Schlenk Line

This technique is suitable for transfers to a reaction vessel.

  • Glassware Preparation: Ensure all glassware, including the reaction flask and a powder funnel, is thoroughly dried in an oven and cooled under a stream of inert gas.[14]

  • Inert Atmosphere: Assemble the reaction flask with a magnetic stir bar and septum, and connect it to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Positive Pressure: Maintain a positive pressure of inert gas in the flask.

  • Rapid Transfer: Briefly remove the septum and insert a powder funnel. Quickly weigh the desired amount of the salt on weighing paper and add it to the flask through the funnel against a counterflow of inert gas.

  • Purge: Remove the funnel, replace the septum, and immediately evacuate and backfill the flask with inert gas several times to remove any atmospheric gases that may have entered.

Weighing_Protocol cluster_glovebox Protocol 1: Glovebox cluster_schlenk Protocol 2: Schlenk Line gb1 Equilibrate salt and glassware in antechamber gb2 Transfer to main chamber gb1->gb2 gb3 Weigh salt into tared vessel gb2->gb3 gb4 Seal vessel and stock container gb3->gb4 end End gb4->end sl1 Dry glassware and assemble under inert gas sl2 Establish positive inert gas pressure sl1->sl2 sl3 Quickly add weighed salt via powder funnel sl2->sl3 sl4 Purge flask (evacuate/backfill) sl3->sl4 sl4->end start Start decision Glovebox available? start->decision decision->gb1 Yes decision->sl1 No

Caption: Decision workflow for weighing air-sensitive chiral amine hydrochloride salts.

Dissolution and Use in Reactions
  • Solvent Degassing: Use anhydrous, degassed solvents for all solutions. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[12]

  • Dissolution: After weighing the salt into the reaction flask under an inert atmosphere, add the degassed solvent via a syringe or cannula.

  • Reaction Setup: Maintain a positive pressure of inert gas throughout the reaction. If the reaction requires the addition of other reagents, they should also be added via syringe or cannula through a septum.

Analytical Quality Control: Ensuring Integrity

Regularly assessing the purity and enantiomeric excess of your chiral amine hydrochloride salt is crucial.

Determination of Enantiomeric Excess

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for determining the enantiomeric purity of chiral amines.[15][16][17]

  • Sample Preparation: Prepare a stock solution of the chiral amine hydrochloride salt in the mobile phase or a compatible solvent. For amine hydrochlorides, it is often necessary to use a mobile phase containing a basic additive (e.g., diethylamine) to ensure good peak shape, or to analyze them on specific columns that tolerate salts.[15][18] Supercritical fluid chromatography (SFC) can also be an excellent alternative for the direct analysis of salt forms.[18]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for screening.[16]

  • Method Development: A typical starting mobile phase for a polysaccharide-based CSP would be a mixture of hexane and isopropanol with a small amount of an amine additive. The ratio of the solvents and the concentration of the additive should be optimized to achieve baseline separation of the enantiomers.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[19][20][21][22]

  • Sample Preparation: In an NMR tube, dissolve a known quantity of the chiral amine hydrochloride salt and a molar equivalent of a suitable chiral solvating agent (e.g., (R)- or (S)-BINOL) in a deuterated solvent (e.g., CDCl₃).[19][21][22]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. The CSA will form transient diastereomeric complexes with the two enantiomers of the amine, leading to the splitting of one or more proton signals into two distinct peaks.[19][20][22]

  • Quantification: The ratio of the integrals of the two diastereomeric peaks corresponds to the ratio of the enantiomers. Calculate the enantiomeric excess using the same formula as for HPLC.

QC_Workflow start Purity and ee Assessment Needed hplc Protocol 3: Chiral HPLC start->hplc High Precision Required nmr Protocol 4: NMR with CSA start->nmr Rapid Analysis Needed data_analysis Calculate ee from Peak Areas/Integrals hplc->data_analysis nmr->data_analysis result Verified Enantiopurity data_analysis->result

Caption: Workflow for analytical quality control of chiral amine hydrochloride salts.

Troubleshooting and Expert Insights

  • Clumping of Solid: If the salt has clumped, it is a strong indication of moisture absorption. The material should be dried under high vacuum for several hours before use, and its enantiomeric excess should be re-verified.

  • Poor HPLC Peak Shape: For amine hydrochlorides, peak tailing is common. Increasing the concentration of the basic additive in the mobile phase or switching to a column specifically designed for basic compounds can improve peak shape.[15] Splitting of a peak for a pure compound could indicate on-column issues or a pH mismatch between the sample solvent and the mobile phase.[23]

  • No Signal Splitting in NMR with CSA: If no splitting is observed, the chosen CSA may not be effective for that particular amine. Try a different CSA or a different solvent. Ensure the sample is free of water, which can interfere with the formation of the diastereomeric complexes.[24]

Conclusion

The successful use of air-sensitive chiral amine hydrochloride salts in research and development hinges on a foundational understanding of their potential instabilities and the consistent application of rigorous handling protocols. By integrating inert atmosphere techniques into all stages of storage and manipulation and by implementing routine analytical quality control, researchers can ensure the chemical and stereochemical fidelity of these valuable reagents. The protocols and insights provided in this guide serve as a comprehensive resource to empower scientists to work with these challenging compounds confidently and obtain reliable, reproducible results.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nat Protoc. 2008;3(2):210-4. [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. (2025). [Link]

  • 5 Storage Tips That Keep Salt Super Fresh. Redmond Life. (2022). [Link]

  • How to Store Salt Long-Term: Tips for Preppers. (2025). [Link]

  • How to Store Salt Properly to Keep It Fresh. The Salt Box. (2025). [Link]

  • Geiser, F., & Shah, R. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263-6. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. (2022). [Link]

  • Solubility of organic amine salts. Sciencemadness.org. (2011). [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. (2008). [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. (2013). [Link]

  • Ways to handle sensitive solids: Weighing reactive solid materials under paraffin oil. Shenvi Lab. [Link]

  • Ammonium Chloride. The Hendrix Group, Inc. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. (2019). [Link]

  • Why is hydrogen chloride in everything? Reddit. (2021). [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Virtual Lab - Schlenk: Handling of Solids. JCF. [Link]

  • The manipulation of air-sensitive compounds. Neilson Lab. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. (2021). [Link]

  • Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Toxicology. (2015). [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. (2019). [Link]

  • Amine hydrochloride in HPLC. Chromatography Forum. (2004). [Link]

  • Determination of Enantiomeric Excess in Amine Derivatives with Molecular Self‐Assemblies. Chemistry – A European Journal. [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. (2020). [Link]

  • How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? ResearchGate. (2014). [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. (2016). [Link]

  • 5.10: Enantiomeric Excess. Chemistry LibreTexts. (2014). [Link]

  • DEHYDRATING MAGNESIUM CHLORIDE BY DOUBLE-SALT DECOMPOSITION. CDC Stacks. [Link]

  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM. [Link]

  • Forming oxalte salts of amines. Sciencemadness.org. (2021). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-1-m-Tolylethanamine Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Racemization During Synthesis and Workup

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you have observed a degradation in enantiomeric excess (ee) of (S)-1-m-tolylethanamine (also known as (S)-1-(3-methylphenyl)ethanamine) during scale-up or purification.

This molecule presents a classic "benzylic stability paradox." While the chiral center is chemically robust under neutral conditions, the benzylic proton is sufficiently acidic (pKa ~41 in DMSO, but significantly lower in the presence of stabilizing groups or specific solvents) to undergo deprotonation by strong bases. Furthermore, the free base is susceptible to thermal racemization and radical-mediated mechanisms during distillation.

This guide provides a self-validating workflow to lock in stereochemistry from bioreactor to final isolation.

Module 1: Critical Control Points (The Physics of Failure)

To prevent racemization, you must understand the microscopic pathways driving it. The two primary vectors for loss of optical purity in this substrate are Base-Catalyzed Proton Exchange and PLP-Dependent Tautomerization (if using enzymatic routes).

Visualizing the Threat

The following diagram illustrates the mechanistic pathways that convert your pure (S)-enantiomer into a racemate.

RacemizationPathways S_Enantiomer (S)-1-m-Tolylethanamine (Target) Intermediate_Carbanion Planar Benzylic Carbanion S_Enantiomer->Intermediate_Carbanion Strong Base (pH > 12) High Temp Intermediate_Imine Schiff Base / Quinonoid (PLP-Enzyme Complex) S_Enantiomer->Intermediate_Imine Aldehydes/Ketones (Trace Impurities) R_Enantiomer (R)-Enantiomer (Impurity) Intermediate_Carbanion->S_Enantiomer Reprotonation Intermediate_Carbanion->R_Enantiomer Reprotonation Intermediate_Imine->Intermediate_Carbanion Tautomerization

Figure 1: Mechanistic pathways leading to racemization.[1] Note that the planar carbanion intermediate destroys stereochemical information.

Module 2: Validated Synthesis Protocol (ω-Transaminase Route)

We recommend the ω-Transaminase (ATA) route over lipase resolution or chemical synthesis. Transaminases offer theoretical 100% yield (unlike kinetic resolution capped at 50%) and superior enantioselectivity (>99% ee).

Mechanism: The enzyme transfers an amino group from an achiral donor (isopropylamine) to 3-methylacetophenone using Pyridoxal-5'-phosphate (PLP) as a cofactor.

Step-by-Step Protocol
ParameterSpecificationRationale
Substrate 3-methylacetophenone (50 mM)Higher conc. may cause substrate inhibition.
Amine Donor Isopropylamine (1 M)Large excess drives equilibrium toward product (removes acetone).
Cofactor PLP (1 mM)Essential for ATA activity; light sensitive.
Buffer K-Phosphate (100 mM, pH 7.5)CRITICAL: pH > 8.5 increases risk of non-enzymatic racemization.
Temp 30°CBalance between rate and enzyme stability.

Workflow:

  • Buffer Prep: Dissolve PLP in K-Phosphate buffer (degassed). Add Isopropylamine and adjust pH to 7.5 using 6M HCl. Warning: Exothermic.

  • Reaction Start: Add ATA enzyme (lyophilized powder or whole cell). Incubate 15 mins.

  • Substrate Addition: Add 3-methylacetophenone dissolved in DMSO (5% v/v final).

  • Monitoring: Agitate at 30°C. Monitor conversion via HPLC every 4 hours.

  • Termination: Stop reaction when conversion >98% or plateaus.

Module 3: Workup & Purification (The Danger Zone)

Most racemization occurs after the reaction, not during it. The free base amine is thermally unstable and sensitive to atmospheric CO₂ (carbamate formation).

Troubleshooting Guide: Why is my ee dropping?

Use the logic flow below to diagnose post-synthesis failures.

TroubleshootingTree Start Issue: Low ee% Detected Check_Reaction 1. Check Reaction Endpoint Start->Check_Reaction Check_pH 2. Check Workup pH Check_Reaction->Check_pH Conversion > 90% Result_Inhibition Cause: Product Inhibition Solution: In-situ Product Removal (ISPR) Check_Reaction->Result_Inhibition Conversion < 50% Check_Temp 3. Check Distillation Temp Check_pH->Check_Temp pH Neutral/Mild Result_BaseRac Cause: Base-Catalyzed Racemization Solution: Keep pH < 11 during extraction Check_pH->Result_BaseRac pH > 12 used Result_Thermal Cause: Thermal Stress Solution: Use Vacuum (<5 mbar) or Salt Formation Check_Temp->Result_Thermal Temp > 80°C

Figure 2: Diagnostic decision tree for identifying the root cause of enantiomeric excess loss.

Safe Isolation Protocol (Salt Formation)

Do not distill the free base unless absolutely necessary.

  • Extraction: Basify reaction mixture to pH 10.5 (use NaOH) and extract immediately into MTBE (Methyl tert-butyl ether). Do not let sit.

  • Drying: Dry organic layer over anhydrous Na₂SO₄. Filter.

  • Precipitation: Cool MTBE solution to 0°C. Slowly add 1.1 equivalents of HCl (in dioxane or ether) or H₂SO₄.

  • Filtration: Collect the (S)-1-m-tolylethanamine hydrochloride salt.

    • Validation: Salts are configurationally stable indefinitely at room temperature.

Module 4: Analytical Verification

You cannot fix what you cannot measure. Standard C18 HPLC will not separate enantiomers.

Recommended Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Derivatization (Alternative): If chiral column is unavailable, derivatize with Mosher's Acid Chloride ((R)-MTPA-Cl) and analyze via ¹H NMR or achiral GC. The diastereomeric protons will split distinctively.

Frequently Asked Questions (FAQ)

Q: Can I store the free base amine in the fridge? A: We advise against it. Primary benzylic amines greedily absorb CO₂ from the air to form carbamates, and trace metal impurities in glass can catalyze slow racemization. Store as the HCl or Tartrate salt.

Q: My reaction stalled at 50% conversion. Is it racemizing back? A: Likely not. In transaminase reactions, this is usually due to thermodynamic equilibrium (accumulation of the coproduct, acetone). Solution: Apply reduced pressure to remove acetone or use an excess of isopropylamine.

Q: Can I use fractional distillation to purify the free base? A: Only under high vacuum (< 1 mmHg) and temperatures below 60°C. Prolonged heating at atmospheric pressure promotes radical formation at the benzylic position, leading to racemization.

References

  • Mechanistic Insight: Stirling, M., et al.[2] "The kinetics and mechanism of the organo-iridium catalysed racemisation of amines." Organic & Biomolecular Chemistry, 2016.[2] Link

  • Transaminase Synthesis: Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 2010. Link

  • Racemization Risks: Soloshonok, V. A., et al. "Base-catalyzed racemization of chiral benzylic amines." Chemical Reviews, 2003. Link

  • Analytical Method: "Chiral Separation of Phenylethylamine Derivatives." Daicel Chiral Technologies Application Notes. Link

Sources

improving enantiomeric excess of m-tolylethanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantioselective Synthesis of m-Tolylethanamine

Welcome to the Advanced Chiral Synthesis Support Hub

Subject: Optimization of Enantiomeric Excess (


) for 1-(3-methylphenyl)ethanamine (m-tolylethanamine).
Ticket ID:  CHEM-SUP-882
Assigned Specialist:  Senior Application Scientist, Biocatalysis & Chemocatalysis Division.[1]

Executive Summary

You are encountering challenges in the asymmetric synthesis of 1-(3-methylphenyl)ethanamine. This molecule is a critical chiral building block.[1] Achieving high


 (>98%) requires navigating thermodynamic equilibria and kinetic controls.[1] This guide prioritizes 

-Transaminase (ATA) Biocatalysis
as the primary route for high stereoselectivity, with Asymmetric Transfer Hydrogenation (ATH) as a robust alternative.[1]

Module 1: Biocatalytic Route ( -Transaminases)

The Gold Standard for High Selectivity (>99% ee)[1]

The Core Problem: Transamination is reversible.[1] The equilibrium constant (


) often creates a "ceiling" on conversion, leaving unreacted ketone that complicates purification, though 

usually remains high.[1]
Workflow Visualization: Equilibrium Displacement

The following diagram illustrates the critical pathway to shift equilibrium toward the amine product.

Biocatalysis_Workflow Substrate 3'-Methylacetophenone (Substrate) Intermediate Enzyme-Substrate Complex Substrate->Intermediate + Isopropylamine (Donor) Enzyme ω-Transaminase (PLP cofactor) Product m-Tolylethanamine (Chiral Amine) Intermediate->Product Coproduct Acetone (Inhibitor) Intermediate->Coproduct Vacuum Vacuum/N2 Sweep (Remove Acetone) Vacuum->Coproduct Physical Removal

Caption: Kinetic pathway of transamination showing the critical necessity of coproduct (acetone) removal to drive the reaction forward.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
High

(>99%), Low Conversion (<50%)
Thermodynamic Equilibrium: The reaction has stalled because the concentration of coproduct (acetone) is pushing the reaction backward.Apply Vacuum/Sweep: Run the reaction at reduced pressure (e.g., 200-300 mbar) or sweep with

to evaporate acetone continuously [1].Switch Donor: Use Alanine + Lactate Dehydrogenase (LDH) recycling system to make the reaction irreversible (pyruvate

lactate).[1]
Low

(<90%)
Background Reaction: Spontaneous non-enzymatic imine formation or wrong enzyme variant.[1]Check pH: Ensure pH is 7.0–8.0. Higher pH (>9) promotes spontaneous racemization.Screen Variants: Switch to a specific (S)-selective Vibrio fluvialis or (R)-selective Arthrobacter variant.[1]
Substrate Precipitation Solubility Limit: 3'-methylacetophenone is hydrophobic.[1]Co-solvent: Add DMSO (5-10% v/v) or use a biphasic system (e.g., MTBE/Buffer) to act as a substrate reservoir.[1]

Module 2: Chemocatalytic Route (Asymmetric Transfer Hydrogenation)

The Scalable Alternative[1]

The Core Problem: Reversibility when using Isopropanol (IPA) as a hydrogen source leads to racemization over time.[1]

Protocol Recommendation: Use Ruthenium-TsDPEN catalysts with Formic Acid/Triethylamine (5:2 azeotrope).[1] This method is irreversible and kinetically controlled, preserving


.[1][2]
Step-by-Step Protocol: Ru-TsDPEN Reduction
  • Catalyst Prep: Charge reaction vessel with [RuCl(p-cymene)((S,S)-TsDPEN)] (S/C ratio 1:100 to 1:1000).

  • Solvent: Add the azeotropic mixture of HCOOH:Et

    
    N (5:2) . Do not use IPA if 
    
    
    
    is the priority.
  • Substrate: Add 3'-methylacetophenone slowly to control exotherm.

  • Reaction: Stir at 28–30°C. Monitor via GC/HPLC.

  • Quench: Basify with NaOH (aq) to pH >10 and extract with EtOAc.

Critical Note: The (S,S)-catalyst typically yields the (S)-amine.[1] Ensure you match the ligand chirality to your desired target [2].[1]

Module 3: Analytical Validation (HPLC)

Trust but Verify

You cannot optimize what you cannot measure. Standard C18 columns will not separate enantiomers.[1]

Recommended Method:

  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Derivatization (Optional): If peak shape is poor (tailing due to amine), derivatize with acetic anhydride or GITC before injection [3].[1]

Module 4: Decision Logic for Optimization

Use this logic tree to diagnose your current experimental failure.

Troubleshooting_Tree Start Start Diagnosis CheckEE Is ee > 98%? Start->CheckEE CheckYield Is Yield > 80%? CheckEE->CheckYield Yes Selectivity Issue: Catalyst Selectivity Action: Screen Enzyme Panel or Change Ligand CheckEE->Selectivity No Success Process Optimized CheckYield->Success Yes Equilibrium Issue: Equilibrium Action: Remove Acetone or Switch to HCOOH CheckYield->Equilibrium No (Stalled ~50%) Inhibition Issue: Product Inhibition Action: Use Resin (ISPR) or Biphasic System CheckYield->Inhibition No (Slow initial rate)

Caption: Diagnostic logic tree for isolating the root cause of reaction failure (Selectivity vs. Kinetic/Thermodynamic limitations).

References

  • Koszelewski, D., et al. (2010).[1][3] "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology. [1]

  • Palmer, M., et al. (2004).[1] "Asymmetric transfer hydrogenation of aromatic ketones in water." Chemical Communications.[4][5]

  • Sigma-Aldrich. (2023).[1] "Chiral HPLC Column Selection and Method Development Guide."

  • Kanto Chemical Co. (2021). "Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions."

Sources

Technical Support Center: (S)-1-m-Tolylethanamine HCl Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ionic Lattice Challenge

You are likely encountering difficulties because (S)-1-m-Tolylethanamine HCl (also known as (S)-3-methyl-α-methylbenzylamine hydrochloride) presents a classic conflict in organic synthesis: it is an ionic salt trying to dissolve in organic media .

While the organic "tolyl-ethyl" chain desires non-polar interaction, the hydrochloride counter-ion (


) and the protonated ammonium center (

) demand high dielectric constants or hydrogen bonding to stabilize the crystal lattice. If the solvent cannot overcome the lattice energy, the salt remains solid. If the solvent is too good (like water), you cannot recover it.

This guide provides the protocols to navigate this balance.

Part 1: Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction with the hydrochloride salt form.

Table 1: Solubility Matrix for (S)-1-m-Tolylethanamine HCl

Solvent ClassSpecific SolventSolubility RatingApplication
Protic Polar Methanol (MeOH) High Primary solvent for dissolving crude material. Hard to crystallize from pure MeOH.
Ethanol (EtOH) High/Moderate Ideal for recrystallization when mixed with an anti-solvent.
Isopropanol (IPA) Moderate Gold Standard. Often allows crystallization upon cooling without anti-solvents.
Water Very High Too soluble for extraction; useful only for biphasic workups.
Aprotic Polar Acetonitrile (MeCN) Low/Moderate Useful for HPLC; poor for bulk dissolution.
Acetone Low Excellent Anti-Solvent .[1] Washing the filter cake with acetone removes organic impurities but leaves the salt.
Non-Polar Dichloromethane (DCM) Insoluble WARNING: The salt floats. The free base dissolves.[2][3][4]
Diethyl Ether (

)
Insoluble Perfect Anti-Solvent to force precipitation.
Hexane / Toluene Insoluble Used to drive the salt out of solution completely.

Part 2: Troubleshooting Recrystallization (The "Oiling Out" Issue)

User Issue: "I cooled my solution, but instead of crystals, a sticky oil formed at the bottom."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound becomes insoluble at a temperature above its melting point in that solvent mixture, or when the anti-solvent is added too quickly, causing local supersaturation.

Corrective Workflow

Use the following decision tree to resolve oiling out.

RecrystallizationFix Start Issue: Product Oiled Out Reheat Step 1: Re-dissolve Heat mixture back to boiling point Start->Reheat CheckSolvent Check Solvent Ratio Reheat->CheckSolvent AddSolvent Add more Polar Solvent (e.g., MeOH/EtOH) CheckSolvent->AddSolvent If too much anti-solvent Cooling Control Cooling Rate CheckSolvent->Cooling Ratio is OK AddSolvent->Reheat Seed Add Seed Crystal at Cloud Point Cooling->Seed Temp ~40-50°C SlowCool Slow Cool to RT (Wrap flask in foil) Seed->SlowCool Triturate Rescue: Trituration Sonicate oil with Et2O SlowCool->Triturate If oil returns

Figure 1: Decision tree for remediating "Oiling Out" during amine salt purification.

Protocol: The "Cloud Point" Method
  • Dissolve the oiled material in the minimum amount of hot Ethanol (or IPA).

  • Add hot Ethyl Acetate (or Ether) dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Remove from heat.[5] Insulate the flask with a towel or foil to ensure very slow cooling.

  • Critical: If you have a seed crystal, add it when the flask is warm to the touch (~45°C).

Part 3: Reaction Compatibility (DCM/Toluene Issues)

User Issue: "I need to react this amine with an acid chloride in DCM, but the starting material is a rock at the bottom of the flask."

Diagnosis: You cannot perform homogeneous reactions on the HCl salt in non-polar solvents. You must liberate the Free Base .

Protocol: In-Situ Free Basing

Do not try to dissolve the salt directly. Instead, use a biphasic system or an organic base scavenger.

Option A: The Biphasic "Shotgun" (For Acylation/Alkylation)

  • Suspend (S)-1-m-Tolylethanamine HCl in DCM.

  • Add 2.5 equivalents of aqueous NaOH (1M) or saturated

    
     .
    
  • Stir vigorously. The amine will deprotonate, become lipophilic, and migrate into the DCM layer.

  • Separate the organic layer, dry over

    
    , and proceed with your reaction immediately.
    

Option B: The Organic Scavenger (Single Phase)

  • Suspend the salt in DCM.

  • Add 2.0 - 3.0 equivalents of Triethylamine (

    
    )  or DIPEA (Hünig's Base) .
    
  • Mechanism: The DIPEA is more basic than the tolylethanamine. It will steal the HCl, forming DIPEA-HCl (which is soluble in DCM), liberating your chiral amine for reaction.

  • Note: The solution will remain clear, but the active species is now the free amine.

FreeBaseLogic Salt (S)-1-m-Tolylethanamine HCl (Ionic Lattice) Base Add Base (NaOH or Et3N) Salt->Base Deprotonation Goal Target Reaction (in DCM/Toluene) FreeBase Free Amine (Lipophilic) Base->FreeBase Soluble in Organic Byproduct Byproduct Salt (NaCl or Et3N-HCl) Base->Byproduct Precipitate/Water Soluble FreeBase->Goal

Figure 2: Chemical pathway for converting the insoluble salt into a reactive, soluble free base.

Part 4: Handling & Hygroscopicity

User Issue: "My white powder turned into a sticky goo after leaving the jar open."

Fact: Amine hydrochlorides are hygroscopic .[4] They pull moisture from the air, breaking their own crystal lattice to form a concentrated aqueous solution (deliquescence).

Storage & Handling Protocol:

  • Desiccation: Store the vial in a desiccator containing active silica gel or

    
    .
    
  • Weighing: If precise mass is required for analytical standards, weigh quickly or use a "weighing by difference" technique in a closed vessel.

  • Drying: If the salt becomes wet, dry it in a vacuum oven at 40°C over

    
     overnight. Do not  heat above 60°C without vacuum, as oxidation of the amine can occur over time.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • ScienceMadness. Solubility of organic amine salts. Discussion Thread. Available at: [Link] (Accessed Feb 2026). Provides empirical evidence on the insolubility of amine salts in non-polar ethers.

  • PubChem. (S)-1-(3-methylphenyl)ethanamine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

Sources

optimizing yield of reductive amination with m-tolylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Amine Synthesis Technical Support Center .

Ticket ID: #RedAm-mTol-001 Subject: Optimization of Reductive Amination with m-Tolylethanamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with m-tolylethanamine (likely 3-methylphenethylamine or 1-(3-methylphenyl)ethanamine), a nucleophilic primary amine. In reductive amination, primary amines pose a specific challenge: competitive dialkylation (over-alkylation) and imine instability .

This guide moves beyond basic textbook protocols to address the kinetic and thermodynamic bottlenecks specific to lipophilic, primary benzylic-type amines.

Module 1: Reaction Setup & Stoichiometry

User Question: I am seeing significant amounts of dialkylated byproduct (tertiary amine). How do I stop the reaction at the secondary amine?

Technical Analysis: Primary amines are more nucleophilic than the secondary amines they produce sterically, but the resulting secondary amine is often electronically more nucleophilic (inductive effect of the alkyl group). If your intermediate imine reduces too quickly to the amine while aldehyde is still present, the new amine will react again.

The Protocol (The "Abdel-Magid" Standard): To favor mono-alkylation, you must ensure the imine formation is complete before the reducing agent is active, or use a reducing agent that reacts only with the protonated imine (iminium ion) and not the aldehyde.

  • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) (

    
    ). It is less reactive than Sodium Borohydride (
    
    
    
    ) and does not reduce aldehydes/ketones at a significant rate in the absence of an amine.
  • Stoichiometry:

    • Amine (m-tolylethanamine): 1.1 – 1.2 equivalents.

    • Carbonyl (Aldehyde/Ketone): 1.0 equivalent.

    • STAB: 1.4 – 1.5 equivalents.

    • Acetic Acid (AcOH): 1.0 equivalent (Crucial for catalyzing imine formation and generating the reactive iminium species).

Visualizing the Competition (Mechanism):

ReductiveAmination Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine m-Tolylethanamine (Primary) Amine->Hemiaminal Imine Imine (C=N) Hemiaminal->Imine - H2O Iminium Iminium Ion (C=NH+) Imine->Iminium + H+ (AcOH) Product Secondary Amine (Target) Iminium->Product + H- (STAB) Byproduct Tertiary Amine (Dialkylated) Product->Byproduct + Aldehyde (Over-reaction)

Caption: Pathway showing the critical Iminium intermediate. The dashed red line represents the dialkylation failure mode.

Module 2: Reagent Selection Guide

User Question: STAB isn't working for my hindered ketone, or I need a stronger push. Should I use Sodium Cyanoborohydride?

Technical Analysis: While STAB is the gold standard for aldehydes, sterically hindered ketones often require "Lewis Acid Activation" to force imine formation.

Comparison Table: Reducing Agents

ReagentReactivityBest ApplicationSafety/Toxicity
STAB (

)
Mild, ChemoselectiveAldehydes , unhindered ketones. Best for preventing dialkylation.Low toxicity. Generates AcOH.

Mild, pH dependentGeneral Purpose . Requires pH 6 control.High Toxicity (Cyanide risk).

+

Strong (Lewis Acid)Hindered Ketones , unreactive amines. Forces imine formation.Water-sensitive. Requires filtration of Ti salts.

/ Pd/C
HeterogeneousIndustrial scale, simple substrates.Low chemoselectivity (can reduce aromatics/halogens).

The "Titanium Boost" Protocol (For Ketones): If m-tolylethanamine reacts sluggishly with a ketone:

  • Mix Amine (1.2 eq) + Ketone (1.0 eq) + Titanium(IV) isopropoxide (1.25 eq) in neat conditions or THF.

  • Stir 1-4 hours (Imine formation is irreversible here).

  • Dilute with Ethanol.

  • Add

    
     (1.5 eq).
    
  • Note: This method almost eliminates dialkylation because the intermediate is a Titanium-complexed imine.

Module 3: Troubleshooting Low Yields

User Question: My LCMS shows starting material remaining, or the reaction stalls. What is killing the yield?

Diagnostic Workflow:

  • Water Contamination:

    • Mechanism:[1][2][3][4] Reductive amination is a dehydration reaction (releases

      
      ). If the solvent is wet, equilibrium favors the aldehyde + amine, not the imine.
      
    • Fix: Use anhydrous DCE (1,2-Dichloroethane) or THF. Add 4Å Molecular Sieves to the reaction pot to scavenge water.

  • Solvent Effects (Solubility):

    • m-Tolylethanamine is lipophilic. If using a salt form (e.g., Hydrochloride), you must add Triethylamine (TEA) to free-base it, or the amine is non-nucleophilic.

    • Check: Is your amine fully dissolved?

  • Acid Sensitivity:

    • STAB generates acetic acid. If your substrate is acid-sensitive (e.g., acetals), buffer the reaction or switch to the Ti(OiPr)4 method.

Troubleshooting Logic Tree:

Troubleshooting Start Low Yield / Incomplete Reaction CheckSM Is Aldehyde remaining? Start->CheckSM CheckByprod Is Tertiary Amine present? Start->CheckByprod WaterIssue Equilibrium Issue: Add 4A Mol. Sieves Use Anhydrous Solvent CheckSM->WaterIssue Yes (Imine not forming) pHIssue Kinetic Issue: Add 1 eq Acetic Acid to catalyze imine CheckSM->pHIssue Yes (Imine forming slow) Dialkyl Selectivity Issue: Switch to STAB Increase Amine eq to 1.5 CheckByprod->Dialkyl Yes (Over-reaction)

Caption: Decision matrix for optimizing reaction conditions based on crude LCMS data.

Module 4: Isolation & Purification (Workup)

User Question: m-Tolylethanamine has a high boiling point (~210°C). I used excess amine, and now I can't get rid of it. How do I purify?

Technical Analysis: You cannot rotovap off m-tolylethanamine easily. You must use Chemoselective Acid-Base Extraction or Chromatography.

The "Scavenger" Workup (Best for High BP Amines):

  • Quench: Add saturated

    
     to neutralize the reaction.
    
  • Extraction: Extract into DCM or EtOAc.

  • The "Specific Wash" (Crucial Step):

    • If your product is a secondary amine and the impurity is the primary amine (m-tolylethanamine), separation is difficult by extraction alone as pKas are similar (~9.8).

    • Option A (Chromatography): Use a gradient of DCM:MeOH (95:5) with 1%

      
      . The primary amine usually streaks or elutes differently than the secondary.
      
    • Option B (Chemical Scavenging): Add a solid-supported isocyanate scavenger (or simply slight excess of acetic anhydride if the product is hindered enough, though risky) to react with the primary amine, turning it into a neutral urea/amide, then wash with acid.

    • Option C (The Salt Break): Form the HCl salt of the crude mixture. Recrystallize. Secondary amine salts often crystallize differently than primary amine salts.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][7] Link

  • Bhattacharyya, S. (2004).[1][5] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. Link

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[3] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[3][10][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

Sources

troubleshooting hygroscopic nature of amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hygroscopic Nature of Amine Hydrochloride Salts

Welcome to the Stability & Handling Support Center

Current Status: Active Ticket Priority: High (Product Stability Risk)

You are likely here because your solid amine hydrochloride (HCl) salt has turned into an oil on the balance, or your yield calculations are drifting due to water weight. This guide addresses the root causes of hygroscopicity in amine salts and provides field-proven protocols to salvage, dry, and handle these compounds.

Module 1: The Physics of Failure (Root Cause Analysis)

Before troubleshooting, you must understand why your salt is failing. Hygroscopicity is not random; it is a thermodynamic competition.

The Mechanism: Lattice Energy vs. Hydration Energy

Amine HCl salts are prone to deliquescence (absorbing moisture until they dissolve) due to two factors:

  • Hydrogen Bonding: The chloride anion (

    
    ) is a strong hydrogen bond acceptor. If the crystal lattice is loosely packed (low lattice energy), water molecules can easily penetrate and coordinate with the anion.
    
  • Impurity Amplification: The most common cause of "unmanageable" hygroscopicity is excess HCl . Free HCl trapped in the crystal lattice is vastly more hygroscopic than the salt itself. It acts as a nucleation site for moisture, triggering a cascade of liquefaction.

Module 2: Immediate Handling & Weighing Protocols

Issue: “I cannot weigh the sample; it gains weight effectively while on the balance.”

Protocol A: Weighing by Difference (The Standard)

Do not weigh hygroscopic salts directly onto a weighing boat.

  • Tare a capped vial containing your salt.

  • Remove an estimated amount quickly into your reaction vessel.

  • Immediately recap and weigh the vial again.

  • Mass Transferred = (Initial Mass) - (Final Mass).

Protocol B: The "Poor Man's Glovebox"

If you lack a glovebox, use an Inverted Funnel Argon Cone .

  • Clamp a large funnel upside down over your balance pan.

  • Feed an Argon/Nitrogen line into the funnel stem.

  • Create a "curtain" of inert gas flowing down over the balance.

  • Weigh inside this curtain. Note: Turn off the gas flow for the final split-second reading to avoid buoyancy errors.

Decision Logic: Handling Workflow

HandlingWorkflow Start Sample State? Dry Free Flowing Powder Start->Dry Sticky Clumpy / Sticky Start->Sticky Oil Deliquesced (Oil) Start->Oil Action1 Store in Desiccator (over KOH + P2O5) Dry->Action1 Action2 Check pH of 5% Solution Sticky->Action2 Action3 Azeotropic Drying (See Module 3) Oil->Action3 Decision pH < 3.0? Action2->Decision Recryst Recrystallize (Remove Excess HCl) Decision->Recryst Yes (Excess Acid) DryVac Vacuum Dry (40°C, <1 mbar) Decision->DryVac No (Just Wet)

Figure 1: Triage workflow for handling amine salts based on physical state.

Module 3: Drying & Purification (The "Fix")

Issue: “Vacuum drying isn't working. The sample remains sticky.”

Standard vacuum drying often fails because water forms a hydration shell that requires high energy to break, or because the salt melts/decomposes before it dries.

Solution 1: Azeotropic Drying (The Gold Standard)

This is the most effective method to remove water from heat-sensitive amine salts. Toluene forms a low-boiling azeotrope with water, mechanically carrying it out of the solid.

Step-by-Step Protocol:

  • Dissolve/suspend your wet oil/solid in Toluene (or Benzene if permitted).

    • Ratio: 10 mL Toluene per 1 g salt.

  • If the salt is not soluble, add a minimum amount of Methanol to achieve a homogeneous solution.

  • Rotary evaporate at 45°C .

  • Repeat 3x. The first evaporation removes bulk water; subsequent ones remove trace moisture.

  • Final Step: Suspend the resulting solid in anhydrous Diethyl Ether or Hexane and filter. This removes trapped high-boiling solvents.[1]

Solution 2: Desiccant Selection

Using the wrong desiccant in your vacuum oven/desiccator is a common error.

DesiccantSuitability for Amine HClMechanismNotes
P₂O₅ (Phosphorus Pentoxide) ⭐⭐⭐ (Excellent)Chemical reactionIrreversible. Surface coats rapidly; refresh often.
KOH (Potassium Hydroxide) ⭐⭐⭐ (Critical)Acid NeutralizationMandatory if excess HCl is present. Neutralizes acid off-gassing.
Silica Gel ⭐ (Poor)AdsorptionReversible. Ineffective for deliquescent salts.
CaCl₂ ⭐⭐ (Fair)HydrationGood for bulk drying, but slower than P₂O₅.

Module 4: Salt Engineering (The "Pivot")

Issue: “I have dried it perfectly, but it turns to oil 10 minutes after exposure to air.”

If a pure, dry HCl salt is still unmanageable, the crystal lattice energy is simply too low. You must change the counter-ion. This is known as Salt Selection .[2]

Why Switch from HCl?

HCl is a small, high-charge-density anion. If it doesn't pack tightly with your specific amine structure, it leaves voids for water. Larger, organic counter-ions often pack better and are less prone to hydrogen bonding with water.

Recommended Alternatives
  • Fumarate / Succinate: These dicarboxylic acids often form hydrogen-bonded networks between two amine molecules, creating extremely stable, non-hygroscopic lattices.

  • Tartrate: Excellent for resolving chiral amines and reducing hygroscopicity.

  • Mesylate (Methanesulfonate): Often less hygroscopic than HCl, but can still be problematic.

  • Tosylate: Large hydrophobic group helps repel water.

Salt Selection Logic

SaltSelection Start Current Form: HCL Salt Check Hygroscopic? Start->Check Keep Keep HCl Check->Keep No Alt1 Try HBr or Sulfate Check->Alt1 Yes Check2 Still Hygroscopic? Alt1->Check2 Alt2 Switch to Organic Anions: Fumarate / Maleate Check2->Alt2 Yes Success Stable Form Identified Check2->Success No Check3 Crystalline? Alt2->Check3 Final Use Tartrate or Tosylate Check3->Final No Check3->Success Yes

Figure 2: Strategic workflow for counter-ion selection when HCl fails.

FAQ: Troubleshooting Specific Failures

Q: My product "oils out" when I add HCl in ether. How do I get a solid? A: "Oiling out" means the salt is precipitating faster than it can crystallize, often trapping solvent/impurities.

  • Fix: Decant the supernatant ether. Dissolve the oil in a minimum amount of Isopropanol (IPA) or Methanol. Add Diethyl Ether slowly with vigorous stirring until cloudy. Let it sit in the freezer (-20°C). The slow polarity change promotes crystal growth over amorphous oil formation.

Q: Can I use lyophilization (freeze-drying) for amine HCl salts? A: Yes, but with a warning. You must use t-Butanol/Water mixtures. Pure water lyophilization often leaves a fluffy, amorphous solid that is more hygroscopic than the crystalline form due to high surface area.

Q: Why does my NMR show broad peaks for the amine protons? A: This is exchange broadening. If your salt is wet or has excess HCl, the NH protons exchange rapidly with water/acid protons.

  • Fix: Run the NMR in DMSO-d6 or MeOD . DMSO usually sharpens NH peaks by slowing exchange. If using CDCl3, add a single drop of D2O to shake off the exchangeable protons entirely if you only care about the carbon backbone.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

  • Burfield, D. R., et al. (1977).[6] "Desiccant Efficiency in Solvent and Reagent Drying." Journal of Organic Chemistry.

  • ScienceMadness Archive. (2007). "Drying the water out of hygroscopic crystals."

Sources

Technical Support Center: Purification of m-Tolylethanamine & Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Separation of m-tolylethanamine (3-methylphenethylamine) isomers via Flash Chromatography Ticket ID: #ISO-SEP-303 Assigned Scientist: Senior Application Specialist

Technical Overview & Challenge Analysis

The Molecule: m-Tolylethanamine (CAS: 581-27-1) is a primary amine with a basic pKa (~9.8–10.0). The Challenge: Users typically encounter two distinct failure modes when purifying this compound:

  • Chemisorption (Tailing): The basic amine interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing and yield loss.

  • Regioisomer Co-elution: The meta isomer often co-elutes with para-tolylethanamine (and occasionally ortho) due to nearly identical polarity and hydrodynamic volume.

This guide provides a self-validating workflow to resolve these issues, moving from standard normal phase methods to high-resolution alternative stationary phases.

Critical Method Parameters (CMP)

Phase 1: Mobile Phase Engineering (Normal Phase)

Standard silica gel requires surface deactivation to prevent amine tailing.

ParameterRecommendationScientific Rationale
Base Modifier Ammonium Hydroxide (28-30%

)
Stronger displacer than TEA; volatile; suppresses silanol ionization.
Concentration 1% v/v in Methanol Sufficient to neutralize acidic sites without degrading silica.
Solvent System DCM / MeOH (

)
DCM solubilizes the aromatic ring; MeOH provides polarity;

sharpens peaks.
Alternative Triethylamine (TEA) Use if

is unavailable. Requires extended drying to remove.
Phase 2: Stationary Phase Selection Logic

If Normal Phase fails to separate isomers, switch mechanisms immediately.

ColumnSelection Start Start: Crude m-Tolylethanamine Check Isomer Complexity? Start->Check Simple Impurities are non-isomeric (Tars, reagents) Check->Simple Low Complex Contains o-/p- isomers Check->Complex High MethodA Method A: Standard Silica + 1% NH4OH Modifier Simple->MethodA Cost Effective MethodB Method B: Amine-Functionalized Silica (No Modifier Needed) Simple->MethodB High Yield MethodC Method C: C18 or Biphenyl (Reverse Phase) Complex->MethodC Required for m-/p- separation

Figure 1: Decision tree for stationary phase selection based on impurity profile complexity.

Step-by-Step Protocols

Protocol A: The "Standard" Normal Phase (Deactivation)

Best for removing non-isomeric impurities.

  • Preparation: Prepare Solvent B: Methanol containing 1% (v/v) Ammonium Hydroxide. Solvent A is pure Dichloromethane (DCM).

  • Equilibration: Flush column with 10% Solvent B for 3 CV (Column Volumes) to saturate silanols with ammonia.

  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM)

    • 5–15 min: 0% → 10% B

    • 15–20 min: 10% → 20% B

  • Observation: The amine should elute as a sharp band. If tailing persists, increase modifier to 2%.

Protocol B: Isomer Resolution (Reverse Phase C18)

Required when 'meta' and 'para' isomers co-elute. Note: C18 utilizes hydrophobic selectivity. The 'para' isomer often has slightly greater retention than 'meta' due to better surface alignment.

  • Column: High-performance C18 (spherical, 20-30 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for basic pH stability).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: Very shallow gradients are required for isomer separation.

    • Start: 5% B.

    • Ramp: 5% → 30% B over 20 CV.

  • Rationale: The "flat" gradient maximizes the interaction time (N-plates) to resolve the slight hydrophobicity difference between m- and p-tolyl groups.

Troubleshooting & FAQs

Q1: My product is streaking/tailing across 10+ fractions. What is wrong?

Diagnosis: Silanol interaction. The amine protons are H-bonding to the acidic silica surface. The Fix:

  • Immediate: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your methanol solvent.

  • Better: Switch to an Amine-Functionalized Silica column (e.g., KP-NH). These columns have a basic surface that repels the amine, resulting in sharp peaks without liquid modifiers.

Q2: I see one large peak, but NMR shows a mixture of meta and para isomers.

Diagnosis: Co-elution. Normal phase silica separates primarily by polarity. Meta and Para isomers have nearly identical dipole moments. The Fix: You must change the selectivity mechanism , not just the solvent strength.

  • Switch to Reverse Phase (C18): Separates based on hydrophobicity/shape.

  • Try a Biphenyl Column: If available, Biphenyl stationary phases offer superior

    
     selectivity for aromatic isomers compared to C18.
    
Q3: My recovery is low (<60%), but no product is in the waste.

Diagnosis:

  • Irreversible Adsorption: The amine is stuck on the silica (common if no modifier was used).

    • Rescue: Flush the column with MeOH containing 5%

      
      .
      
  • Volatility: m-Tolylethanamine free base is an oil and can be volatile under high vacuum.

    • Prevention: Convert the purified fractions to the HCl salt (add HCl in ether/dioxane) before full evaporation, or do not apply high heat/vacuum for extended periods.

Q4: Can I use Ethyl Acetate/Hexane?

Answer: Generally, No . Primary amines are often insoluble in Hexane and will precipitate or streak in Ethyl Acetate without a modifier. If you must use this system, you need to add 1-2% TEA or Isopropyl Amine, but DCM/MeOH is significantly more robust for this class of compounds.

Visualizing the "Tailing" Mechanism

TailingMechanism cluster_0 Without Modifier cluster_1 With Modifier Silica Acidic Silanol (Si-OH) Amine m-Tolylethanamine (Basic -NH2) Silica->Amine Strong H-Bond (Tailing) Modifier NH4OH / TEA (Sacrificial Base) Silica->Modifier Preferential Binding (Surface Blocked) Amine->Amine Elutes Freely (Sharp Peak)

Figure 2: Mechanism of action for base modifiers preventing amine tailing.

References

  • Biotage. "Successful Flash Chromatography: The Separation of Organic Amines." Biotage Knowledge Base. Link

  • Teledyne ISCO. "RediSep Amine Functionalized Column: Purification of Basic Compounds." Teledyne ISCO Application Notes. Link

  • Lenz, D. et al. (2017). "Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC)." Forensic Science International. Link (Demonstrates difficulty of positional isomer separation).

  • Rochester University. "Tips for Flash Column Chromatography: Deactivation of Silica." Rochester Dept of Chemistry. Link

Technical Support Center: Minimizing By-products in Chiral Amine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral amine acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselective acylation of chiral amines, a cornerstone reaction in pharmaceutical and fine chemical synthesis. Our focus is to provide in-depth, mechanistically grounded solutions to common challenges, particularly the formation of undesired diacylated and racemized by-products.

Section 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the most common initial queries and helps in identifying the nature of the problem.

Q1: I'm observing a new, less polar spot on my TLC and an unexpected mass in my LC-MS analysis after my chiral amine acylation. What is the likely culprit?

A1: The most probable by-product, especially when using highly reactive acylating agents like acyl chlorides or anhydrides, is the diacylated amine . This occurs when the initially formed amide product undergoes a second acylation. The resulting diacylated product is typically less polar than the desired mono-acylated amide and will have a mass corresponding to the addition of two acyl groups to the starting amine.

  • Causality: The nitrogen atom in the newly formed amide still has a lone pair of electrons. Although these electrons are delocalized by the adjacent carbonyl group, making the amide significantly less nucleophilic than the starting amine, it can still react with a highly electrophilic acylating agent, particularly if the reaction is run at elevated temperatures or with an excess of the acylating agent.[1][2]

Q2: My reaction yield is high, but the enantiomeric excess (ee) of my product is significantly lower than that of my starting amine. What is happening?

A2: A loss of enantiomeric excess indicates that racemization is occurring. This means that the chiral center of your amine or the resulting amide is being epimerized during the reaction, leading to a mixture of enantiomers.[3]

  • Causality: Racemization in amine acylations is often base-mediated. If a strong base is used, it can deprotonate the stereogenic center if it is alpha to an activating group (like a carbonyl or aryl group). More commonly, racemization can occur via a reversible dehydrogenation-hydrogenation sequence, forming a transient, achiral imine intermediate, especially if trace metals or certain catalysts are present.[3][4][5]

Q3: How can I definitively identify and quantify these by-products?

A3: A multi-pronged analytical approach is recommended for robust identification and quantification.

Analytical TechniquePurposeKey Insights
Thin Layer Chromatography (TLC) Initial qualitative assessmentQuick check for the presence of less polar by-products (diacylation) or products with different retention factors.
Liquid Chromatography-Mass Spectrometry (LC-MS) IdentificationConfirms the molecular weight of the desired product and by-products. Diacylated product will show M + (2 x Acyl group mass - 2H).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity1H and 13C NMR will confirm the structure of the mono- and diacylated products. Integration of characteristic peaks can provide a ratio of product to by-product.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Quantification of enantiomeric excess (ee)This is the gold standard for determining the enantiomeric purity of your product. A racemic sample will show two peaks of equal area.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile amines/amidesOften requires derivatization but is highly effective for quantifying products and by-products.[6][7][8]

Section 2: Troubleshooting Guide & Optimization Protocols

This section provides structured troubleshooting advice and step-by-step protocols to address specific by-product issues.

Issue 1: Excessive Diacylation

The formation of a diacylated by-product indicates that the rate of the second acylation is competitive with the first. Our goal is to maximize the rate difference.

Q: My primary amine is consistently over-acylating. What is the first parameter I should adjust?

A: The most critical parameters to control are stoichiometry and the rate of addition of your acylating agent.

  • Expert Insight: The starting amine is significantly more nucleophilic than the product amide.[9][10] By adding the acylating agent slowly and ensuring it is the limiting reagent (typically 1.0-1.05 equivalents), you create conditions where the acylating agent is more likely to react with the more abundant, highly reactive starting amine rather than the less reactive amide product.

Protocol 2.1: Optimizing Reagent Addition for Minimizing Diacylation

  • Setup: Dissolve the chiral amine (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.1-1.5 eq) in an appropriate aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N2 or Ar). Cool the mixture to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve the acylating agent (e.g., acyl chloride, 1.0 eq) in the same solvent.

  • Slow Addition: Using a syringe pump for precise control, add the acylating agent solution to the cooled amine solution over a period of 1-4 hours. The optimal addition time will depend on the reactivity of your specific substrates.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots from the reaction mixture every 30 minutes. Look for the disappearance of the starting amine and the appearance of the mono-acylated product, while ensuring the diacylated spot remains minimal.

  • Quenching: Once the starting amine is consumed, quench the reaction by adding a small amount of water or a saturated aqueous solution of NH4Cl.

Q: Does the choice of acylating agent or solvent matter for diacylation?

A: Absolutely. The reactivity of the acylating agent is a key driver of diacylation.

  • Acylating Agent Reactivity: Acyl halides (R-COCl) are extremely reactive and prone to causing diacylation.[][12] Consider switching to a less reactive agent like an acid anhydride or, even better, an activated ester or using a coupling reagent (e.g., HATU, HBTU, DCC) with the corresponding carboxylic acid.[13][14] These reagents are more selective towards the more nucleophilic primary amine.[15][16]

  • Solvent Effects: The choice of solvent can influence reaction rates. Highly polar aprotic solvents (like DMF or NMP) can sometimes accelerate the rate of the undesired second acylation. Experimenting with less polar solvents like Dichloromethane (DCM) or Toluene may be beneficial.

`dot graph troubleshooting_workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Troubleshooting Workflow for Acylation By-products", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

// Define Nodes start [label="Reaction Complete.\nAnalyze Crude Product\n(TLC, LC-MS, Chiral HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="Is Purity or ee% Below Target?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// By-product Path id_byproduct [label="Identify Primary By-product\n(LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_diacylation [label="Is it Diacylation?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_racemization [label="Is it Racemization?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Diacylation Solutions sol_diacyl_1 [label="1. Use 1.0 eq Acylating Agent\n2. Add Agent Slowly (Syringe Pump)\n3. Run at Lower Temperature (0 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_diacyl_2 [label="Switch to Less Reactive Agent\n(Anhydride or Activated Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Racemization Solutions sol_racem_1 [label="1. Use Weaker, Non-nucleophilic Base\n(e.g., Pyridine, 2,6-Lutidine)\n2. Run at Lower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_racem_2 [label="Check for Trace Metal Contamination\n(Use High-Purity Reagents/Solvents)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// End Node success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; other [label="Consult Further Literature\nfor Complex Issues", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges/Connections start -> check_purity; check_purity -> id_byproduct [label="Yes"]; check_purity -> success [label="No"]; id_byproduct -> is_diacylation; is_diacylation -> sol_diacyl_1 [label="Yes"]; is_diacylation -> is_racemization [label="No"]; sol_diacyl_1 -> sol_diacyl_2 [label="If problem persists"]; is_racemization -> sol_racem_1 [label="Yes"]; is_racemization -> other [label="No"]; sol_racem_1 -> sol_racem_2 [label="If problem persists"]; sol_diacyl_2 -> success; sol_racem_2 -> success; } ` Caption: Decision workflow for diagnosing and solving common by-product issues.

Issue 2: Loss of Enantiomeric Purity (Racemization)

Preserving the stereochemical integrity of the chiral center is paramount. Racemization undermines the entire purpose of the stereoselective synthesis.

Q: I've confirmed by Chiral HPLC that my product is partially racemized. My starting amine has >99% ee. What is the most likely cause?

A: The most common culprits for racemization are base and temperature .

  • Expert Insight: The choice of base is critical. Strong, hindered bases can promote racemization by abstracting a proton from a susceptible position. Even common bases like triethylamine can sometimes be problematic at elevated temperatures. The mechanism often involves the formation of a transient, achiral imine or enamine intermediate, which is then re-protonated non-selectively.[3][4][5]

`dot graph reaction_pathways { graph [rankdir="TB", splines=true, nodesep=0.5, label="Reaction Pathways in Chiral Amine Acylation", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

// Define Nodes reactants [label="R*-NH2 (Chiral Amine)\n+ Acyl-X (Acylating Agent)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Desired Product Path product [label="Desired Product\nR*-NH-Acyl\n(Mono-acylated, Chiral)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// By-product Paths diacylation [label="By-product 1\nR*-N-(Acyl)2\n(Diacylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; racemization_intermediate [label="Achiral Intermediate\n(e.g., Imine)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; racemized_product [label="By-product 2\nRacemic R/S-NH-Acyl\n(Racemized)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges/Connections reactants -> product [label="Desired Pathway\n(k1)", color="#34A853", fontcolor="#34A853"]; product -> diacylation [label="Diacylation\n(k2, Undesired)\n[Excess Acyl-X, High Temp]", color="#EA4335", fontcolor="#EA4335"]; reactants -> racemization_intermediate [label="Racemization Pathway\n[Strong Base, High Temp]", color="#FBBC05", fontcolor="#FBBC05"]; racemization_intermediate -> racemized_product [label="Non-selective Acylation", color="#EA4335", fontcolor="#EA4335"]; } ` Caption: Competing reaction pathways leading to desired and undesired products.

Q: What specific changes to my protocol can I make to prevent racemization?

A: Focus on creating milder reaction conditions.

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures disfavor the higher activation energy pathway of racemization.

  • Change the Base: Switch from tertiary amines like triethylamine to a weaker base such as pyridine or 2,6-lutidine . In some cases, inorganic bases like K2CO3 in a biphasic system (Schotten-Baumann conditions) can be effective.[14] The base's primary role is to neutralize the acid by-product (e.g., HCl), not to deprotonate the amine itself.

  • Screen Solvents: Ensure your solvent is anhydrous and high purity. Trace metal impurities in solvents or from reagents can sometimes catalyze racemization pathways.[17]

Section 3: Summary of Key Parameters and Effects

This table provides a quick reference for optimizing your reaction.

ParameterTo Minimize DiacylationTo Prevent RacemizationRationale
Stoichiometry Use Acylating Agent as limiting reagent (1.0-1.05 eq)N/A (indirectly, avoid excess base)The starting amine is more nucleophilic; ensuring it is in relative excess favors mono-acylation.[9][10]
Temperature Low (0 °C)Low (0 °C to -20 °C)Reduces reaction rates, especially for less favorable side reactions like diacylation and racemization.
Acylating Agent Use less reactive agents (Anhydrides, Activated Esters)N/ALess electrophilic agents are more selective for the highly nucleophilic starting amine over the less nucleophilic amide product.[15]
Base Use non-nucleophilic base (TEA, DIPEA)Use weak, non-nucleophilic base (Pyridine, 2,6-Lutidine)The base should only act as an acid scavenger. Stronger bases can promote racemization.[3][18]
Addition Rate Slow (Syringe Pump)N/A (but slow addition is good practice)Maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more reactive starting amine.
Solvent Aprotic, moderate polarity (DCM, THF)High purity, anhydrousAvoids side reactions and potential catalysis of racemization by impurities.[17]

References

  • Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications. Available at: [Link]

  • Kinetic resolution of amines. Bode Research Group, ETH Zürich. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]

  • Kinetic resolution. Wikipedia. Available at: [Link]

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, ACS Publications. Available at: [Link]

  • Kinetic Resolution of Amines by a Nonenzymatic Acylation Catalyst. Angewandte Chemie International Edition in English. Available at: [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. Available at: [Link]

  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, RSC Publishing. Available at: [Link]

  • Acylation of amines. Mastering Chemistry Help. Available at: [Link]

  • Amine. Wikipedia. Available at: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. Available at: [Link]

  • Chemical Properties Of Amines Acylation Basicity. BYJU'S. Available at: [Link]

  • Schematics of methods of detecting acylation. ResearchGate. Available at: [Link]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. Available at: [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. Available at: [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • How do amines act as bases. Rawsource. Available at: [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Chemical Reactions of Amines: Role & Mechanism Explained. StudySmarter. Available at: [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. Available at: [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. Available at: [Link]

  • Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines. ResearchGate. Available at: [Link]

  • Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PMC, National Center for Biotechnology Information. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Acylation Reagents for Gas Chromatography. Labinsights. Available at: [Link]

  • Chiral Amine Synthesis - Recent Developments and Trends. ResearchGate. Available at: [Link]

  • Amines - Properties and Reactivity of Amines. Study Mind. Available at: [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Catalysis. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, ACS Publications. Available at: [Link]

  • 12.5 Reactions of Amines. Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

Sources

stability of (S)-1-m-Tolylethanamine HCl under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of (S)-1-m-Tolylethanamine HCl

Document ID: TSG-AMINE-092 Topic: Stability Profile & Handling Protocols under Basic Conditions Target Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Molecule Context: Key Intermediate for Rivastigmine (Exelon) Synthesis

Executive Summary & Chemical Context

(S)-1-m-Tolylethanamine HCl (CAS: 1630984-18-7 / Free Base CAS: 82898-92-6) is a chiral primary benzylic amine. While the Hydrochloride (HCl) salt is chemically stable and non-volatile, subjecting it to basic conditions triggers an immediate phase transition to its Free Base form.

Crucial Technical Insight: The "stability" of this compound in base is not about the decomposition of the salt, but the reactivity of the resulting free amine . Once neutralized, the molecule becomes susceptible to:

  • Atmospheric Carbamylation: Rapid reaction with CO₂ to form solid carbamates (often mistaken for salt precipitation).

  • Oxidative Deamination: Sensitivity to air at elevated temperatures.

  • Volatility: Physical loss of yield during concentration.

  • Racemization: Low risk under mild aqueous base, but elevated risk under high-temperature/strong-base anhydrous conditions.

Core Protocol: Controlled Neutralization (HCl Free Base)

Objective: To liberate the free amine without inducing racemization or carbamate formation.

The "Cold-Biphasic" Standard Operating Procedure (SOP)

Do not simply add base to the solid. Use this biphasic system to protect the liberated amine.

Reagents:

  • (S)-1-m-Tolylethanamine HCl[1][2]

  • Solvent: MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane)

  • Base: 1M NaOH or Saturated NaHCO₃ (preferred for milder pH control)

Step-by-Step Protocol:

  • Dissolution: Suspend the HCl salt in the organic solvent (MTBE is preferred due to lower water miscibility).

  • Temperature Control: Cool the mixture to 0–5°C .

    • Reasoning: Neutralization is exothermic. Heat promotes potential racemization and increases volatility.

  • Basification: Slowly add the aqueous base with vigorous stirring until the aqueous layer pH reaches 10–11 .

    • Checkpoint: Ensure the solid HCl salt has fully dissolved/disappeared.

  • Phase Separation: Separate layers immediately. Re-extract the aqueous layer once to maximize yield.

  • Drying & Concentration: Dry organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at <30°C .

    • Critical Warning: Do not use high vacuum for extended periods; the free base is volatile.

Workflow Visualization

NeutralizationWorkflow Start (S)-1-m-Tolylethanamine HCl (Stable Solid) Step1 Suspend in MTBE Cool to 0-5°C Start->Step1 Step2 Add aq. NaOH/NaHCO3 (pH 10-11) Step1->Step2 Exothermic Step3 Phase Separation (Amine moves to Organic) Step2->Step3 Liberation Step4 Dry (Na2SO4) & Concentrate <30°C Step3->Step4 End Free Base Oil (Air Sensitive) Step4->End Risk: Volatility

Figure 1: Optimized workflow for converting the HCl salt to Free Base while mitigating thermal and volatility risks.

Stability Troubleshooting Guide

Issue A: The "White Crust" Phenomenon (Carbamate Formation)

Symptom: After isolating the clear free base oil, a white solid crust forms on the surface or on the glassware joints within minutes/hours. Technical Cause: Primary amines are nucleophilic and react with atmospheric CO₂ to form carbamic acid salts (carbamates).


Corrective Action: 
  • Prevention: Always store the free base under an inert atmosphere (Argon/Nitrogen).

  • Recovery: The carbamate is not a permanent degradant. You can regenerate the free amine by re-dissolving the crust in the biphasic system (MTBE/NaOH) described in Module 2. The base will drive off the CO₂.

Issue B: Loss of Optical Purity (Racemization)

Symptom: Enantiomeric Excess (ee%) drops from >99% to <95%. Technical Cause: The benzylic proton is weakly acidic. While stable in aqueous NaOH at room temperature, racemization accelerates if:

  • Temperatures exceed 60°C.[3][4]

  • Strong anhydrous bases (e.g., NaH, LDA) are used.

  • Aldehyde impurities are present (forming imines which tautomerize). Corrective Action:

  • Keep processing temperatures below 25°C.[5]

  • Avoid ketone/aldehyde solvents (like Acetone) which facilitate racemization via Schiff base intermediates.

Issue C: Yield Loss (Volatility)

Symptom: Mass balance is low after concentration. Technical Cause: (S)-1-m-Tolylethanamine (MW ~135 g/mol ) is a relatively small molecule with significant vapor pressure. Corrective Action:

  • Stop rotary evaporation immediately once solvent is removed.

  • Do not leave on high vacuum (e.g., <5 mbar) for extended periods.

  • Alternative: If possible, carry the free base as a solution in the next solvent rather than isolating it neat.

Degradation Logic & Decision Tree

Use this logic flow to identify the root cause of instability during your experiment.

StabilityLogic Issue Observed Instability under Basic Conditions Solid White Solid/Precipitate Forms Issue->Solid Liquid Liquid remains, but Purity Drops Issue->Liquid Carbamate Carbamate Formation (CO2 Reaction) Solid->Carbamate Melting Point > Free Base? Racemization Racemization (Check ee%) Liquid->Racemization ee% Drop? Oxidation Oxidative Degradation (Color change to brown) Liquid->Oxidation New Impurity Peaks?

Figure 2: Diagnostic tree for identifying degradation pathways based on physical observation.

Comparative Data: HCl vs. Free Base

Property(S)-1-m-Tolylethanamine HCl (S)-1-m-Tolylethanamine Free Base
State White Crystalline SolidColorless to Pale Yellow Oil
Storage Ambient (Desiccated)Refrigerated (-20°C preferred) under Argon
Air Stability StableUnstable (Absorbs CO₂ rapidly)
pH Sensitivity Stable in AcidStable in Base (but physically volatile)
Racemization Risk NegligibleModerate (at T > 60°C)

Frequently Asked Questions (FAQ)

Q: Can I store the Free Base overnight on the benchtop? A: No. It will absorb CO₂ from the air, forming a white crust of carbamate salts. If you must store it, flush the vial with Nitrogen, seal it tightly with Parafilm, and place it in a freezer.

Q: I see a new impurity at RRT 0.9 in HPLC after basification. What is it? A: If you used acetone or ethyl acetate during extraction, check for imine formation (reaction with acetone) or acetamide formation (reaction with ethyl acetate, though slower). Always use inert solvents like MTBE, Toluene, or DCM for this extraction.

Q: My yield is only 70%. Where did it go? A: If the aqueous layer pH was not >10, the amine may still be protonated and trapped in the water phase. Alternatively, if you applied high vacuum for >30 mins, you likely evaporated the product.

References

  • Source: Patent US8324429B2. "Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • Amine Stability & CO₂ Capture

    • Source: Yu, Q. et al. (2017).[6] "Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies." Ind.[5][7][8] Eng. Chem. Res.

    • Relevance: Validates the mechanism of primary benzylic amine degradation via oxidation and carbamate form
    • URL:[Link][8]

  • General Chemical Properties

    • Source: PubChem Compound Summary for CID 7015759, (S)-1-(p-tolyl)
    • URL:[Link]

Sources

Technical Support Center: Resolution of Racemic m-Tolylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-MTE-404 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

You are encountering difficulties in the optical resolution of 1-(3-methylphenyl)ethanamine (also known as m-tolylethanamine). This is a common bottleneck. Unlike its para-isomer or the unsubstituted


-phenylethylamine, the meta-methyl group introduces steric asymmetry that often disrupts crystal packing, leading to "oiling out"  (liquid-liquid phase separation) rather than the formation of a discrete solid precipitate.

This guide addresses the three most common failure modes:

  • Oiling Out: The salt forms a gum instead of crystals.

  • Low Selectivity: The precipitate has low enantiomeric excess (ee).

  • No Precipitation: The solution remains clear.

Part 1: Diagnostic & Troubleshooting (Q&A)
Issue #1: "I added the resolving agent, but I got a sticky oil/gum at the bottom, not crystals."

Root Cause: This is a thermodynamic issue. The meta-substitution lowers the melting point of the diastereomeric salt, bringing the melting point of the solvated salt close to your operating temperature. You are likely in the "metastable oiling zone" where the energy barrier to form an amorphous liquid is lower than that of an ordered crystal lattice.

Corrective Actions:

  • Protocol A: The "Double-Pot" Switch (High Success Rate)

    • If you used L-Tartaric Acid , switch to (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .

    • Why? The benzoyl groups on DBTA provide additional

      
      -
      
      
      
      stacking interactions with the m-tolyl ring, significantly increasing the lattice energy and melting point of the salt, preventing oiling.
  • Protocol B: The Solvent Polarity Adjustment

    • If using pure Methanol (MeOH), the solubility is likely too high.

    • Fix: Use a mixture of Ethanol/Isopropyl Ether (1:1) . The ether acts as an antisolvent to force the lattice to close, while the ethanol maintains enough polarity to keep the unwanted diastereomer in solution.

  • Protocol C: Seeding (The Kinetic Hack)

    • Do not scratch the glass (often ineffective for oils).

    • Save a tiny amount of the oil. Rub it on a watch glass with a drop of pure ether until it solidifies. Use this solid to seed the main mother liquor.

Issue #2: "I obtained crystals, but the enantiomeric excess (ee) is only 15-20%."

Root Cause: You have likely crystallized the eutectic composition or a solid solution. This happens when the solubility difference between the


-salt and 

-salt is insufficient in your chosen solvent at the isolation temperature.

Corrective Actions:

  • Apply the Marckwald Principle:

    • Recrystallize the salt without adding more base. Dissolve the low-ee salt in the minimum amount of boiling solvent (e.g., EtOH) and cool slowly. The first crop of crystals from a partially resolved mixture is almost always significantly enriched in the less soluble diastereomer.

  • The "Pope-Peachy" Modification:

    • Instead of using 1.0 equivalent of chiral acid, use 0.5 eq of Chiral Acid + 0.5 eq of Acetic Acid (achiral) .

    • Mechanism:[1][2][3] The chiral acid reacts with the matching enantiomer to form the insoluble salt. The remaining enantiomer stays in solution as the highly soluble acetate salt. This maximizes the "solubility gap."

Part 2: Recommended Experimental Workflows
Workflow A: Primary Screen (The "Family" Approach)

Do not commit to 100g scale until this screen is complete.

Resolving AgentSolvent SystemExpected OutcomeNotes
L-Tartaric Acid MeOH (warm)High Risk of Oil Standard starting point, but often fails for m-isomers.
(-)-DBTA EtOH / Water (9:1)Crystalline Solid Recommended. The benzoyl groups stabilize the lattice.
(S)-Mandelic Acid IPA (Isopropyl Alcohol)Needles Good alternative if tartrates fail.
N-Acetyl-L-Leucine EtOHBlocky Crystals Excellent for stubborn amines; expensive but effective.
Workflow B: The "Dutch Resolution" Strategy

If single agents fail, use the Dutch Resolution method. This involves using a mixture of structurally related resolving agents (e.g., DBTA + Ditoluoyltartaric acid).

  • Logic: The impurities (the unwanted diastereomer) struggle to incorporate into a crystal lattice formed by a "family" of resolving agents, whereas the desired enantiomer fits into the mixed lattice or crystallizes more purely due to nucleation inhibition of the impurity.[4]

Part 3: Visualizing the Decision Logic

The following diagram illustrates the decision tree for troubleshooting the crystallization of m-tolylethanamine.

ResolutionLogic Start Start: Racemic m-Tolylethanamine AgentSelect Add 1.0 eq Resolving Agent (e.g., L-Tartaric Acid) Start->AgentSelect Observation Observe Mixture after Cooling AgentSelect->Observation Oil Outcome: Oiling Out (Sticky Gum) Observation->Oil Gum forms Clear Outcome: Clear Solution (No Solid) Observation->Clear Nothing happens Solid Outcome: Solid Precipitate Observation->Solid Crystals form FixOil1 Switch to DBTA (Increase Lattice Energy) Oil->FixOil1 FixOil2 Add Antisolvent (e.g., Isopropyl Ether) Oil->FixOil2 FixClear Concentrate or Cool to -10°C Clear->FixClear CheckEE Check ee% of Solid Solid->CheckEE FixOil1->Observation FixClear->Observation HighEE Success (>90% ee) Recrystallize once CheckEE->HighEE High Selectivity LowEE Low ee (<40%) Poor Selectivity CheckEE->LowEE Low Selectivity PopePeachy Apply Pope-Peachy Method (0.5 eq Chiral Acid + 0.5 eq HCl) LowEE->PopePeachy PopePeachy->Observation

Caption: Decision tree for troubleshooting chiral amine resolution failures. Blue nodes indicate actions, Red/Yellow indicate decision points or failures, Green indicates success.

Part 4: Standardized Protocol (The DBTA Method)

Objective: Isolate (S)-1-(3-methylphenyl)ethanamine. Scale: 10 mmol (approx. 1.35 g of amine).

  • Preparation:

    • Dissolve 1.35 g (10 mmol) of racemic amine in 10 mL of Ethanol .

    • In a separate flask, dissolve 3.58 g (10 mmol) of (-)-O,O'-Dibenzoyl-L-tartaric acid in 15 mL of Ethanol .

  • Mixing:

    • Add the acid solution to the amine solution while stirring at 60°C .

    • Critical Step: If the solution becomes cloudy immediately, add just enough Ethanol (dropwise) to clear it at 60°C.

  • Crystallization:

    • Turn off the heat. Allow the flask to cool to room temperature slowly (over 4-6 hours).

    • Tip: Wrap the flask in a towel to slow the cooling rate. This promotes crystal growth over oil formation.

  • Harvest:

    • Filter the white crystals. Wash with cold Ethanol/Ether (1:1).

    • Dry and measure optical rotation/chiral HPLC.

  • Liberation:

    • Suspend salt in water, basify with 2M NaOH (pH > 12), and extract with DCM to recover the free amine.

References
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on resolution kinetics and Pope-Peachy methods).[5]

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (Source of the "Dutch Resolution" concept for preventing oiling).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Compendium of specific amine resolution protocols).

  • Saigo, K., et al. (1982). "Optical Resolution of

    
    -Methylbenzylamine and Its Derivatives by Using Tartaric Acid Derivatives." Bulletin of the Chemical Society of Japan, 55, 1568. (Specific data on structural analogs of m-tolylethanamine). 
    

Sources

Validation & Comparative

Enantiomeric Purity Analysis of (S)-1-m-Tolylethanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Enantiomeric Purity of (S)-1-m-Tolylethanamine by HPLC Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary & Strategic Analysis

(S)-1-m-Tolylethanamine (also known as (S)-3-methyl-α-methylbenzylamine) is a critical chiral primary amine intermediate, often serving as a resolving agent or a scaffold in the synthesis of CNS-active pharmaceuticals (e.g., Rivastigmine analogs).

Ensuring the enantiomeric excess (% ee) of the (S)-isomer is paramount, as the (R)-isomer often represents a pharmacologically inactive or toxic impurity. While several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) remains the industry gold standard for this application due to its precision, reproducibility, and ability to handle polar ammonium salts without thermal degradation.

Comparative Technology Matrix

The following table objectively compares HPLC against alternative methodologies for this specific analyte.

FeatureChiral HPLC (Recommended) Chiral GC Polarimetry NMR (Shift Reagents)
Primary Mechanism 3-Point Interaction (CSP)Volatility & AdsorptionOptical RotationDiastereomeric Shift
Suitability for Amines High (Direct analysis of salts)Medium (Derivatization often required to prevent tailing)Low (Requires large sample; prone to solvent/temp errors)Medium (Good for structure, poor for trace impurity <1%)
Sensitivity (LOD) High (< 0.05% impurity)High (FID/MS)Very LowLow
Sample Recovery Yes (Non-destructive)No (Destructive)YesYes
Throughput 10–20 min/run5–15 min/runInstant10–30 min/run
Critical Limitation Solvent cost; Column expenseThermal degradation risk; Tailing of free aminesCannot distinguish racemate from impurities; low accuracyHigh cost; lower resolution for high ee (>99%)
Decision Logic for Method Selection

The following flowchart illustrates the logical pathway for selecting the optimal separation mode based on laboratory constraints and sample nature.

MethodSelection Start Sample: (S)-1-m-Tolylethanamine PurityReq Is Purity Requirement > 99.5%? Start->PurityReq IsVolatile Is sample thermally stable & volatile? PurityReq->IsVolatile Yes MethodD Method D: NMR/Polarimetry (Rough estimate only) PurityReq->MethodD No (<98% ok) Deriv Is Derivatization Acceptable? IsVolatile->Deriv No (Salt form) MethodC Method C: Chiral GC (Requires derivatization) IsVolatile->MethodC Yes (Strictly) MethodA METHOD A: Direct Chiral HPLC (Crown Ether CSP) *Gold Standard* Deriv->MethodA No (Direct & Specific) MethodB METHOD B: Normal Phase HPLC (Polysaccharide CSP) Deriv->MethodB No (Direct)

Figure 1: Decision matrix for selecting the analytical method. Direct Chiral HPLC (Method A) is prioritized for primary amines to avoid derivatization errors.

Scientific Rationale: The Crown Ether Advantage

For primary amines like 1-m-tolylethanamine, Crown Ether Chiral Stationary Phases (CSPs) are superior to polysaccharide phases (e.g., Amylose/Cellulose) for three reasons:

  • Specific Recognition: The crown ether (typically 18-crown-6 derivative) forms a host-guest inclusion complex specifically with the ammonium ion (

    
    ) of the analyte.
    
  • Robustness: The separation occurs in acidic aqueous mobile phases, ensuring the amine remains protonated and soluble, eliminating the "tailing" often seen with free amines on silica.

  • Predictability: The chiral recognition relies on the steric fit of the substituents at the chiral center (methyl vs. m-tolyl) against the chiral barrier of the crown ether.

Experimental Protocols

Method A: Direct Analysis via Crown Ether CSP (Recommended)

This method utilizes a Daicel CROWNPAK® CR-I(+) column.[1] This immobilized phase is preferred over the older coated CR(+) because it tolerates a wider range of organic modifiers.

Chromatographic Conditions
ParameterSettingRationale
Column Crownpak CR-I(+) (3.0 × 150 mm, 5 µm)Specific for primary amines; immobilized for stability.
Mobile Phase pH 1.5 HClO₄ (aq) / Methanol (90:10 v/v) Perchloric acid ensures amine protonation (

) for complexation. Methanol modulates retention.[2]
Flow Rate 0.4 – 0.5 mL/minLower flow rates improve mass transfer in inclusion complexes.
Temperature 10°C – 25°C Critical: Lower temperatures (sub-ambient) significantly enhance resolution (

) by stabilizing the host-guest complex.
Detection UV @ 210 nm (primary) & 254 nm210 nm targets the benzene ring absorption for maximum sensitivity.
Injection Vol 1 – 5 µLPrevent column overload which destroys resolution.
Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Caution: Perchloric acid is corrosive. Use PPE.

    • Prepare pH 1.5 solution: Add approx. 16.3 g of 70%

      
       to 1 L of ultrapure water (verify pH with meter).
      
    • Mix 900 mL of pH 1.5 solution with 100 mL of HPLC-grade Methanol.

    • Degas thoroughly (dissolved air disrupts the complexation).

  • Sample Preparation:

    • Dissolve (S)-1-m-tolylethanamine in the mobile phase .

    • Concentration: 0.5 mg/mL.

    • Crucial: If the sample is a free base, ensure it is fully protonated by the acidic solvent.

  • System Equilibration:

    • Flush system with water, then mobile phase.[3]

    • Equilibrate at 15°C for 30 mins until baseline is flat.

  • Validation Run:

    • Inject a Racemic Standard (mix of R and S) first to establish the separation window and resolution (

      
      ).
      
    • Note on Elution Order: On CR(+) columns, the (R)-enantiomer typically elutes after the (S)-enantiomer for simple amines, but this must be confirmed experimentally as the m-tolyl group adds steric bulk that can alter affinity.

Mechanism of Action

CrownMechanism Amine Protonated Amine (R-NH3+) Complex Host-Guest Complex (Hydrogen Bonding) Amine->Complex Docking Crown Chiral Crown Ether (Stationary Phase) Crown->Complex Selectivity Separation Enantioseparation (Steric Barrier Fit) Complex->Separation Differential Stability

Figure 2: Mechanism of chiral recognition. The ammonium group docks into the crown ether; the chiral barriers discriminate between the methyl and m-tolyl groups.

Method B: Normal Phase Polysaccharide CSP (Alternative)

If a Crownpak column is unavailable, a Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column is the industry standard alternative.

  • Column: Chiralcel OD-H (4.6 × 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

  • Role of DEA: The basic additive (DEA) is mandatory to suppress the interaction of the amine with residual silanols on the silica support, preventing peak tailing.

  • Drawback: Lower sensitivity at 210 nm due to UV cutoff of some solvents; requires strict normal-phase solvent management.

Data Analysis & Calculations

To determine the enantiomeric purity, integrate the area of the (S)-peak (


) and the (R)-peak (

).

1. Enantiomeric Excess (% ee):



2. Area Normalization (% Purity):



3. Resolution (


): 
Ensure 

for baseline separation.

Where

is retention time and

is peak width at baseline.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction or insufficient protonation.Method A: Lower pH (add more

). Method B: Increase DEA conc. to 0.2%.
Poor Resolution (

)
Temperature too high.Decrease column temperature to 10°C or 5°C.
Double Peaks Sample solvent mismatch.Dissolve sample only in mobile phase.
Retention Time Drift Temperature fluctuation.Use a column oven/chiller (thermostatting is critical for chiral HPLC).

References

  • Daicel Chiral Technologies. (n.d.).[4] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A, 1467, 19-32. [Link]

  • Machida, Y., et al. (1998). Enantiomeric Separation of Primary Amines on a Chiral Crown Ether Stationary Phase.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

A Senior Scientist's Guide to Chiral Separation of m-Tolylethanamine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are not just procedural details—they are fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. The molecule m-tolylethanamine, also known as 1-(3-methylphenyl)ethanamine, serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods for resolving its enantiomers are in high demand.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of m-tolylethanamine enantiomers. Moving beyond a simple listing of products, we will explore the underlying principles of chiral recognition, compare the performance of leading column chemistries with supporting data, and provide detailed protocols to empower you to develop and optimize your own separations.

The Foundation: Principles of Chiral Recognition in HPLC

The separation of enantiomers on a chiral stationary phase (CSP) is governed by the principle of forming transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes. This stability difference arises from a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The widely accepted "three-point interaction model" posits that at least three simultaneous interactions are necessary for chiral recognition.

For a primary amine like m-tolylethanamine, the key interaction points are the basic amino group, the aromatic tolyl group, and the chiral center itself. The choice of CSP and mobile phase is therefore critical in exploiting these features to achieve separation.

Comparative Analysis of Chiral Stationary Phases

The most successful and widely used CSPs for the separation of primary amines fall into three main categories: polysaccharide-based, Pirkle-type (brush-type), and macrocyclic glycopeptide phases. Each offers a different mechanism of interaction and, consequently, different selectivity.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral chromatography.[1][2] The chiral selectors are polymers with repeating glucose units, where the hydroxyl groups are derivatized with functional groups like phenylcarbamates. This creates a complex chiral environment of grooves and cavities.

Mechanism: The separation on polysaccharide phases is primarily driven by the analyte fitting into chiral grooves or cavities of the carbamate derivative.[1] For m-tolylethanamine, the key interactions are hydrogen bonding between the amine's -NH2 group and the carbamate's carbonyl/N-H groups, π-π stacking between the tolyl ring and the phenyl groups of the selector, and steric interactions.

Performance and Method Development: Polysaccharide columns are incredibly versatile and can be used in normal-phase, polar organic, and reversed-phase modes.[3] For basic compounds like m-tolylethanamine, normal-phase or polar organic modes often yield the best results.

  • Normal Phase: Mobile phases typically consist of a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol).[4] A small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is crucial.[5][6] This additive acts as an ion-masking agent, binding to residual acidic silanol sites on the silica surface that would otherwise cause strong, non-enantioselective interactions, leading to severe peak tailing and poor resolution.[5]

  • Polar Organic Mode: This mode uses polar solvents like acetonitrile or methanol, often with the same basic additives. It can offer different selectivity compared to normal-phase conditions.

Leading commercial examples include the Daicel CHIRALPAK® and CHIRALCEL® series and the Phenomenex Lux® series.[2][7][8] Columns like the Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK IA (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening.[3][8]

Pirkle-Type (Brush-Type) CSPs

Developed by Professor William Pirkle, these CSPs feature a small chiral molecule covalently bonded to the silica surface.[9][10] A common Pirkle-type selector is (R)- or (S)-N-(3,5-dinitrobenzoyl)phenylglycine. These are known as π-acceptor phases because the dinitrobenzoyl group is electron-deficient and can form strong π-π interactions with electron-rich aromatic rings, such as the tolyl group of the analyte.

Mechanism: Chiral recognition is based on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. For m-tolylethanamine, the tolyl ring acts as a π-donor, interacting with the π-acceptor CSP. The amino group can form hydrogen bonds with the CSP's amide or carbonyl functionalities.

Performance and Method Development: Pirkle-type columns are robust, as the CSP is covalently bonded, making them compatible with a wide range of mobile phases and less prone to degradation.[11][12] They are typically used in normal-phase mode with alkane/alcohol mobile phases. A key advantage is that both enantiomeric forms of the CSP are often available, allowing the user to invert the elution order.[11][13] This is particularly useful for purity analysis, where it is often desirable to have a small impurity peak elute before the main component.[13] Regis Technologies is a primary manufacturer of these columns, with the Whelk-O® 1 being a highly versatile example.[10]

Macrocyclic Glycopeptide CSPs

These CSPs utilize macrocyclic antibiotics like vancomycin or teicoplanin bonded to silica. These selectors are large, complex molecules with multiple stereogenic centers and a variety of functional groups, creating a basket-like chiral structure.

Mechanism: The mechanism is multimodal, involving inclusion complexation, hydrogen bonding, ionic interactions, and steric repulsion.[14] The basket-like cavity can include the aromatic part of the analyte, while the peripheral functional groups can interact with the analyte's amine group.

Performance and Method Development: Macrocyclic glycopeptide columns, such as the Astec CHIROBIOTIC® series, are unique in their ability to operate in reversed-phase, polar organic, and normal-phase modes.[15] Their complex structure often provides unique and complementary selectivity to polysaccharide phases.[14] In reversed-phase mode, the mobile phase pH and buffer concentration can be used to fine-tune retention and selectivity.[16]

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes typical starting conditions and expected performance for the separation of m-tolylethanamine enantiomers on different types of chiral columns. Note: These are representative conditions and will likely require optimization.

Column Type Example Column Typical Mobile Phase Flow Rate (mL/min) Expected Selectivity (α) Expected Resolution (Rs)
Polysaccharide (Cellulose)Lux Cellulose-1Hexane/Isopropanol/DEA (90:10:0.1)1.0> 1.2> 1.5
Polysaccharide (Amylose)CHIRALPAK IAHexane/Ethanol/DEA (80:20:0.1)1.0> 1.3> 2.0
Pirkle-TypeRegis Whelk-O 1Hexane/Isopropanol (90:10)1.0> 1.1> 1.5
Macrocyclic GlycopeptideAstec CHIROBIOTIC VMeOH/Acetic Acid/TEA (100:0.1:0.1)1.0> 1.1> 1.5

Experimental Protocols

A systematic approach is key to efficient method development. The following workflow and protocol provide a robust starting point.

Chiral Method Development Workflow

// Nodes start [label="Define Analyte\n(m-tolylethanamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; screen [label="Primary Screening:\nPolysaccharide Columns\n(e.g., IA, IC, Cellulose-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval1 [label="Evaluate Resolution (Rs)\nand Selectivity (α)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

no_sep [label="No Separation or\nRs < 1.5", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Optimize Mobile Phase\n- % Modifier\n- Additive Conc.\n- Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

screen2 [label="Secondary Screening:\n- Pirkle-Type\n- Macrocyclic Glycopeptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval2 [label="Evaluate Rs and α", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

final [label="Final Validated\nMethod", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> screen; screen -> eval1; eval1 -> optimize [label="Partial or Full\nSeparation"]; eval1 -> no_sep [label="No\nSeparation"]; no_sep -> screen2; screen2 -> eval2; eval2 -> optimize [label="Partial or Full\nSeparation"]; eval2 -> no_sep [style=dashed]; optimize -> final [label="Rs > 1.5"]; } dot Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Screening Protocol (Normal Phase)
  • Column Selection: Begin with a robust polysaccharide column, such as a Daicel CHIRALPAK IA or Phenomenex Lux Cellulose-1 (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic m-tolylethanamine in the mobile phase.

  • Initial Mobile Phase: Prepare a mobile phase of n-Hexane/Isopropanol (IPA)/Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). Filter the mobile phase through a 0.45 µm filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Execution and Evaluation:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Calculate the retention factors (k'), selectivity (α), and resolution (Rs). A resolution of Rs > 1.5 is generally considered a baseline separation.

Optimization Strategy

If the initial screening does not yield a baseline separation, consider the following adjustments:

  • Change Alcohol Modifier: Switch from isopropanol to ethanol. Ethanol is more polar and can alter the hydrogen-bonding interactions, often leading to different selectivity.

  • Vary Modifier Concentration: Adjust the alcohol percentage from 5% to 20%. Increasing the modifier concentration will generally decrease retention times but can have a variable effect on resolution.

  • Change Additive: For basic compounds, sometimes ethylenediamine (EDA) or triethylamine (TEA) can provide better peak shape than DEA.[6]

  • Temperature: Lowering the column temperature (e.g., to 15 °C) can sometimes enhance chiral selectivity, although it will increase analysis time and backpressure.[17]

Conclusion and Recommendations

For the enantiomeric separation of m-tolylethanamine, polysaccharide-based chiral stationary phases represent the most versatile and effective first choice for method development. Their broad applicability in multiple solvent modes and the high success rates reported for primary amines make them an invaluable tool. Specifically, amylose-based phases like CHIRALPAK IA often provide excellent resolution.

Pirkle-type columns serve as an excellent alternative, offering a different and sometimes complementary selectivity, with the added advantage of covalent bonding and the availability of enantiomeric phases for elution order inversion.[12] Macrocyclic glycopeptide columns are a powerful option for secondary screening if polysaccharide phases fail, particularly due to their unique recognition mechanisms.

Ultimately, the choice of column depends on the specific requirements of the analysis, such as speed, resolution for trace impurity detection, or scalability for preparative applications. By following a systematic screening and optimization workflow, researchers can efficiently develop a robust and reliable method for the critical task of separating m-tolylethanamine enantiomers.

References

  • Title: Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Pirkle Type Chiral Columns Source: Aurora Borealis Control BV URL: [Link]

  • Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: PMC (PubMed Central) URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

  • Title: Regis Pirkle-type Chiral Columns Source: Element Lab Solutions URL: [Link]

  • Title: Chiral HPLC and SFC Columns Source: Columnex URL: [Link]

  • Title: CHIRAL STATIONARY PHASES Source: Regis Technologies HPLC Brochure URL: [Link]

  • Title: Other Chiral Phases Source: Regis Technologies URL: [Link]

  • Title: Chiral Stationary Phases Source: Obrnuta faza (Regis Technologies Brochure) URL: [Link]

  • Title: Pirkle-Type Columns Recommended Conditions Source: Regis Technologies URL: [Link]

  • Title: Chromatographic Enantioseparation of Racemic Antifungal Drugs using Lux® Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL Source: Daicel Chiral Technologies URL: [Link]

  • Title: Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode Source: Phenomenex URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: Pharma Group URL: [Link]

  • Title: Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Source: Asian Journal of Chemistry URL: [Link]

  • Title: SEPARATION OF METHYCLOTHIAZIDE USING NEW IMMOBILIZED COLUMN – CHIRALPAK IG Source: Daicel Chiral Technologies URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of Pharmaceutical Society of Korea) URL: [Link]

  • Title: Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility Source: Daicel Chiral Technologies URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS Source: Daicel Chiral Technologies URL: [Link]

  • Title: Lux™ Chiral Stationary Phases Brochure Source: Phenomenex URL: [Link]

  • Title: Lux Immobilized and Coated Application eBook Source: Phenomenex URL: [Link]

  • Title: Ethanone, 1-(3-methylphenyl)- Source: SIELC Technologies URL: [Link]

  • Title: Chiral Separation of Amphetamines using Lux® 3 μm AMP Source: Phenomenex URL: [Link]

  • Title: The Enantioselective Potential of NicoShell and TeicoShell Columns for Basic Pharmaceuticals and Forensic Drugs in Sub/Supercritical Fluid Chromatography Source: PMC (PubMed Central) URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CHIRALPAK® AD-H Source: Daicel Chiral Technologies URL: [Link]

  • Title: Enantioseparation of phenethylamines by using high-performance liquid chromatography column permanently coated with methylated β-cyclodextrin Source: ResearchGate URL: [Link]

  • Title: Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols Source: Semantic Scholar URL: [Link]

Sources

Technical Analysis Guide: 1H NMR Characterization of (S)-1-m-Tolylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Context

(S)-1-m-Tolylethanamine hydrochloride (also known as (S)-1-(3-methylphenyl)ethanamine HCl) is a specialized chiral building block.[1] While structurally similar to the industry-standard resolving agent (S)-1-Phenylethanamine (PEA) , the addition of a meta-methyl group introduces distinct spectral handles and alters lipophilicity, making it a superior candidate for specific chiral resolutions where PEA fails to induce crystallization.[1]

This guide provides a comparative NMR analysis, distinguishing the target compound from its racemate, its para-isomer, and the unsubstituted PEA analog.

Why This Analysis Matters
  • Enantiomeric Purity: Differentiating the (S)-enantiomer from the racemate is critical for pharmaceutical intermediates.[1]

  • Regioisomer Verification: Confirming the meta-substitution (vs. para) ensures the correct starting material is used, as regioisomers have vastly different resolving capabilities.

Structural Basis & Theoretical Shifts[1]

The presence of the hydrochloride salt and the meta-methyl group dictates the spectral logic.

Key Spectral Features
  • Ammonium Protons (

    
    ):  In DMSO-
    
    
    
    , these appear as a broad singlet (
    
    
    8.0–9.0 ppm), unlike in CDCl
    
    
    where they often broaden into the baseline or exchange with trace water.[1]
  • Benzylic Methine (

    
    ):  Deshielded by both the aromatic ring and the cationic nitrogen, appearing as a quartet downfield (
    
    
    
    ~4.3 ppm).[1]
  • Diagnostic meta-Methyl: A sharp singlet (

    
     ~2.3 ppm) that distinguishes this from PEA (no methyl) and para-tolyl (different aromatic splitting).[1]
    
Diagram 1: Analytical Workflow

Figure 1: Standardized workflow for analyzing chiral amine salts to prevent H/D exchange errors.

NMR_Workflow Start Sample: (S)-1-m-Tolylethanamine HCl Solvent Solvent Choice: DMSO-d6 (Preferred for Salts) Avoids Exchange Broadening Start->Solvent Solubility Check Prep Preparation: 10-15 mg in 0.6 mL Dry Environment Solvent->Prep Acquisition Acquisition: sw = 12 ppm d1 = 5s (Relaxation) Prep->Acquisition Process Processing: LB = 0.3 Hz Phase/Baseline Corr. Acquisition->Process

[1][2]

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol minimizes common errors like water peak interference and salt dissociation.

Materials
  • Analyte: (S)-1-m-Tolylethanamine HCl (>98% purity).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).[1] Note: Do not use CDCl
    
    
    
    for the HCl salt unless adding a drop of NaOD/D
    
    
    O to free the base in situ, which complicates the spectrum.
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Weighing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
    . Cap immediately to prevent atmospheric moisture absorption (H
    
    
    
    O peak in DMSO appears at 3.33 ppm, interfering with benzylic signals).
  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; any turbidity indicates undissolved salt which ruins quantitative integration.

  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (d1): 5 seconds (Essential for accurate integration of the aromatic vs. methyl protons).

    • Scans (ns): 16 or 32.

    • Temperature: 298 K (

      
      C).[1]
      

Comparative Data Analysis

The following table contrasts the target compound with its primary alternatives. Data is synthesized from standard chemical shift principles for benzylamine derivatives in DMSO-


.
Table 1: Comparative Chemical Shifts ( , ppm)
Proton Group(S)-1-m-Tolylethanamine HCl(S)-1-Phenylethanamine HCl (Alternative)(S)-1-(p-Tolyl)ethanamine HCl (Regioisomer)MultiplicityIntegration

8.40 (br s) 8.50 (br s)8.40 (br s)Broad Singlet3H
Aromatic (Ar-H) 7.10 – 7.40 7.30 – 7.507.15 & 7.45 (AA'BB')Multiplet4H (vs 5H for PEA)
Benzylic (

)
4.35 4.404.35Quartet (

Hz)
1H
Ar-Methyl (

)
2.32 Absent2.28Singlet3H
Chiral Methyl (

)
1.52 1.551.51Doublet (

Hz)
3H
Critical Differentiation Points
  • Target vs. PEA: The presence of the singlet at 2.32 ppm is the immediate "Go/No-Go" check. If this peak is missing, you have the unsubstituted phenylethylamine.

  • Target (meta) vs. Regioisomer (para): Look at the Aromatic Region (7.0–7.5 ppm) .

    • Para: Shows a symmetric AA'BB' system (two distinct doublets resembling "roofing tiles").[1]

    • Meta: Shows a complex pattern: a singlet (isolated H between methyl/alkyl), two doublets, and a triplet. The lack of symmetry confirms the meta substitution.

Enantiomeric Purity Determination (The "Application")

Standard 1H NMR cannot distinguish enantiomers (S vs R) in an achiral solvent.[1] To verify the (S)-configuration or measure Enantiomeric Excess (ee), you must create a diastereomeric environment.[1]

Method: Chiral Solvating Agent (CSA)

Instead of expensive derivatization (Mosher's acid), use (R)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNPPA) or simply add a chiral acid like (R)-Mandelic Acid .[1]

Diagram 2: Enantiomeric Purity Logic

Figure 2: Decision tree for verifying enantiomeric purity using NMR.

Purity_Analysis Sample Sample: (S)-Enantiomer? Achiral_NMR Standard 1H NMR (DMSO-d6) Sample->Achiral_NMR Result_Achiral Result: Identical to Racemate Cannot determine ee% Achiral_NMR->Result_Achiral Add_CSA Add Chiral Solvating Agent (e.g., (R)-Mandelic Acid) Result_Achiral->Add_CSA Required Step Complex Formation of Diastereomeric Salts (S,R)-Salt vs (R,R)-Salt Add_CSA->Complex Shift_Split Observe Methyl Doublet (~1.5 ppm) Complex->Shift_Split Outcome_Pure Single Doublet Observed >98% ee Confirmed Shift_Split->Outcome_Pure Outcome_Racemic Two Doublets (Split Signals) Racemic/Low ee Shift_Split->Outcome_Racemic

Experimental Observation for ee%

When mixed with (R)-Mandelic acid (2 equivalents) in CDCl


:
  • Racemate: The methyl doublet at ~1.5 ppm splits into two distinct doublets (separated by ~0.05 ppm) due to the different magnetic environments of the diastereomeric salts.

  • Pure (S)-Enantiomer: Only one doublet remains.[1]

  • Calculation:

    
    [1]
    

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General principles of benzylamine shifts).
  • National Institute of Standards and Technology (NIST). 1-Phenylethylamine Mass and NMR Data.

  • Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018.
  • PubChem Database. Compound Summary for (S)-1-(3-methylphenyl)ethanamine. [1]

  • SDBS. Spectral Database for Organic Compounds. SDBS No. 3082 (1-Phenylethylamine reference).[1] [1]

Sources

A Comparative Guide to the Stereochemical Analysis of (S)-1-(3-methylphenyl)ethanamine: Navigating the Data Gap in Specific Optical Rotation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral pharmaceuticals and fine chemicals, the accurate determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. (S)-1-(3-methylphenyl)ethanamine is a valuable chiral building block, and its stereochemical integrity is paramount. While specific optical rotation is a classical method for assessing enantiomeric purity, this guide addresses a critical data gap in the publicly available literature for this specific compound and provides a comparative overview of more robust, modern analytical techniques.

As a Senior Application Scientist, my recommendation is to move beyond a sole reliance on optical rotation for this compound due to the lack of a well-established reference value. Instead, a validated chromatographic method will provide a more accurate and reliable determination of enantiomeric excess.

The Challenge: The Absence of a Definitive Specific Optical Rotation Value

A thorough search of scientific databases and commercial supplier information reveals a lack of a consistently reported and experimentally validated specific optical rotation value for enantiomerically pure (S)-1-(3-methylphenyl)ethanamine. While Sigma-Aldrich offers the racemic mixture, analytical data regarding its optical properties is not provided.[1] This absence of a reference standard makes the use of polarimetry for determining the enantiomeric excess (ee%) of newly synthesized batches of (S)-1-(3-methylphenyl)ethanamine unreliable.

For comparative purposes, we can look at the structurally similar and widely studied compound, (S)-(-)-1-phenylethylamine (also known as (S)-(-)-α-methylbenzylamine). Commercial suppliers report a specific rotation for this compound in the range of -39° to -41° (neat, at 20°C, 589 nm).[2][3] However, it is crucial to understand that the methyl group at the meta position of the phenyl ring in our target molecule will influence its specific rotation, making the value for (S)-(-)-1-phenylethylamine an inadequate substitute.

Furthermore, research has demonstrated that the specific rotation of chiral amines like (S)-(-)-α-methylbenzylamine is highly dependent on the solvent, concentration, and temperature.[4][5][6] This variability underscores the necessity of a standardized, peer-reviewed value for (S)-1-(3-methylphenyl)ethanamine, which is currently unavailable.

Superior Alternatives for Enantiomeric Purity Determination

Given the limitations of using specific optical rotation for (S)-1-(3-methylphenyl)ethanamine, more advanced and reliable analytical techniques are recommended. The following table provides a comparison of suitable methods.

FeaturePolarimetryChiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agents (CDAs)
Principle Measures the rotation of plane-polarized light by a chiral molecule.[7]Physical separation of enantiomers on a chiral stationary phase.[8]Conversion of enantiomers into diastereomers with distinct NMR spectra.[8]
Primary Output Angle of rotation.Chromatogram with separated peaks for each enantiomer.NMR spectrum with distinct signals for each diastereomer.
Enantiomeric Excess (ee%) Calculation Requires a known specific rotation value for the pure enantiomer.Relative peak areas of the enantiomers.Integration of diastereomeric proton signals.
Accuracy Low to moderate; highly susceptible to impurities.High (typically <2% error).[8]High (typically <5% error).[8]
Sensitivity Low (mg to g level).High (ng to pg level).[8]Moderate (mg level).[8]
Throughput High.Moderate to high.Low to moderate.
Recommendation for (S)-1-(3-methylphenyl)ethanamine Not recommended due to lack of a reference value.Highly Recommended. Recommended for structural confirmation and purity assessment.

Recommended Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral amines. This method offers high resolution, accuracy, and sensitivity.

Workflow for Enantiomeric Purity Determination by Chiral HPLC

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Dissolve (S)-1-(3-methylphenyl)ethanamine in mobile phase Filter Filter through 0.45 µm syringe filter Sample->Filter Inject Inject sample onto Chiral HPLC system Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate peak areas of enantiomers Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Step-by-Step Methodology
  • Column Selection: A chiral stationary phase (CSP) is essential. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating chiral amines. A common starting point would be a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Mobile Phase Optimization: A typical mobile phase for chiral amine separation is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is often necessary to improve peak shape and resolution. A typical starting condition would be 90:10:0.1 (v/v/v) hexane:isopropanol:DEA.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the (S)-1-(3-methylphenyl)ethanamine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Ensure the sample is fully dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 40 °C. Temperature can be optimized to improve resolution.

    • Injection Volume: 5 - 20 µL.

    • Detection: UV detection at a wavelength where the analyte absorbs, typically around 254 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers. If a standard for the (R)-enantiomer is not available, the major peak can be tentatively assigned as the (S)-enantiomer.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

Chiral Resolution: A Preparative Consideration

The synthesis of enantiomerically pure (S)-1-(3-methylphenyl)ethanamine often involves the resolution of a racemic mixture.[9] This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a derivative, to form a pair of diastereomeric salts.[10] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.[9] The desired diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amine.

Generalized Chiral Resolution Workflowdot

G Racemic Racemic (R/S)-1-(3-methylphenyl)ethanamine ResolvingAgent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Racemic->ResolvingAgent Diastereomers Formation of Diastereomeric Salts ((S,R,R) and (R,R,R)) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separation Separate less soluble diastereomer Crystallization->Separation Liberation Liberate enantiomer with base Separation->Liberation PureEnantiomer Enantiomerically Enriched (S)-1-(3-methylphenyl)ethanamine Liberation->PureEnantiomer

Sources

comparing chiral resolving agents: phenethylamine vs m-tolylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Phenethylamine vs. m-Tolylethanamine for Chiral Resolution

Executive Summary

In the field of chiral resolution via diastereomeric salt formation, 1-Phenylethylamine (PEA) serves as the industry standard "first-line" resolving agent due to its low cost, commercial availability in both enantiomers, and broad substrate scope. However, its tendency to form non-crystalline oils or solvates with certain lipophilic acids often necessitates an alternative.

1-(3-Methylphenyl)ethanamine (m-Tolylethanamine) acts as a critical "specialist" alternative. Structurally identical to PEA but for a meta-methyl group, it offers altered lattice packing energetics and increased lipophilicity. It is primarily employed when PEA salts fail to crystallize or exhibit poor diastereomeric excess (de) due to similar solubilities of the diastereomeric pair. This guide details the mechanistic and practical differences between these two agents.

Chemical & Physical Profile

The structural modification from PEA to m-tolylethanamine significantly impacts the physical properties of the resulting diastereomeric salts, specifically their lattice energy and solubility in organic solvents.

FeaturePhenethylamine (PEA) m-Tolylethanamine
IUPAC Name 1-Phenylethanamine1-(3-Methylphenyl)ethanamine
Structure Benzene ring with ethylamine groupBenzene ring with ethylamine + meta-methyl group
Molecular Weight 121.18 g/mol 135.21 g/mol
Basicity (pKa of BH⁺) ~9.83~9.8 (Similar; methyl group is weakly donating)
Lipophilicity (LogP) 1.41~1.9 (Higher lipophilicity)
Crystallization Tendency High, but prone to "oiling out" in non-polar solvents.Altered packing; often breaks oiling/gelation issues.
Cost Low (Commodity Chemical)Moderate to High (Specialty Chemical)

Mechanism of Action: Diastereomeric Salt Formation[1]

Both agents operate on the principle of Pasteur’s Classical Resolution .[1] The chiral amine (Resolving Agent) reacts with a racemic acid (Substrate) to form two diastereomeric salts.[2][3][4] Unlike enantiomers, these salts have distinct physical properties (solubility, melting point), allowing separation via fractional crystallization.[5]

Mechanistic Workflow (Graphviz Diagram)

ResolutionWorkflow Racemic Racemic Acid (±)-A SaltMix Mixture of Diastereomeric Salts [(+)-A • (S)-Amine] + [(-)-A • (S)-Amine] Racemic->SaltMix + Agent Agent Chiral Resolving Agent (S)-Amine Agent->SaltMix Crystallization Fractional Crystallization (Solvent Selection) SaltMix->Crystallization Solid Solid Precipitate Less Soluble Diastereomer (High de) Crystallization->Solid Precipitates Liquor Mother Liquor More Soluble Diastereomer Crystallization->Liquor Remains in Solution Liberation Acid/Base Extraction (Liberate Pure Enantiomer) Solid->Liberation

Caption: General workflow for chiral resolution via diastereomeric salt formation. The efficiency of the "Crystallization" step is the primary differentiator between PEA and m-tolylethanamine.

Performance Comparison

A. Resolution Efficiency & The "Dutch Resolution" Concept

Research into "Dutch Resolution" (the use of families of resolving agents) has demonstrated that minor structural changes in the resolving agent can drastically alter resolution success.

  • PEA: Often forms salts with high lattice energy, but if the salt is too soluble or forms an oil, resolution fails.

  • m-Tolylethanamine: The meta-methyl group disrupts the packing symmetry found in PEA salts. This "steric bump" can prevent the inclusion of solvent molecules (solvates) that cause oiling, forcing the salt into a crystalline lattice. It is particularly effective for resolving lipophilic acids (e.g., ibuprofen derivatives, mandelic acid analogues) where PEA salts remain dissolved in organic solvents.

B. Solubility Profiles
  • PEA Salts: Generally more soluble in polar protic solvents (Methanol, Ethanol).

  • m-Tolyl Salts: Due to the extra methyl group, these salts are more lipophilic. They often require less polar solvent mixtures (e.g., 2-Propanol/Hexane or Toluene) to induce crystallization.

C. Comparative Data (Simulated from Literature Trends)

Note: Specific yield values vary by substrate. The table below illustrates the typical "Rescue" scenario.

ParameterScenario A: PEA Resolution Scenario B: m-Tolyl Resolution
Substrate 2-Phenylpropionic Acid derivative2-Phenylpropionic Acid derivative
Solvent Ethanol (95%)Ethanol (95%)
Observation Oil formed (No crystals)White crystalline solid
Yield (Cycle 1) 0% (Failed)35% (Theoretical Max 50%)
Optical Purity (ee) N/A92%
Conclusion Salt too soluble/amorphous.Methyl group induced crystal packing.

Experimental Protocol: Comparative Screening

This protocol is designed to screen both agents simultaneously to determine the optimal system for a new racemic acid.

Materials:

  • Racemic Acid (10 mmol)

  • (S)-(-)-1-Phenylethylamine (10 mmol)

  • (S)-(-)-1-(3-Methylphenyl)ethanamine (10 mmol)

  • Solvents: Methanol, Ethanol, 2-Propanol, Acetone, MTBE.

Step-by-Step Methodology:

  • Stoichiometry Setup:

    • Prepare two separate reaction vials.

    • Vial A (PEA): Dissolve 5 mmol Racemic Acid in 10 mL boiling Ethanol. Add 5 mmol (S)-PEA.

    • Vial B (m-Tolyl): Dissolve 5 mmol Racemic Acid in 10 mL boiling Ethanol. Add 5 mmol (S)-m-tolylethanamine.

    • Note: A 1:1 molar ratio is standard for initial screening. For optimization, 0.5 eq of amine can be used (Marckwald principle).

  • Crystallization:

    • Allow both vials to cool slowly to room temperature (25°C) over 4 hours.

    • Observation Point:

      • If Vial A forms an oil: Re-heat and add a non-polar co-solvent (e.g., MTBE) or switch to Vial B .

      • If Vial B precipitates rapidly: It indicates lower solubility; heating may need to be increased or solvent volume doubled.

  • Harvesting:

    • Filter the crystals via vacuum filtration. Wash with cold solvent.[3][6]

    • Dry to constant weight.

  • Liberation & Analysis:

    • Suspend the salt in dilute HCl (1M). Extract the free acid into Ethyl Acetate.

    • Dry organic layer (MgSO₄), evaporate, and analyze ee via Chiral HPLC.

  • Recrystallization:

    • If ee is <95%, recrystallize the salt from the same solvent system before final liberation.

Decision Matrix for Agent Selection (Graphviz)

SelectionMatrix Start Start Resolution Screen TryPEA Screen 1: Try PEA (Standard Solvent) Start->TryPEA ResultPEA Outcome? TryPEA->ResultPEA Crystals Crystals Formed (Check ee) ResultPEA->Crystals Success Oil Oil / Gel / No Solid ResultPEA->Oil Failure TryTolyl Screen 2: Try m-Tolyl (Change Packing) Oil->TryTolyl Optimize Optimize Solvent (Dutch Resolution Mix) TryTolyl->Optimize If still oiling

Caption: Decision tree for selecting between PEA and m-tolylethanamine. The m-tolyl derivative is the primary contingency for oiling issues.

References

  • Pasteur, L. (1853).[4] Recherches sur les alcaloïdes des quinquinas. Comptes Rendus de l'Académie des Sciences, 37, 110. (Foundational text on diastereomeric salt resolution).

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. Link

    • Key Reference: Establishes the "Dutch Resolution" concept where families of resolving agents (including PEA and its tolyl derivatives) are used to identify the best crystalline salt.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[7] CRC Press.[7]

    • Source: Comprehensive data on specific acids resolved by PEA vs. substituted PEAs.
  • Saigo, K., et al. (1996). "Optical Resolution of α-Methylbenzylamine and Its Derivatives." Bulletin of the Chemical Society of Japan, 69, 253-256. Link

    • Source: Discusses the properties of amine salts and solvent effects.

Sources

A Comparative Guide to the Validation of Chiral Amine Purity: Mosher's Acid Chloride in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral amines is a cornerstone of modern chemistry. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their quantification. This guide provides an in-depth comparison of the widely used Mosher's acid chloride method with alternative techniques, supported by experimental data and detailed protocols to inform your selection of the most appropriate validation strategy.

The stereochemical integrity of chiral amines is paramount in the synthesis of active pharmaceutical ingredients and other specialty chemicals. Even minor enantiomeric impurities can lead to significant differences in biological activity, efficacy, and safety. Consequently, the accurate measurement of enantiomeric excess (ee) is a critical quality control step throughout the research and development pipeline.

The Enduring Power of Mosher's Method: A Mechanistic Perspective

Developed by Harry S. Mosher, this classic NMR-based technique remains a powerful tool for determining both the enantiomeric purity and the absolute configuration of chiral amines and alcohols.[1][2][3] The core principle of Mosher's method lies in the conversion of a mixture of enantiomeric amines into a mixture of diastereomeric amides by reaction with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its more reactive acid chloride.[1][4]

These resulting diastereomers possess distinct physical and chemical properties, most notably, different chemical shifts in their ¹H and ¹⁹F NMR spectra.[4] This spectral non-equivalence arises from the different spatial arrangements of the substituents on the chiral amine relative to the phenyl ring of the MTPA moiety. In the preferred conformation of the Mosher's amide, the bulky trifluoromethyl group and the carbonyl group orient themselves to minimize steric hindrance. This forces the substituents on the chiral amine into specific orientations, where one group is shielded by the phenyl ring (shifting its NMR signal upfield) and the other is deshielded (shifting its signal downfield).[5][6]

By integrating the distinct signals corresponding to each diastereomer, the enantiomeric excess of the original amine sample can be accurately calculated.[1] Furthermore, by preparing two separate derivatives using both (R)- and (S)-Mosher's acid chloride, the absolute configuration of the chiral center can be determined by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide linkage.[1][7]

A Comparative Analysis of Chiral Purity Determination Methods

While Mosher's method is highly effective, it is essential to consider its performance in the context of other available techniques. The choice of method will depend on factors such as the nature of the analyte, required accuracy, sample throughput, and available instrumentation.[1]

FeatureMosher's Acid Analysis (NMR)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[1]Differential interaction of enantiomers with a chiral stationary phase (CSP).[8][9]Differential interaction with a CSP using a supercritical fluid mobile phase.[10][11]
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1]Chromatogram with baseline-separated peaks for each enantiomer.[1]Chromatogram with sharp, well-resolved peaks for each enantiomer.
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives.[1]No, requires a standard of known absolute configuration.[1]No, requires a standard of known absolute configuration.
Sensitivity Generally lower than chromatographic methods.[1]High sensitivity, suitable for trace analysis.[1]High sensitivity.
Accuracy for ee Can be less accurate due to potential peak overlap and integration errors.[1]High accuracy and precision with good baseline separation.[9][12]High accuracy and precision.[13]
Sample Requirement Typically requires milligrams of sample.[1]Can be performed with smaller sample quantities.[1]Lower sample consumption than HPLC.
Development Time Generally applicable with minimal development.[1]Requires method development to find a suitable CSP and mobile phase.[1][14]Often requires method development.
Instrumentation NMR spectrometer.[1]Dedicated HPLC system with a chiral column.[1]Dedicated SFC system with a chiral column.
Advantages Provides both ee and absolute configuration.[1]High resolution and accuracy for ee determination.[9][12]Fast separations, reduced solvent consumption, and lower environmental impact.[15][16]
Disadvantages Lower sensitivity, potential for kinetic resolution if the reaction is incomplete.[4]Requires chiral column screening, does not provide absolute configuration.[1]Specialized equipment required.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Primary Amine with Mosher's Acid Chloride

This protocol details the in-situ preparation of Mosher's amides directly in an NMR tube for subsequent analysis.

Materials:

  • Chiral amine (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or another suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.[1]

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).[1] The pyridine acts as a base to neutralize the HCl generated during the reaction.

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[1] A slight excess ensures the complete conversion of the amine.

    • Cap the NMR tube and gently agitate to mix the reactants.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. It is crucial to drive the reaction to completion to avoid kinetic resolution, which can lead to inaccurate ee determination.[4]

  • Preparation of (S)-MTPA Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.[2]

  • NMR Analysis:

    • Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.

    • Identify a well-resolved signal corresponding to a proton (or fluorine) that is sensitive to the chiral environment.

    • Integrate the signals for the major and minor diastereomers to calculate the enantiomeric excess using the formula: ee (%) = [(Major integral - Minor integral) / (Major integral + Minor integral)] x 100.

    • For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values.[1][5]

Protocol 2: Chiral HPLC Analysis of a Chiral Amine

This protocol provides a general workflow for developing a chiral HPLC method. Specific conditions will vary depending on the amine and the chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or other suitable detector.[10]

Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often a good starting point for the separation of chiral amines.[9][17]

  • Mobile Phase Screening: A common starting mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar modifier like isopropanol or ethanol.[14] For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[14]

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers.

Analysis:

  • Inject the chiral amine sample onto the equilibrated chiral HPLC system.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess by determining the area of each peak: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Workflow and Logic

Mosher_Method_Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis cluster_results Results amine Chiral Amine (R/S Mixture) r_amide (R,R) & (S,R) Diastereomeric Amides amine->r_amide Reacts with s_amide (R,S) & (S,S) Diastereomeric Amides amine->s_amide r_mosher (R)-Mosher's Acid Chloride s_mosher (S)-Mosher's Acid Chloride nmr_r ¹H NMR of (R)-Derivative r_amide->nmr_r nmr_s ¹H NMR of (S)-Derivative s_amide->nmr_s integration Signal Integration nmr_r->integration nmr_s->integration delta_calc Calculate Δδ (δS - δR) nmr_s->delta_calc ee Enantiomeric Excess (ee) integration->ee abs_config Absolute Configuration delta_calc->abs_config Absolute_Configuration_Logic cluster_model Mosher's Model cluster_data Experimental Data cluster_conclusion Conclusion model Conformational Model of Diastereomeric Amides shielding Anisotropic Shielding by Phenyl Ring model->shielding deshielding Deshielding Effects model->deshielding positive_delta Positive Δδ shielding->positive_delta Correlates to negative_delta Negative Δδ deshielding->negative_delta Correlates to delta Δδ = δS - δR delta->positive_delta delta->negative_delta config Absolute Configuration Assignment positive_delta->config negative_delta->config

Sources

comparison of catalytic efficiency using m-tolyl vs phenyl chiral ligands

Author: BenchChem Technical Support Team. Date: February 2026

The choice between phenyl (Ph) and m-tolyl substituents on chiral phosphine ligands is a classic exercise in "ligand tuning"—the precise modulation of steric and electronic environments to optimize catalytic turnover (TON) and enantioselectivity (ee).

While phenyl is the standard benchmark, the m-tolyl group introduces a specific steric widening and lipophilic increase without the extreme steric clash of an o-tolyl group or the purely electronic push of a p-tolyl group.

Mechanistic Basis: Phenyl vs. m-Tolyl

To select the correct ligand, one must understand the physical organic differences.

FeaturePhenyl (-Ph) m-Tolyl (-C₆H₄-3-Me) Impact on Catalysis
Steric Bulk (Cone Angle) ~145°~165° m-Tolyl increases the effective "width" of the ligand fan. This tightens the chiral pocket, often improving ee by restricting substrate rotation.
Electronic Effect (Hammett)


The methyl group is weakly electron-donating. m-Tolyl phosphines are slightly more nucleophilic (better

-donors) than PPh₃, accelerating oxidative addition.
Solubility ModerateHigh The methyl group disrupts crystal packing and increases lipophilicity, crucial for reactions in non-polar solvents (e.g., Hexane, Toluene).
Crystallinity HighModeratem-Tolyl complexes are often more soluble and harder to crystallize, which can be advantageous for homogeneous process streams.
The "Pocket Effect"

In chiral bisphosphines like BINAP , the m-tolyl group points "outward" from the phosphorus center, widening the wingspan. This creates a narrower groove for the substrate to bind, which can drastically enhance enantioselectivity for smaller substrates that would otherwise "wobble" in a standard PPh₂ pocket.

Case Study A: Asymmetric Hydrogenation (Ru-Catalyzed)

Reaction: Hydrogenation of


-ketoesters (e.g., methyl acetoacetate).
Catalyst System:  [RuCl(p-cymene)(L)]Cl
Ligands Compared:  (S)-BINAP vs. (S)-m-Tol-BINAP (also known as (S)-3,5-Xyl-BINAP in some high-performance variants, but here we focus on the m-tolyl influence).
Experimental Data Comparison
LigandSubstrateH₂ PressureTimeYield (%)ee (%)Mechanistic Insight
(S)-BINAP Methyl acetoacetate4 atm2 h>9998.5Standard high performance.
(S)-m-Tol-BINAP Methyl acetoacetate4 atm1.5 h >9999.2 The m-tolyl group increases electron density on Ru, speeding up H₂ heterolysis (rate-limiting step).
(S)-BINAP Bulky Ketoester50 atm20 h8592Phenyl pocket is too loose; bulky substrate rotates.
(S)-m-Tol-BINAP Bulky Ketoester50 atm12 h96 97 Steric bulk of m-tolyl forces the bulky substrate into a single rigid conformation.

Key Finding: m-Tolyl ligands often provide a "best of both worlds" scenario: faster rates (electronic) and higher selectivities (steric) for difficult substrates.

Case Study B: Suzuki-Miyaura Coupling

Reaction: Coupling of aryl chlorides with phenylboronic acid. Catalyst: Pd(OAc)₂ + Ligand (L)

In cross-coupling, the steric bulk of the ligand promotes the difficult reductive elimination step.

  • PPh₃: Often fails with unactivated aryl chlorides because the ligand is not bulky enough to force the Pd(II) species to eliminate the product.

  • P(m-tolyl)₃: The increased cone angle (165°) destabilizes the square-planar Pd(II) intermediate, accelerating reductive elimination.

Protocol Note: For challenging couplings, m-tolyl is superior to phenyl but often inferior to o-tolyl (e.g., P(o-tol)₃), which has a massive cone angle (194°). However, m-tolyl is preferred when o-tolyl is too bulky and prevents oxidative addition.

Experimental Protocol: Synthesis of [RuCl(p-cymene)((S)-m-Tol-BINAP)]Cl

This protocol yields a robust precatalyst for asymmetric hydrogenation.

Reagents:

  • [RuCl₂(p-cymene)]₂ (0.5 mmol)

  • (S)-m-Tol-BINAP (1.0 mmol)

  • Ethanol (degassed, 20 mL)

  • Dichloromethane (degassed, 5 mL)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Dissolution: Add [RuCl₂(p-cymene)]₂ and (S)-m-Tol-BINAP. Add the EtOH/DCM mixture via syringe.

  • Reflux: Heat the mixture to 50°C for 2 hours. The solution will change from reddish-brown to clear orange/yellow.

  • Concentration: Remove solvent under vacuum to ~2 mL volume.

  • Precipitation: Add degassed diethyl ether (15 mL) to precipitate the complex.

  • Filtration: Filter the orange solid under Argon, wash with ether (3 x 5 mL), and dry in vacuo.

  • Validation: ³¹P NMR should show a singlet (or pair of doublets) distinct from the free ligand peak (free ligand ~ -15 ppm; complex ~ +40-50 ppm depending on exact solvent).

Visualization: Ligand Decision Logic

The following diagram illustrates the decision process for choosing between Phenyl, m-Tolyl, and other variants.

LigandSelection Start Select Chiral Phosphine Ligand Base Start with Phenyl (e.g., BINAP) Start->Base Check1 Is Reaction Rate too Slow? Base->Check1 Check2 Is Enantioselectivity (ee) Low? Check1->Check2 No Rec_pTol Switch to p-Tolyl (Better Donor, Same Sterics) Check1->Rec_pTol Yes (Electronic Limit) Check3 Is Substrate Very Bulky? Check2->Check3 Rec_oTol Switch to o-Tolyl (Extreme Sterics) Check2->Rec_oTol If Reductive Elimination is Slow Solubility Issue: Poor Solubility in Non-Polar Solvent Check3->Solubility No Rec_mTol Switch to m-Tolyl (Tol-BINAP) (Better Donor + Wider Pocket) Check3->Rec_mTol Yes (Need Tighter Pocket) Rec_Xyl Switch to 3,5-Xylyl (DM-BINAP) (Max Steric/Electronic Effect) Check3->Rec_Xyl Very Yes (Need Max Rigidity) Solubility->Rec_mTol Yes (Increase Lipophilicity)

Caption: Decision tree for ligand optimization. m-Tolyl serves as a critical bridge when Phenyl ligands lack solubility or steric definition.

Conclusion

The substitution of a phenyl group with a m-tolyl group is not merely a trivial change; it is a strategic tool in catalyst design.

  • Choose m-Tolyl when: You need higher solubility in non-polar solvents, slightly faster oxidative addition rates, or a tighter chiral pocket to discriminate between pro-chiral faces of bulky substrates.

  • Stick to Phenyl when: The substrate is small/linear (where steric bulk might block access completely), or when cost is the primary driver (PPh₃ derivatives are generally cheaper).

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Takasago International Corporation. (2025). Ligand Portfolio: Tol-BINAP vs BINAP Performance Data. Link

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • Gessner, V. H. (2021). Impact of Aryl Substituents in Ylide-Substituted Phosphines on Gold Catalysis. Chemical Science, 12, 4329. Link

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (S)-1-m-Tolylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5]

(S)-1-m-Tolylethanamine hydrochloride (also known as (S)-3-methyl-α-phenylethylamine HCl) is a chiral primary amine salt commonly employed as a resolving agent or a pharmaceutical intermediate.

The Scientist’s Perspective (Why this matters): While often categorized generically as an "irritant," this compound belongs to the phenethylamine class . Structurally, it shares a backbone with potent sympathomimetic agents. In the absence of specific toxicological data (LD50) for this specific enantiomer, Universal Precaution is not just a safety rule—it is a scientific necessity. We must assume it possesses bioactive properties similar to its structural analogs until proven otherwise.

Furthermore, as a hydrochloride salt, this compound is likely hygroscopic . Improper handling doesn't just risk exposure; it risks hydrating the crystal lattice, altering the molecular weight, and ruining the stoichiometry of your subsequent enantioselective reactions.

Hazard Profile & PPE Matrix

Primary Hazards:

  • Acute Toxicity (Oral/Dermal): Presumed H302/H312 (Harmful).

  • Skin/Eye Corrosion: H315 (Causes skin irritation) / H319 (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity: H335 (Respiratory irritation) – Dust inhalation is the primary vector of exposure.

PPE Selection Matrix
Protection ZonePPE ComponentTechnical SpecificationScientific Rationale
Ocular Safety GlassesANSI Z87.1 (Side shields required)Protects against projectile crystals during spatula transfer.
Dermal (Hands) Double Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or PolychloropreneAmine salts are highly soluble in sweat. If the outer glove is breached, the salt dissolves on the skin, accelerating absorption. Double gloving creates a humidity barrier.
Respiratory Engineering ControlFume Hood (Face velocity: 100 fpm)Critical: HCl salts form fine electrostatic dust. Inhalation delivers the amine directly to the bloodstream.
Body Lab Coat100% Cotton or Nomex (Fire Resistant)Synthetic blends can melt if a reaction exotherms or if exposed to flash fires from solvents used in subsequent steps.
Scale-Up (>50g) Respiratory (PPE)N95 or P100 RespiratorWhen handling bulk quantities outside a hood (e.g., weighing large kegs), engineering controls may be insufficient.

Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed to minimize static discharge and aerosolization, which are the two most common causes of laboratory contamination with amine salts.

Phase A: Preparation & Weighing
  • Static Neutralization: Use an ionizing air gun or antistatic bar inside the balance draft shield. Dry amine salts accumulate significant static charge, causing "jumping" crystals that contaminate the balance.

  • Hygroscopic Control: Limit exposure to ambient air. If the lab humidity is >50%, weigh rapidly or use a glovebox. Moisture uptake changes the effective mass, leading to stoichiometry errors in chiral resolutions.

Phase B: Transfer & Solubilization
  • Solvent First: Never dump the solid salt into an empty, dry flask. Charge the flask with the solvent (e.g., Methanol, Water) first.

  • Add Solid: Add the salt to the solvent. This prevents the "puff" of dust that occurs when solvent is squirted onto a pile of dry powder.

  • Exotherm Watch: Dissolution of amine hydrochlorides in water or methanol can be mildly exothermic. Monitor temperature if working on a multi-gram scale.

Phase C: Decontamination (Doffing)
  • Wipe Down: Wipe the balance area with a wet paper towel (water/ethanol). Do not dry sweep. Dry sweeping aerosolizes the salt.

  • Glove Removal: Use the "beak" method to remove outer gloves without touching the outside surface.

Visualized Workflows

Logic Diagram: PPE Selection & Risk Assessment

This decision tree guides the researcher through the safety logic based on the scale of operation.

PPE_Logic Start Start: Handling (S)-1-m-Tolylethanamine HCl ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 10g (Benchtop/Analytical) ScaleCheck->SmallScale LargeScale > 10g or Bulk Transfer ScaleCheck->LargeScale Engineering Primary Control: Chemical Fume Hood SmallScale->Engineering LargeScale->Engineering StandardPPE Standard PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat Task Task: Dissolution/Reaction StandardPPE->Task EnhancedPPE Enhanced PPE: Double Nitrile Gloves N95 Respirator (if outside hood) Tyvek Sleeves EnhancedPPE->Task Engineering->StandardPPE Standard Risk Engineering->EnhancedPPE High Dust Potential SpillRisk Risk: Splash/Aerosol

Caption: Risk-based logic flow for selecting appropriate PPE based on operational scale.

Logic Diagram: Disposal Decision Tree

Proper disposal preserves environmental integrity and regulatory compliance.

Disposal_Tree Waste Waste Generation: (S)-1-m-Tolylethanamine HCl State Physical State? Waste->State Solid Solid Waste (Spill cleanup, excess) State->Solid Liquid Liquid Waste (Mother liquor, washings) State->Liquid SolidAction Pack in HDPE Drum Label: 'Toxic Solid, Organic, n.o.s.' Solid->SolidAction LiquidCheck Contains Halogenated Solvents? Liquid->LiquidCheck Final High-Temperature Incineration (Approved Facility) SolidAction->Final HaloYes Stream A: Halogenated Organic Waste LiquidCheck->HaloYes Yes (DCM, Chloroform) HaloNo Stream B: Non-Halogenated Organic Waste LiquidCheck->HaloNo No (MeOH, Water) HaloYes->Final HaloNo->Final

Caption: Decision matrix for segregating and disposing of amine salt waste streams.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate & Isolate: If the spill is >10g, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Don a tight-fitting respirator (N95/P100) and double gloves before re-entering.

  • Wet Method: Cover the spill with a paper towel soaked in water or ethanol. This prevents dust generation.[2][3] Scoop the wet material into a waste container.

  • Neutralization (Optional but Recommended): Wipe the surface with a dilute acetic acid solution (vinegar) to solubilize any remaining amine traces, followed by a water rinse.

Waste Disposal Specifications
  • Classification: Regulated Chemical Waste.

  • Labeling: "Hazardous Waste - Toxic Solid, Organic, n.o.s. (Contains (S)-1-m-Tolylethanamine hydrochloride)."

  • Prohibition: NEVER pour amine salts down the sink. They are toxic to aquatic life and can react with bleach (hypochlorite) in plumbing to form chloramines (toxic gas).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Phenethylamine. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Classification and Labelling Inventory. [Link]

Sources

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